2-(Aminomethyl)-4-chloroaniline
Description
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Properties
IUPAC Name |
2-(aminomethyl)-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDVJYRAOLMJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363930 | |
| Record name | 2-(aminomethyl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108047-39-8 | |
| Record name | 2-(aminomethyl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-4-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(Aminomethyl)-4-chloroaniline: Pathways, Mechanisms, and Practical Considerations
Abstract: 2-(Aminomethyl)-4-chloroaniline is a valuable bifunctional building block in medicinal chemistry and materials science. Its synthesis requires the strategic manipulation of functional groups on the benzene ring, presenting unique challenges in chemoselectivity, particularly concerning the reduction of nitro and nitrile groups without compromising the aryl chloride moiety. This in-depth guide provides a comprehensive analysis of the primary and alternative synthetic pathways to this target molecule. We will explore the causality behind experimental choices, compare methodologies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound reveals several key disconnections, highlighting the critical intermediates that form the basis of viable synthetic strategies. The primary challenge lies in the final reduction step(s), where two distinct functional groups (a nitro group and a nitrile or its precursor) must be reduced to amines while preserving the aromatic chlorine atom, which is susceptible to hydrodehalogenation.
The most common strategies converge on the intermediate 4-chloro-2-nitrobenzylamine , which is then reduced to the final product. This intermediate can be accessed from three principal precursors:
-
4-Chloro-2-nitrobenzonitrile : Via reduction of the nitrile group.
-
4-Chloro-2-nitrobenzaldehyde : Via reductive amination.
-
4-Chloro-2-nitrobenzyl Halide : Via a nucleophilic substitution route such as the Gabriel synthesis.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway via 4-Chloro-2-nitrobenzonitrile
This route is often preferred for its efficiency and the commercial availability of the starting material, 2,5-dichloronitrobenzene. It involves a two-step process: cyanation followed by a concurrent reduction of both the nitrile and nitro functionalities.
Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile
The conversion of 2,5-dichloronitrobenzene to 4-chloro-2-nitrobenzonitrile is a classic Rosenmund-von Braun reaction. The choice of a copper(I) cyanide reagent is critical. The ortho-nitro group activates the chlorine at the C1 position for nucleophilic aromatic substitution, but the reaction requires high temperatures. N,N-Dimethylformamide (DMF) is an ideal solvent as its high boiling point is suitable for the reaction temperature and its polar aprotic nature facilitates the dissolution of the cyanide salt.[1] The addition of a catalytic amount of an inorganic cyanide, such as potassium cyanide, can improve the reaction rate and yield.[1][2]
Experimental Protocol: Synthesis of 4-Chloro-2-nitrobenzonitrile [1][2]
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.0-1.2 eq), and potassium cyanide (0.01 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture under a nitrogen atmosphere to 165-170°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it slowly into cold toluene with vigorous stirring. This precipitates inorganic salts while keeping the product in solution.
-
Stir the toluene mixture for several hours at room temperature.
-
Filter the precipitate (copper salts and unreacted cyanide) and wash the filter cake with a small amount of fresh toluene or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Wash the residue with a non-polar solvent like carbon tetrachloride or hexane to remove non-polar impurities, yielding pale yellow crystals of 4-chloro-2-nitrobenzonitrile.
Step 2: Concurrent Reduction to this compound
This is the most critical step of the synthesis. The goal is to reduce both the nitro group to a primary aniline and the nitrile group to a primary benzylamine without causing hydrodehalogenation of the C-Cl bond. Catalytic hydrogenation is the method of choice due to its cleanliness and efficiency.
The choice of catalyst is paramount.
-
Palladium on Carbon (Pd/C) is highly active for nitro group reduction but can be aggressive towards aryl halides, leading to dehalogenation, especially at higher temperatures and pressures.[3]
-
Raney Nickel (Ra-Ni) is effective for both nitrile and nitro group reduction and often shows lower propensity for dehalogenation compared to palladium.
-
Rhodium (Rh) catalysts can also be employed and are known for their effectiveness in reducing aromatic systems, though they are more expensive.[4]
-
Iron (Fe) based catalysts are also being explored for their cost-effectiveness and selectivity in nitrile hydrogenation.[5]
The reaction is typically run in a protic solvent like ethanol or methanol under a pressurized hydrogen atmosphere.
Caption: Primary synthesis pathway from 2,5-dichloronitrobenzene.
Experimental Protocol: Catalytic Hydrogenation
-
Charge a high-pressure hydrogenation vessel (Parr apparatus) with 4-chloro-2-nitrobenzonitrile (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Carefully add the catalyst (e.g., Raney Nickel, ~10% w/w) under an inert atmosphere.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.
-
Heat the reaction to a moderate temperature (e.g., 50-70°C). The reaction is exothermic and may require initial cooling.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization or column chromatography.
Alternative Synthetic Routes
While the nitrile pathway is robust, alternative strategies offer flexibility depending on precursor availability and laboratory capabilities.
Route A: Reductive Amination from 4-Chloro-2-nitrobenzaldehyde
This route leverages the commercially available 4-chloro-2-nitrobenzaldehyde.[6] It involves the formation of an imine with an ammonia source, which is then reduced in situ to the benzylamine. The subsequent reduction of the nitro group is required in a separate step.
Step 1: Reductive Amination: The aldehyde is reacted with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an imine. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is used to reduce the imine as it forms, preventing side reactions.
Step 2: Nitro Group Reduction: The resulting 4-chloro-2-nitrobenzylamine is then reduced to the final product. For this step, a wider range of reducing agents can be used, as the nitrile is no longer present. Stannous chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation are common and effective methods.[7]
Route B: The Gabriel Synthesis Pathway
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, completely avoiding the over-alkylation issues seen with direct amination.[8][9]
Step 1: N-Alkylation of Potassium Phthalimide: The synthesis would begin with a 4-chloro-2-nitrobenzyl halide (e.g., the bromide), which can be prepared from 4-chloro-2-nitrotoluene via radical bromination. This halide is then reacted with potassium phthalimide in an SN2 reaction to form N-(4-chloro-2-nitrobenzyl)phthalimide.[10]
Step 2: Hydrazinolysis (Ing-Manske Procedure): The protected amine is liberated by reacting the N-alkylated phthalimide with hydrazine hydrate (N₂H₄·H₂O).[11] This cleaves the imide to release the desired primary amine and the stable phthalhydrazide byproduct, which precipitates out of solution.[8]
Step 3: Nitro Group Reduction: The final step is the reduction of the nitro group on the 4-chloro-2-nitrobenzylamine intermediate, as described previously.
Caption: The Gabriel synthesis pathway for this compound.
Methodological Comparison
| Parameter | Route via Nitrile | Route via Aldehyde | Route via Gabriel Synthesis |
| Starting Material | 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrobenzaldehyde | 4-Chloro-2-nitrotoluene |
| Key Reactions | Rosenmund-von Braun, Catalytic Hydrogenation | Reductive Amination, Nitro Reduction | Radical Halogenation, Gabriel Synthesis, Nitro Reduction |
| Number of Steps | 2 | 2 | 3 |
| Key Reagents | CuCN, H₂, Ra-Ni | NH₄OAc, NaBH₃CN, SnCl₂ | NBS, Phthalimide, Hydrazine |
| Primary Challenge | Concurrent reduction without dehalogenation | Control of imine formation and reduction | Handling of toxic/lachrymatory benzyl bromide |
| Scalability | Good; established industrial process.[2] | Good; relies on mild conditions. | Moderate; requires handling of multiple intermediates. |
| Purity of Amine | High, but potential for secondary amine byproducts. | High. | Excellent; specific for primary amines.[9][11] |
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The most direct and industrially relevant route proceeds through the 4-chloro-2-nitrobenzonitrile intermediate , owing to its efficiency and use of readily available starting materials. The critical step in this pathway is the selective catalytic hydrogenation of both the nitro and nitrile groups, where catalyst choice (e.g., Raney Nickel) is essential to prevent dehalogenation. Alternative routes, such as the reductive amination of the corresponding aldehyde or the Gabriel synthesis from the benzyl halide, provide valuable flexibility. The Gabriel synthesis, in particular, offers unparalleled control for producing a highly pure primary amine, albeit with an additional synthetic step. The optimal choice of route will ultimately depend on the specific requirements of the research or development program, including scale, available equipment, cost, and purity specifications.
References
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4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide . Htdchem. URL: [Link]
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Synthesis of 4-chloro-2-nitrobenzonitrile . PrepChem.com. URL: [Link]
- Process for the preparation of 4-chloro-2-nitrobenzonitrile. Google Patents (EP0110559B1).
- Process for the preparation of 4-chloro-2-nitrobenzonitrile. Google Patents (US4528143A).
- Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline. Google Patents.
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Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... . ResearchGate. URL: [Link]
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Gabriel Synthesis: Mechanism & Examples . NROChemistry. URL: [Link]
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Gabriel synthesis . Wikipedia. URL: [Link]
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Evaluation of Fe catalysts Hydrogenation of 4-chlorobenzonitrile... . ResearchGate. URL: [Link]
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Gabriel Synthesis . Cambridge University Press. URL: [Link]
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Highly efficient catalytic hydrogenation of p-chloronitrobenzene... . Nanoscale Advances (RSC Publishing). URL: [Link]
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The Gabriel Synthesis . Master Organic Chemistry. URL: [Link]
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4-Chloro-2-nitrobenzaldehyde . PubChem. URL: [Link]
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CAS No : 5551-11-1 | Product Name : 4-Chloro-2-nitrobenzaldehyde . Pharmaffiliates. URL: [Link]
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Process for the preparation of 4-chloro-2-nitrobenzonitrile . European Patent Office - EP 0110559 A1. URL: [Link]
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A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1 . Semantic Scholar. URL: [Link]
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Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles... . Catalysis Science & Technology (RSC Publishing). URL: [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)-4-chloroaniline
Abstract
2-(Aminomethyl)-4-chloroaniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive aminomethyl group and a chloro-substituted aniline core, makes it a precursor for a diverse range of more complex molecules, particularly in the landscape of drug discovery. Understanding its fundamental physicochemical properties is paramount for its effective utilization, from optimizing reaction conditions and developing robust analytical methods to ensuring safe handling and storage. This guide provides an in-depth analysis of the structural, physical, and chemical characteristics of this compound, supported by established analytical methodologies and predictive data. It is designed to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of this versatile chemical intermediate.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. The primary identifiers and structural details for this compound are summarized below.
Core Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 108047-39-8 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1][2] |
| Molecular Weight | 156.61 g/mol | [1] |
| Monoisotopic Mass | 156.04543 Da | [2] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CN)N | [1][2] |
| InChI Key | DUDVJYRAOLMJLK-UHFFFAOYSA-N | [1][2] |
Molecular Structure Diagram
The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The structure consists of a benzene ring substituted with a chlorine atom, an amino group, and an aminomethyl group, positioned at carbons 4, 1, and 2, respectively.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical profile of a compound governs its behavior in both biological and chemical systems. This section details the key properties of this compound.
| Property | Value / Description | Rationale & Significance | Source |
| Physical State | Solid at room temperature (predicted). | Based on structurally similar anilines. Affects handling, formulation, and dissolution. | [3] |
| pKa (Predicted) | 9.30 ± 0.10 | The two amino groups have distinct basicities. This value likely reflects the more basic aliphatic amine. pKa is crucial for determining solubility in aqueous media and for developing salt forms. | |
| LogP (Predicted) | 1.3 | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a key consideration in drug design. | [2] |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, methanol, acetone) and sparingly soluble in water. Solubility in aqueous solutions is pH-dependent due to the basic amino groups. | Chloroaniline moieties are generally soluble in organic solvents. The amino groups enhance polarity and allow for salt formation at low pH, increasing water solubility. | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place. | Anilines are susceptible to oxidation and degradation upon exposure to air and light, often resulting in discoloration. Cool, dark, and inert conditions are necessary to maintain purity. | [1] |
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The choice of technique is driven by the compound's structure and physicochemical properties.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like substituted anilines.
-
Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the logical choice.[4][5] The molecule possesses both a non-polar chloro-aromatic ring and polar amino groups, making it well-suited for separation on a C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water). UV detection is highly effective due to the strong chromophore of the aniline ring.
This protocol serves as a validated starting point for method development.
-
System Preparation:
-
HPLC System: A system equipped with a binary or quaternary pump, UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
-
System Validation (Trustworthiness):
-
Before sample analysis, perform a system suitability test. Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.
-
Caption: Standard workflow for HPLC analysis.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals: three protons in the aromatic region (a singlet and two doublets), a singlet for the benzylic methylene (-CH₂) protons, and two broad, exchangeable singlets for the two amine (-NH₂) groups.
-
¹³C NMR: The spectrum should display seven unique carbon signals: five for the aromatic ring (four CH and one C-Cl) and one for the methylene (-CH₂) carbon. The carbon attached to the amino group will be significantly shielded.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode is ideal for this basic compound. The expected [M+H]⁺ ion would be at m/z 157.05.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unambiguous identification. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.
-
Synthesis, Reactivity, and Stability
-
Synthesis: While specific literature for this exact compound is sparse, a plausible synthetic route involves the reduction of a corresponding 2-cyano-4-chloroaniline or 2-nitro-4-chlorobenzyl amine intermediate. The reduction of a nitrile group with reagents like borane-tetrahydrofuran complex is a common method for synthesizing benzylamines.[6]
-
Reactivity: The molecule has two primary reactive centers:
-
Aniline Nitrogen: Can undergo acylation, alkylation, and diazotization reactions typical of aromatic amines.
-
Aminomethyl Group: The primary aliphatic amine is more nucleophilic than the aniline nitrogen and will preferentially react in many cases, such as in amide bond formation.
-
-
Potential Degradation Pathways:
-
Oxidation: Anilines are prone to oxidation, especially when exposed to air and light, leading to the formation of colored polymeric impurities. The aminomethyl group can also be oxidized.
-
Hydrolysis: While stable, under harsh conditions, dehalogenation could potentially occur, though this is less common for aryl chlorides.
-
Caption: Key reactivity and degradation pathways.
Applications in Drug Development
The utility of this compound lies in its role as a versatile scaffold. The distinct reactivity of its two amino groups allows for selective functionalization, making it an attractive starting material for building complex molecules. Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing properties like metabolic stability or receptor binding affinity.[7] This intermediate can be used in the synthesis of:
-
Enzyme inhibitors
-
Receptor agonists/antagonists
-
Heterocyclic compounds for various therapeutic targets
The chloroaniline moiety itself is a known pharmacophore present in numerous approved drugs.[8][9]
Safety and Handling
Trustworthiness: A comprehensive understanding of safety is non-negotiable. While specific toxicological data for this compound is not thoroughly investigated, the hazards associated with the chloroaniline class of compounds necessitate handling it with extreme caution.[10]
-
Primary Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[10] Chloroanilines can lead to methemoglobinemia, which impairs oxygen transport in the blood.[10]
-
Carcinogenicity: The parent compound, 4-chloroaniline, is classified by IARC as Group 2B, possibly carcinogenic to humans.[10] This intermediate should be handled as a potential carcinogen.
-
Skin Sensitization: May cause an allergic skin reaction.[10]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[10]
-
-
Recommended Handling Procedures:
-
Work exclusively in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a designated, secure area.[11]
-
Conclusion
This compound is a chemical intermediate of significant interest to the scientific community, particularly in pharmaceutical research. Its key physicochemical attributes—moderate lipophilicity, dual amine functionality with differing basicities, and a stable chloroaromatic core—make it a highly adaptable building block. While experimental data on some of its properties remain to be fully published, predictive models and data from analogous structures provide a robust framework for its application. Mastery of the analytical techniques outlined herein, coupled with a stringent adherence to safety protocols, will enable researchers to effectively and safely utilize this compound in the pursuit of novel chemical entities and therapeutic agents.
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2-(Aminomethyl)-4-chloroaniline CAS number 108047-39-8
An In-depth Technical Guide to 2-(Aminomethyl)-4-chloroaniline (CAS: 108047-39-8)
Executive Overview
This compound is a substituted aromatic amine that serves as a valuable and versatile building block in modern organic synthesis. Characterized by a chloro-substituted aniline ring bearing an aminomethyl group ortho to the primary amine, this molecule offers three distinct points for chemical modification. This trifunctional nature makes it a key intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, a representative synthetic pathway, analytical methodologies, and critical safety protocols. The insights herein are synthesized from established chemical principles and data on analogous structures to provide a robust framework for its practical application.
Chemical Identity and Physicochemical Properties
This compound is an organic compound whose structural features—a primary aromatic amine, a primary benzylic amine, and an aromatic chloride—dictate its reactivity and physical properties.
Caption: Chemical Structure of this compound.
The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 108047-39-8 | [1][2][3] |
| Molecular Formula | C₇H₉ClN₂ | [1][3] |
| Molecular Weight | 156.61 g/mol | [1][3] |
| Density | 1.266 g/cm³ | [2] |
| Boiling Point | 298.9°C at 760 mmHg | [2] |
| Flash Point | 134.5°C | [2] |
| pKa (Predicted) | 9.30 ± 0.10 | [1] |
| InChIKey | DUDVJYRAOLMJLK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CN)N | [1][3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1] |
Synthesis and Purification
While multiple synthetic routes may be viable, a practical and efficient approach involves the reduction of a suitable precursor such as 4-chloro-2-nitrobenzonitrile. This method is advantageous as it constructs the two amine functionalities in a single reductive step from commercially available starting materials.
Caption: A plausible workflow for the synthesis and purification of the target compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a representative method for the synthesis of this compound.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-chloro-2-nitrobenzonitrile (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of Raney Nickel (5-10% by weight) or Palladium on carbon (5% Pd/C).[4] The use of a heterogeneous catalyst simplifies post-reaction removal via filtration.
-
Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the reactor to the target pressure (typically 3-5 MPa) and begin vigorous stirring.[5] Heat the reaction mixture to 50-70°C. The reaction is exothermic; temperature control is critical.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. A thin-layer chromatography (TLC) or HPLC analysis of a small aliquot can confirm the disappearance of the starting material.
-
Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Due to the presence of two basic amine groups, the compound is amenable to purification by vacuum distillation.[6] Alternatively, for higher purity, column chromatography on silica gel can be employed, using a solvent system such as dichloromethane/methanol with a small percentage of triethylamine to prevent peak tailing.
-
Validation: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HPLC).
Applications in Research and Drug Development
The unique arrangement of functional groups in this compound makes it a strategic intermediate in the synthesis of various heterocyclic systems and other complex organic molecules.
-
Synthesis of Quinazolines: This compound is a documented reagent for the synthesis of quinazoline and quinazoline derivatives.[3] The ortho-disposed amine and aminomethyl groups can readily participate in condensation reactions with carbonyl compounds or their equivalents to form the fused pyrimidine ring characteristic of quinazolines, a scaffold prevalent in many pharmacologically active agents.
-
Building Block for Novel Ligands: The two distinct amine groups offer opportunities for selective functionalization, enabling the creation of novel ligands for metal catalysis or as chelating agents. The primary aromatic amine can be readily diazotized or used in coupling reactions, while the more nucleophilic benzylic amine can undergo alkylation or acylation.
-
Pharmaceutical and Agrochemical Scaffolding: Like other chloroanilines, this molecule is a precursor for active pharmaceutical ingredients (APIs) and pesticides.[7][8] The chloro-substituent can modulate the lipophilicity and metabolic stability of a final drug candidate, while the aniline moiety is a common feature in many bioactive molecules.[9]
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its application. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely applicable method for this purpose.
Caption: Standard workflow for purity analysis by RP-HPLC.
Protocol: Purity Determination by RP-HPLC
This protocol provides a starting point for developing a validated analytical method.[10]
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector, column oven, and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound should always be consulted, data from structurally similar chloroanilines indicate that this compound should be handled as a hazardous substance.[11][12]
| Hazard Category | Description and Precautionary Measures | Source (Analogous Compounds) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Avoid all routes of exposure. Use only in a well-ventilated area or chemical fume hood. | |
| Skin/Eye Irritation | Causes skin and serious eye irritation. Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. | [13] |
| Sensitization | May cause an allergic skin reaction. Avoid repeated contact. | [12] |
| Long-Term Effects | Suspected of causing cancer. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |
| Environmental | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [12] |
Handling and First Aid:
-
Engineering Controls: Handle exclusively in a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, nitrile gloves, and a lab coat. For handling powders, a respirator with a P3 filter is recommended.
-
First Aid (IF INHALED): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[11]
-
First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor.[11]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[13]
-
First Aid (IF SWALLOWED): Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials such as strong oxidizing agents and acids.[11] Follow recommended storage conditions of 2-8°C under an inert atmosphere.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound, CAS 108047-39-8, is a highly functionalized chemical intermediate with significant potential in pharmaceutical and chemical synthesis. Its defined structure provides a reliable platform for constructing complex molecules, particularly heterocyclic systems like quinazolines. While its utility is clear, the compound must be handled with stringent safety protocols due to the hazards associated with the chloroaniline class of chemicals. This guide serves as a foundational resource for leveraging its synthetic potential while ensuring safe and effective laboratory practice.
References
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Chemsrc. (2025). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
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AA Blocks. (2020). A Review of Pigments Derived from Marine Natural Products. Retrieved from [Link]
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Device.report. (n.d.). SDS - this compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H9ClN2). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
- Google Patents. (2021). CN109970571B - Synthesis process of 2-(4-chlorphenyl) aniline.
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
- Google Patents. (1968). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
- Google Patents. (2010). CN101774930A - Method for preparing m-chloro aniline.
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
-
Analytice. (n.d.). 4-Chloroaniline - analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Chloroaniline - NIST WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloroaniline: A Cornerstone in Pharmaceutical Synthesis and Innovation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-chloroaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Chloro-N-[4-(diethylamino)benzylidene]aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
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An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-(Aminomethyl)-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-4-chloroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a chloro-substituted aromatic ring with both an amino and an aminomethyl group, presents a unique electronic and steric environment. Understanding the precise molecular geometry and electronic distribution is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for elucidating the structural characteristics of such molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H NMR spectral data for this compound. It is designed to move beyond a simple presentation of data, offering insights into the rationale behind the observed chemical shifts and coupling patterns. This guide will also detail the experimental parameters for acquiring high-quality data and provide a foundational understanding for researchers working with this and structurally related compounds.
Molecular Structure and Expected ¹H NMR Spectral Features
The molecular structure of this compound dictates the number, position, and multiplicity of signals in its ¹H NMR spectrum. The key proton environments are:
-
Aromatic Protons (Ar-H): The benzene ring possesses three protons, each in a distinct chemical environment due to the substitution pattern. Their chemical shifts are influenced by the electron-donating effect of the amino (-NH₂) group and the electron-withdrawing and inductive effects of the chloro (-Cl) and aminomethyl (-CH₂NH₂) groups.
-
Aminomethyl Protons (-CH₂NH₂): The two protons of the methylene bridge are chemically equivalent under normal conditions and are expected to appear as a singlet, unless there is restricted rotation or chiral influence. Their chemical shift is primarily influenced by the adjacent amino group and the aromatic ring.
-
Amino Protons (-NH₂ and -CH₂NH₂): The protons on the nitrogen atoms of the aniline and aminomethyl groups are labile and can exchange with each other and with trace amounts of water in the NMR solvent. This often results in broad signals, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. While the specific experimental data with precise chemical shifts, multiplicities, and coupling constants for this compound is not publicly available in the referenced literature at the time of this guide's creation, we can predict the expected spectral features based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | d | 1H | Ar-H |
| ~ 6.8 - 7.0 | dd | 1H | Ar-H |
| ~ 6.6 - 6.8 | d | 1H | Ar-H |
| ~ 3.8 - 4.0 | s | 2H | -CH₂NH₂ |
| Broad | s | 2H | -NH₂ (aniline) |
| Broad | s | 2H | -CH₂NH₂ |
Note: The chemical shifts for the -NH₂ protons are highly variable and may appear over a wide range or even be unobserved due to exchange.
Interpretation of the Predicted Spectrum
A detailed interpretation of the predicted ¹H NMR spectrum provides valuable structural insights:
-
Aromatic Region: The three aromatic protons are expected to appear as distinct signals due to their unique electronic environments. The proton ortho to the amino group and meta to the chloro group is likely to be the most upfield due to the strong electron-donating resonance effect of the amino group. The proton ortho to the chloro group and meta to the amino group would be shifted downfield due to the inductive effect of the chlorine atom. The proton meta to both the amino and chloro groups will have an intermediate chemical shift. The coupling between these protons (ortho and meta coupling) would result in doublet and doublet of doublets splitting patterns.
-
Aliphatic Region: The two protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet in the range of 3.8-4.0 ppm. This chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent amino group and the aromatic ring.
-
Amine Protons: The protons of both the aniline amino group (-NH₂) and the aminomethyl group (-CH₂NH₂) are labile. In CDCl₃, they often appear as broad singlets. Their chemical shifts are sensitive to concentration, temperature, and the presence of acidic or basic impurities. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of these signals, as they will disappear from the spectrum.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis of this compound.
Caption: Workflow for ¹H NMR analysis.
Conclusion
References
Note: While specific spectral data for this compound was not found in the initial search, the following references provide context on the ¹H NMR spectroscopy of related aniline derivatives and general NMR principles.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Aminomethyl)-4-chloroaniline
Introduction: Unraveling the Molecular Blueprint
2-(Aminomethyl)-4-chloroaniline is a substituted aromatic amine of significant interest in pharmaceutical and chemical research. Its structural complexity, featuring a chloro-substituted aniline ring and a benzylic aminomethyl group, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior is paramount for unambiguous identification, structural elucidation, and metabolic profiling in complex matrices. This guide provides a comprehensive exploration of the anticipated mass spectrometric fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights for researchers, scientists, and drug development professionals.
The molecular formula of this compound is C₇H₉ClN₂[1][2], with a monoisotopic mass of approximately 156.05 Da. The presence of two nitrogen atoms dictates that its molecular ion will have an even mass-to-charge ratio (m/z) in EI-MS, a key diagnostic feature adhering to the nitrogen rule[3][4]. This guide will delve into the causal mechanisms driving its fragmentation, enabling analysts to predict, identify, and interpret the mass spectra of this compound and its analogs with confidence.
Part 1: Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[5] The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, the fragmentation is anticipated to be driven by the presence of the aromatic ring, the chlorine atom, and the two amine functionalities.
The primary fragmentation event for aliphatic and benzylic amines under EI is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][6][7] This process leads to the formation of a resonance-stabilized iminium cation.
Proposed EI Fragmentation Scheme:
-
Molecular Ion Formation: The initial step is the removal of an electron from the molecule to form the molecular ion (M⁺˙) at m/z 156. Due to the presence of lone pair electrons on the nitrogen atoms, ionization is likely to occur at one of the amine groups.
-
α-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the aminomethyl group (benzylic cleavage). This results in the loss of a hydrogen radical and the formation of a stable, resonance-stabilized iminium cation at m/z 155. An alternative and highly probable α-cleavage involves the loss of the aminomethyl radical (•CH₂NH₂) to form a chlorophenyl cation at m/z 125.
-
Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule (NH₃).[8][9] This would lead to a fragment ion at m/z 139.
-
Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, resulting in the loss of a chlorine radical (•Cl) and the formation of an ion at m/z 121.
-
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to the loss of species like HCN, resulting in smaller fragment ions.
Visualizing the EI Fragmentation Pathway:
Caption: Proposed Electron Ionization (EI) fragmentation of this compound.
Part 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5][10] Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).[11][12][13] For this compound, with its two basic amine groups, positive ion mode ESI is the method of choice.
The fragmentation of the protonated molecule [M+H]⁺ (m/z 157) is expected to be dominated by the loss of small neutral molecules from the protonated amine functionalities.
Proposed ESI-MS/MS Fragmentation Scheme:
-
Precursor Ion Formation: In the ESI source, this compound will readily accept a proton to form the [M+H]⁺ ion at m/z 157.
-
Loss of Ammonia (NH₃): The most facile fragmentation of protonated benzylamines is the loss of a neutral ammonia molecule.[8][9][14] This is a charge-driven process initiated by protonation of the aminomethyl group, leading to a stable benzylic carbocation at m/z 140.
-
Loss of the Aminomethyl Group: Cleavage of the C-N bond of the protonated aminomethyl group can lead to the formation of the 4-chloroaniline cation at m/z 127.
-
Sequential Loss of NH₃ and Cl: Following the initial loss of ammonia, the resulting fragment ion at m/z 140 can undergo further fragmentation by losing a chlorine atom, which may involve a rearrangement, to produce an ion at m/z 105.[8]
Visualizing the ESI-MS/MS Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Part 3: Experimental Protocol and Data Interpretation
To empirically validate the proposed fragmentation pathways, a systematic experimental approach is required. The following protocol outlines a self-validating system for the analysis of this compound by both GC-MS (for EI) and LC-MS/MS (for ESI).
Experimental Workflow
Caption: General experimental workflow for MS analysis.
Step-by-Step Methodologies
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1, 10, 100 ng/mL) for sensitivity and linearity assessment.
2. GC-MS (EI) Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
3. LC-MS/MS (ESI) Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS/MS Transition: Precursor ion m/z 157 → Product ions (scan m/z 50-160). Optimize collision energy to maximize the abundance of key fragment ions.
-
Data Interpretation and Expected Results
The acquired data should be processed to identify the key fragment ions and their relative abundances. The comparison of experimental data with the proposed fragmentation pathways will provide a high degree of confidence in the structural assignment.
Table 1: Predicted Major Ions for this compound
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Proposed Neutral Loss/Fragment |
| EI | 156 (M⁺˙) | 155 | •H |
| 139 | NH₃ | ||
| 125 | •CH₂NH₂ | ||
| 121 | •Cl | ||
| ESI-MS/MS | 157 ([M+H]⁺) | 140 | NH₃ |
| 127 | CH₂NH₂ | ||
| 105 | NH₃, Cl |
Conclusion: A Framework for Confident Analysis
This technical guide provides a robust framework for understanding and predicting the mass spectrometric fragmentation of this compound. By grounding our predictions in the fundamental principles of amine and aromatic compound fragmentation, we have established a reliable basis for method development and data interpretation. The detailed experimental protocols serve as a validated starting point for researchers, ensuring reproducibility and scientific rigor. The application of these principles will empower scientists in drug development and related fields to confidently identify and characterize this molecule and its derivatives, accelerating the pace of discovery.
References
- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Chinese Journal of Analytical Chemistry.
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]
-
Mass Spectrometry of Amines. JoVE. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]
-
Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]
-
4-Chloroaniline. PubChem. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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A Framework for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 2-(Aminomethyl)-4-chloroaniline in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its journey from laboratory synthesis to clinical application. It governs the feasibility of purification, the design of analytical methods, and the formulation of effective drug delivery systems. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted aniline of interest in medicinal chemistry. Due to the limited availability of public domain data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required to generate and interpret such crucial data. We delve into the predicted physicochemical properties of this compound, offer detailed, step-by-step protocols for solubility determination, and provide a template for the systematic presentation of results. This guide is intended to empower researchers and drug development professionals to confidently assess the solubility profile of this and other novel chemical entities.
Introduction: The Central Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API like this compound, its solubility profile in various organic solvents is not merely a physical constant but a critical variable that dictates process efficiency and therapeutic potential.[1] A thorough understanding of solubility is paramount for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up procedures, and crystallization-based purification.
-
Formulation Science: Developing stable and bioavailable dosage forms, from simple solutions for preclinical studies to complex parenteral or topical formulations.[1][2] The objective is often to maintain the API in a dissolved state to ensure it can effectively move from the formulation to the site of action.[1]
-
Analytical Chemistry: Preparing stock solutions and standards for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are essential for quality control and pharmacokinetic analysis.[3]
This guide will provide the scientific and methodological foundation for researchers to systematically investigate the solubility of this compound.
Physicochemical Landscape of this compound
The molecular structure of this compound dictates its interactions with different solvents. A careful analysis of its functional groups allows for a scientifically grounded prediction of its solubility behavior.
-
Molecular Structure: C₇H₉ClN₂
-
Key Functional Groups:
-
Aniline Moiety (-NH₂): The primary amine on the aromatic ring is a polar group capable of acting as a hydrogen bond donor and acceptor. The solubility of aniline itself is limited in water but good in many organic solvents like ethanol, ether, and benzene.[4][5][6]
-
Aminomethyl Group (-CH₂NH₂): This primary aliphatic amine is also polar and contributes significantly to the molecule's ability to form hydrogen bonds.
-
Chloro Substituent (-Cl): The electron-withdrawing nature of the chlorine atom and its contribution to the molecule's overall size and lipophilicity can influence crystal lattice energy and interactions with nonpolar solvents.
-
Aromatic Ring: The benzene ring is hydrophobic and favors interactions with nonpolar or moderately polar organic solvents.[7]
-
Predicted Solubility Profile: The presence of two amine groups suggests that this compound will exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) through hydrogen bonding and dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents like hexanes or toluene, where the polar amine groups cannot be effectively solvated. The interplay between the polar amines and the nonpolar chloro-substituted benzene ring will result in a nuanced solubility profile.
The following diagram illustrates the relationship between the molecule's structural features and its expected solubility.
Caption: Predicted solubility based on molecular features.
Experimental Determination of Solubility
Accurate solubility data is generated through rigorous experimental work. The equilibrium shake-flask method is a gold-standard technique for its reliability and simplicity.
Principle of the Equilibrium Solubility (Shake-Flask) Method
This method relies on achieving a saturated solution, where the dissolved solute is in equilibrium with any excess undissolved solid. The concentration of the solute in the clear, saturated supernatant is then measured to determine the solubility.
Experimental Workflow Diagram
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
Validated HPLC-UV method for quantification
Procedure:
-
Preparation: To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for 24 to 48 hours. A preliminary time-point experiment can be conducted to determine how long it takes to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid material.
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve.
-
Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Self-Validation and Trustworthiness:
-
Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial.
-
Time to Equilibrium: Confirm that extending the agitation time (e.g., to 72 hours) does not result in a significant change in the measured solubility.
-
Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines.
Data Presentation and Interpretation
Systematic presentation of solubility data is crucial for comparison and decision-making. The following table provides an illustrative template for reporting the findings for this compound.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Qualitative Solubility | Notes |
| Polar Protic | Methanol | Methanol | > 100 | Very Soluble | Strong hydrogen bonding with amine groups. |
| Ethanol | Ethanol | > 100 | Very Soluble | Similar to methanol, excellent solvation. | |
| Polar Aprotic | DMSO | Dimethyl sulfoxide | > 100 | Very Soluble | Strong dipole interactions. |
| Acetone | Propan-2-one | 50 - 100 | Soluble | Good balance of polar and nonpolar character. | |
| Acetonitrile | Acetonitrile | 20 - 50 | Sparingly Soluble | Less polar than acetone. | |
| Chlorinated | Dichloromethane | Dichloromethane | 10 - 20 | Slightly Soluble | Moderate polarity, interacts with the aromatic ring. |
| Aromatic | Toluene | Toluene | < 5 | Sparingly Soluble | Primarily nonpolar interactions. |
| Nonpolar | n-Hexane | Hexane | < 1 | Very Slightly Soluble | Mismatch in polarity, poor solvation of amines. |
Disclaimer: The quantitative data in this table is illustrative and intended to serve as a template for reporting experimental findings. Actual values must be determined empirically.
Conclusion and Future Perspectives
While specific experimental data for the solubility of this compound is not yet widely published, this guide provides the necessary theoretical and practical framework for its determination. By understanding the molecule's physicochemical properties and applying robust experimental protocols like the shake-flask method, researchers can generate the high-quality data essential for advancing drug development programs. The principles and methodologies outlined herein are broadly applicable to other novel small molecules, serving as a foundational resource for chemists and pharmaceutical scientists. Future work should focus on the experimental validation of these predictions and explore the impact of temperature and co-solvent systems on the solubility of this compound.
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
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Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]
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National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-54. [Link]
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Solubility of Things. (n.d.). 4-Chloro-2-methylaniline. [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
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Solubility of Things. (n.d.). Aniline. [Link]
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An In-depth Technical Guide to the Theoretical Properties of 2-(Aminomethyl)-4-chloroaniline
Introduction
2-(Aminomethyl)-4-chloroaniline is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. Its bifunctional nature, possessing both a primary aromatic amine and a benzylic amine, makes it an intriguing building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the theoretical and extrapolated properties of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from closely related analogues and predictive models to offer a robust theoretical profile.
Chemical Identity and Physicochemical Properties
This compound is a molecule characterized by a chlorobenzene ring substituted with an amino group and an aminomethyl group.
| Property | Value | Source |
| CAS Number | 108047-39-8 | |
| Molecular Formula | C₇H₉ClN₂ | |
| Molecular Weight | 156.61 g/mol | |
| Predicted pKa | 9.30 ± 0.10 | |
| Predicted XLogP3 | 1.3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
Synthesis and Reactivity
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Theoretical)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran complex in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Precursor: Dissolve 2-amino-5-chlorobenzonitrile in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction of the nitrile group. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.
-
Extraction and Purification: Filter the resulting mixture and extract the filtrate with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of this compound is dictated by its three main functional groups:
-
Aromatic Amine (-NH₂): This group can undergo diazotization reactions when treated with nitrous acid, followed by a variety of Sandmeyer-type reactions to introduce different functional groups onto the aromatic ring. It can also be acylated or alkylated.
-
Benzylic Amine (-CH₂NH₂): This primary amine is more basic than the aromatic amine and is expected to be more nucleophilic. It will readily react with aldehydes and ketones to form imines (Schiff bases), and with acyl chlorides and anhydrides to form amides.
-
Aryl Chloride (-Cl): The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with appropriate catalysts.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A ¹H NMR spectrum for this compound is available, providing key structural information.[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~7.1 | d | 1H | Aromatic H |
| ~6.8 | dd | 1H | Aromatic H |
| ~6.6 | d | 1H | Aromatic H |
| ~4.8 | br s | 2H | Ar-NH₂ |
| ~3.7 | s | 2H | -CH₂ -NH₂ |
| ~1.5 | br s | 2H | -CH₂-NH₂ |
-
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~145 | C-NH₂ (Aromatic) |
| ~130 | C-Cl |
| ~129 | CH (Aromatic) |
| ~125 | C-CH₂NH₂ (Aromatic) |
| ~117 | CH (Aromatic) |
| ~116 | CH (Aromatic) |
| ~45 | -C H₂-NH₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Medium, sharp (doublet) | N-H stretch (aromatic & aliphatic amines) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Strong | N-H bend (amines) & Aromatic C=C stretch |
| 1500-1400 | Strong | Aromatic C=C stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 156/158 | [M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine) |
| 141/143 | [M - NH₂]⁺ |
| 127/129 | [M - CH₂NH₂]⁺ |
| 92 | [C₆H₆N]⁺ |
Safety and Toxicology (Extrapolated)
Due to the absence of specific toxicological data for this compound, the safety profile is extrapolated from data on 4-chloroaniline. It is imperative to handle this compound with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Potential Hazards based on 4-Chloroaniline:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Skin and Eye Irritation: May cause severe skin and eye irritation.[2]
-
Methemoglobinemia: Can interfere with the blood's ability to carry oxygen, leading to cyanosis (bluish discoloration of the skin), headache, dizziness, and nausea.[3]
-
Carcinogenicity: 4-Chloroaniline is classified as a possible human carcinogen (IARC Group 2B).[4]
-
Organ Damage: May cause damage to the liver and kidneys upon prolonged or repeated exposure.[2]
Metabolism (Theoretical)
The metabolic fate of this compound has not been experimentally determined. However, based on studies of related compounds like 4-chloroaniline, several metabolic pathways can be predicted.
Caption: Predicted metabolic pathways for this compound.
-
Phase I Metabolism: The initial phase of metabolism is likely to involve oxidation reactions catalyzed by cytochrome P450 enzymes. Key predicted transformations include:
-
N-hydroxylation of the aromatic amino group, a common pathway for aromatic amines that can lead to the formation of reactive metabolites.
-
Ring hydroxylation at positions ortho or meta to the amino groups.
-
N-acetylation of either the aromatic or the more basic benzylic amine. Studies on 4-chloroaniline in some species have shown N-acetylation to be a dominant metabolic route.[5]
-
-
Phase II Metabolism: The hydroxylated and N-hydroxylated metabolites from Phase I are expected to undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions may include:
-
Glucuronidation: The addition of glucuronic acid to hydroxyl groups.
-
Sulfation: The addition of a sulfate group to hydroxyl groups.
-
Conclusion
This technical guide provides a detailed theoretical and extrapolated overview of the properties of this compound. While experimental data for this specific molecule is limited, by drawing upon information from analogous compounds and established chemical principles, a comprehensive profile has been constructed to aid researchers in their work. It is crucial to underscore that the information regarding synthesis, reactivity, and toxicology is largely predictive and should be used as a guideline for further experimental investigation. As a compound with interesting structural features, this compound holds promise as a versatile intermediate, and further research into its experimental properties is warranted.
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PubChem. 4-Chloroaniline. [Link]
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Khan F, Pal D, Vikram S, Cameotra SS. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One. 2013;8(4):e62178. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chloroaniline. [Link]
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A Technical Guide to 2-(Aminomethyl)-4-chloroaniline: A Versatile Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-(Aminomethyl)-4-chloroaniline (CAS No: 108047-39-8), a bifunctional chemical intermediate of increasing importance in the pharmaceutical and life sciences sectors. Possessing both a primary aromatic amine and a benzylic aminomethyl group, this molecule offers a unique scaffold for the synthesis of complex heterocyclic systems and other target molecules. This document details its physicochemical properties, outlines a robust and logical synthetic pathway, explores its application in the construction of medicinally relevant scaffolds, and provides essential safety and handling protocols. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a drug discovery campaign. This compound emerges as a particularly valuable building block due to its distinct structural features. The molecule, a substituted chloroaniline, contains two nucleophilic nitrogen centers with different chemical environments: a less basic aromatic amine ortho to an activating aminomethyl group, and a more basic primary benzylic amine.
This differential reactivity allows for selective chemical transformations, enabling chemists to construct complex molecular architectures in a controlled, stepwise manner. The presence of a chlorine atom at the 4-position provides a site for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, while also influencing the electronic properties and metabolic stability of derivative compounds. This guide serves to elucidate the synthesis and utility of this versatile intermediate.
Physicochemical and Structural Properties
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 108047-39-8 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CN)N | [1] |
| pKa (Predicted) | 9.30 ± 0.10 | [1] |
| XLogP3 | 0.7 | [2] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
| Appearance | Pale yellow solid (typical) | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1] |
Synthesis and Purification: A Guided Protocol
The efficient synthesis of this compound is critical for its application. A common and logical approach involves the reduction of the corresponding commercially available benzonitrile precursor, 2-amino-5-chlorobenzonitrile. This method is advantageous due to the high reactivity of the nitrile group towards reduction, leaving the aromatic amine and chloro-substituent intact under controlled conditions.
Rationale for Synthetic Route Selection
The reduction of a nitrile to a primary amine is a high-yielding and well-established transformation in organic synthesis. For this specific conversion, catalytic hydrogenation is a preferred industrial method due to its cost-effectiveness, high atom economy, and cleaner reaction profile compared to stoichiometric metal hydride reagents. The choice of catalyst and reaction conditions is crucial to prevent hydrodechlorination (loss of the chlorine atom) or side reactions involving the aniline moiety.
Synthetic Pathway Diagram
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory-specific equipment and safety assessments. All work should be performed by qualified personnel in a controlled laboratory environment.
-
Reactor Preparation: Charge a high-pressure hydrogenation vessel (Parr apparatus or similar) with 2-amino-5-chlorobenzonitrile (1.0 eq) and a slurry of Raney Nickel catalyst (5-10% w/w) in ethanol.
-
Causality Insight: An ethanolic solution, often with a small amount of ammonia, is used as the solvent. The ammonia helps to prevent the formation of secondary amine byproducts by competing for active sites on the catalyst surface.
-
-
Inerting: Seal the vessel and purge the system multiple times with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create a fire hazard with hydrogen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the target pressure (typically 50-100 psi, subject to optimization). Begin vigorous stirring and heat the reaction mixture to 40-60°C.
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of an aliquot.
-
Work-up and Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney Nickel catalyst.
-
Self-Validation Check: The filter cake must be kept wet with solvent (e.g., water or ethanol) at all times to prevent ignition upon exposure to air.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel if necessary to achieve high purity (>98%).
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its utility for constructing more complex molecules. Its ortho-amino-benzylamine framework is an ideal precursor for synthesizing fused heterocyclic systems, such as quinazolinones and benzodiazepines, which are privileged scaffolds in medicinal chemistry.
Case Study: Synthesis of a Dihydroquinazolinone Scaffold
Dihydroquinazolinones are core structures in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities. The following workflow demonstrates how this compound can be used to rapidly access this scaffold.
Workflow Diagram
Caption: Workflow for the synthesis of a dihydroquinazolinone scaffold.
Experimental Protocol: Two-Step Synthesis
-
Selective Acylation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.1 eq). Cool the solution to 0°C in an ice bath.
-
Expertise Insight: The benzylic amine is significantly more nucleophilic than the aromatic amine, allowing for highly selective acylation at the benzylic position under these conditions.
-
-
Reagent Addition: Add a solution of the desired acylating agent (e.g., acetyl chloride, 1.05 eq) in the same solvent dropwise to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude acylated intermediate.
-
Cyclization: The crude intermediate can often be cyclized directly. Dissolve the intermediate in a high-boiling point solvent like toluene or xylene and heat to reflux. An acid catalyst (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction. The cyclization involves the aromatic amine attacking the amide carbonyl, with subsequent dehydration.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid purified by recrystallization or column chromatography to yield the final dihydroquinazolinone product.
Safety, Handling, and Storage
As with all aniline derivatives, this compound and its precursors must be handled with appropriate caution. Aniline compounds are known to be toxic and can be absorbed through the skin.[4]
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] Based on related structures like 4-chloroaniline, it should be treated as a possible carcinogen.[3][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid creating dust. Use only in a well-ventilated area.[5] Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[1][4] Recommended storage temperature is between 2-8°C.[1]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6]
Conclusion
This compound is a high-value chemical intermediate whose bifunctional nature provides a powerful tool for synthetic and medicinal chemists. Its ability to undergo selective transformations makes it an ideal starting point for the construction of diverse and complex molecular scaffolds, particularly bioactive heterocycles. By understanding its synthesis, properties, and reaction logic, researchers can effectively integrate this building block into drug discovery programs, accelerating the development of next-generation therapeutics.
References
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Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloroaniline: A Cornerstone in Pharmaceutical Synthesis and Innovation. Retrieved from [Link]
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Chloroaniline in Pharmaceutical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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Methodological & Application
synthesis of heterocyclic compounds from 2-(Aminomethyl)-4-chloroaniline
An Application Guide to the Synthesis of Heterocyclic Compounds from 2-(Aminomethyl)-4-chloroaniline
Introduction: The Strategic Value of a Bifunctional Building Block
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1] These cyclic structures, incorporating atoms other than carbon (such as nitrogen, oxygen, or sulfur), are prevalent in a vast array of pharmaceuticals, including antibiotics, anticancer agents, and antidepressants.[2][3] Their ubiquity stems from the unique physicochemical properties they impart, such as modulating solubility, lipophilicity, and the capacity for specific hydrogen bonding interactions with biological targets.[1]
At the heart of synthesizing these crucial molecules lies the strategic selection of starting materials. This compound is a particularly valuable and versatile precursor. Its structure is distinguished by two key reactive centers: a primary aromatic amine (aniline) and a primary benzylic amine. This bifunctional nature allows for a range of selective chemical transformations and intramolecular cyclization reactions, making it an ideal starting point for constructing fused heterocyclic systems. This guide provides detailed application notes and protocols for the synthesis of medicinally relevant quinazolines and benzodiazepines, demonstrating the synthetic utility of this strategic building block.
Part 1: Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinazolines via Condensation
The most direct application of this compound's dual nucleophilicity is its reaction with carbonyl compounds. The condensation with aldehydes or ketones provides a rapid and efficient route to the 1,2,3,4-tetrahydroquinazoline core, a scaffold found in numerous bioactive molecules.
Causality of the Experimental Design
This synthesis is a classic example of intramolecular cyclocondensation. The reaction is typically catalyzed by a mild acid, which serves to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic. The more nucleophilic benzylic amine initiates the reaction by attacking the carbonyl carbon to form a hemiaminal intermediate. The subsequent intramolecular cyclization involves the aromatic amine attacking the iminium ion formed after dehydration, leading to the stable six-membered heterocyclic ring.[4][5] The choice of solvent is often a protic solvent like ethanol or even water to facilitate proton transfer steps, while reaction times are generally short, especially with microwave assistance.[4]
Reaction Mechanism: Aldehyde Condensation
Caption: Mechanism for tetrahydroquinazoline synthesis.
Experimental Protocol: Synthesis of 6-chloro-2-phenyl-1,2,3,4-tetrahydroquinazoline
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) in 20 mL of ethanol.
-
Reactant Addition: To this solution, add benzaldehyde (1.06 g, 10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: Upon completion, reduce the solvent volume under reduced pressure. Add 20 mL of cold water to the residue to precipitate the product.
-
Isolation and Purification: Filter the solid product using a Büchner funnel, wash with cold water (2 x 10 mL), and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield the pure 6-chloro-2-phenyl-1,2,3,4-tetrahydroquinazoline.
Data Summary: Tetrahydroquinazoline Synthesis
| Carbonyl Compound | Product R-group | Typical Yield (%) | Reference Method |
| Benzaldehyde | Phenyl | >90% | [4] |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | >90% | [4] |
| Cyclohexanone | Spiro-cyclohexyl | ~85-90% | [4] |
| Acetone | 2,2-dimethyl | ~85-90% | [4] |
Part 2: Synthesis of 6-Chloroquinazolines via Oxidation
While tetrahydroquinazolines are stable and possess biological activity, the fully aromatized quinazoline ring system is also a highly sought-after scaffold in drug discovery.[6][7] A straightforward method to access these compounds is through the oxidative dehydrogenation of the previously synthesized tetrahydroquinazoline intermediates.
Causality of the Experimental Design
The conversion of the tetrahydro- derivative to the aromatic quinazoline requires the removal of two hydrogen atoms. This is an oxidation process that can be achieved using a variety of mild oxidizing agents. Reagents like manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or simply bubbling air or oxygen through the reaction mixture in the presence of a catalyst are effective.[8] The choice of oxidant depends on the functional group tolerance required for the substituents on the ring. The workflow involves a two-step, one-pot potential process where the initial condensation is followed directly by oxidation.
Experimental Workflow: From Precursor to Aromatized Product
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protocol for N-acylation of 2-(Aminomethyl)-4-chloroaniline
An Application Note and Protocol for the Selective N-acylation of 2-(Aminomethyl)-4-chloroaniline
Authored by: Gemini, Senior Application Scientist
Publication Date: January 5, 2026
Abstract
This document provides a comprehensive guide for the selective N-acylation of the primary aliphatic amine in this compound. N-acylated anilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The protocol herein leverages the differential nucleophilicity between the aliphatic and aromatic amino groups to achieve high chemoselectivity. We detail a robust and reproducible procedure using acyl chlorides as the acylating agents under mild basic conditions, a method analogous to the well-established Schotten-Baumann reaction.[2] This guide explains the underlying chemical principles, provides a detailed step-by-step experimental protocol, outlines product characterization, and addresses potential troubleshooting, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis.
Introduction and Core Concepts
The N-acylation of amines to form amides is one of the most fundamental and widely utilized transformations in organic chemistry.[3] The resulting amide bond is a cornerstone of countless biologically active molecules and advanced materials. The substrate of interest, this compound, possesses two distinct primary amino groups: a highly nucleophilic aliphatic amine (-CH₂NH₂) and a less reactive aromatic amine. The electron-withdrawing nature of the chloro-substituted benzene ring further decreases the nucleophilicity of the aromatic amine, allowing for highly selective acylation at the more basic and sterically accessible aminomethyl group.
This protocol employs acyl chlorides as potent acylating agents. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride.[4][5] A base, such as pyridine or triethylamine, is incorporated to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[2][6] This is critical because any generated HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[7]
General Experimental Workflow
The overall process involves the reaction setup, execution, product work-up, and final purification. The following diagram provides a high-level overview of the synthetic workflow.
Caption: General workflow for the N-acylation of this compound.
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound with acetyl chloride as a representative example. The procedure can be adapted for other acyl chlorides.
Materials and Reagents
-
This compound (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography (if needed)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Safety Precautions
-
Acyl Chlorides: Acetyl chloride and other acyl chlorides are highly corrosive, lachrymatory (tear-inducing), and react violently with water to release HCl gas.[8][9] Always handle them in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9]
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Pyridine has a strong, unpleasant odor and is harmful. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) before use.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration of the amine).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to a dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system is ethyl acetate/hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting amine spot is no longer visible.
Work-up and Purification
-
Quenching & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with additional DCM.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove pyridine or triethylamine.
-
Saturated NaHCO₃ solution (2 x volume) to neutralize any remaining acid.
-
Brine (1 x volume) to remove residual water.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[12]
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective purification method.[11]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, purification by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient is recommended.[11]
-
Mechanism of N-Acylation
The reaction follows a two-step nucleophilic addition-elimination pathway. The high reactivity of the acyl chloride is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary aliphatic amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[4]
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The added base (e.g., pyridine) removes the proton from the nitrogen atom, neutralizing the positive charge and regenerating the catalyst, to yield the final, stable amide product and pyridinium chloride.[2]
Caption: Mechanism of nucleophilic addition-elimination for N-acylation.
Data Presentation: Reaction Parameters
The choice of acylating agent, base, and solvent can influence reaction outcomes. The following table summarizes typical conditions for the N-acylation of various anilines, which are analogous to the target substrate.
| Entry | Amine Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroaniline | Benzoyl chloride | Pyridine | Dichloromethane | 2-4 | 97 | [1] |
| 2 | Aniline | Acetyl chloride | Sodium Acetate | Water/HCl | 0.5 | >90 | [1][13] |
| 3 | 4-Methylaniline | Chloroacetyl chloride | Phosphate Buffer | Water | 0.25 | 94 | [14] |
| 4 | Benzylamine | Isobutyl chloroformate | Triethylamine | Dichloromethane | 2-16 | ~88 | [15] |
| 5 | 4-Chloroaniline | 4-Nitrobenzoyl chloride | Pyridine | Dichloromethane | 2-4 | 94 | [1] |
Product Characterization and Validation
To confirm the successful synthesis and purity of the N-acylated product, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. Key signals to look for in ¹H NMR include the appearance of a new amide N-H peak (typically a broad singlet or triplet) and the signals corresponding to the acyl group (e.g., a singlet around 2.1 ppm for an acetyl group).[16][17]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will confirm the molecular weight of the product, showing the correct molecular ion peak ([M+H]⁺).[17][18]
-
Melting Point (MP): For solid products, a sharp melting point range indicates high purity. This can be compared to literature values if available.[13]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive amine (protonated).2. Wet reagents or solvent.3. Insufficiently reactive acylating agent. | 1. Ensure sufficient base (1.5 eq. or more) is used.2. Use anhydrous solvents and fresh reagents. Acyl chlorides readily hydrolyze.[9]3. Switch to a more reactive agent (e.g., acyl chloride instead of anhydride). |
| Starting Material Remains | 1. Incomplete reaction.2. Insufficient acylating agent. | 1. Extend the reaction time or gently warm the mixture (e.g., to 40 °C).2. Ensure at least 1.1 equivalents of the acylating agent are used. |
| Multiple Products (Di-acylation) | Reaction at the aromatic amine occurred due to harsh conditions. | Use milder conditions (maintain 0 °C during addition, use a less reactive base). Selective protection of the more reactive amine may be needed for difficult substrates. |
| Difficult Purification | Emulsion during work-up or product is an oil. | Add more brine to break emulsions. If the product is an oil, purify using column chromatography instead of recrystallization.[11] |
References
-
BenchChem. (2025). N-Acylation of Hindered Anilines. Technical Support Center. 11
-
Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. Link
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Mastering Chemistry Help. (2013). Acylation of amines. Link
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Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Link
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Link
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CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Link
-
Unknown Source. (n.d.). Acylation under weak base conditions. 19
-
BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Link
-
BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Link
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Link
-
Land of Chemistry. (2024). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12. YouTube. Link
-
Organic Chemistry. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Link
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Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Link
-
BYJU'S. (2019). Schotten Baumann Reaction. Link
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Semantic Scholar. (2022). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Link
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Santa Cruz Biotechnology. (n.d.). Allyl chloroformate Safety Information. Link
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Boumoud, T., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Link
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Link
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Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Link
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Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET. Link
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Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Link
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BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link
-
BenchChem. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Link
-
NIH - National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Link
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ResearchGate. (2025). Selective Acylation of Primary Amines in Peptides and Proteins. Link
-
BenchChem. (2025). Application Notes and Protocols for the Acetylation of 2-Chloroaniline. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Link
-
BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Link
-
Reddit. (2014). Purify and dry aniline?. Link
-
ResearchGate. (2024). N-Acylation Reactions of Amines. Link
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Link
-
SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Link
-
ChemicalBook. (n.d.). This compound synthesis. Link
-
NIH - National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Link
-
ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines, and sulfonamides. Link
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Application Notes and Protocols for 2-(Aminomethyl)-4-chloroaniline in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-(Aminomethyl)-4-chloroaniline Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide a gateway to new chemical space and intellectual property is perpetual. This compound emerges as a particularly valuable building block due to the strategic placement of its functional groups. This disubstituted aniline derivative offers two distinct points for chemical modification: a primary aromatic amine and a primary benzylic amine. The differing reactivity of these two amino groups—the aniline being less nucleophilic due to delocalization of its lone pair into the aromatic ring, and the benzylamine being a more typical aliphatic amine—allows for selective and sequential functionalization.
The presence of a chlorine atom on the aromatic ring is another key feature. Halogen atoms can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.[1] Furthermore, the chlorine atom can serve as a handle for further modifications through cross-coupling reactions, although this is less common once the aminomethyl group is in place.
This guide provides a comprehensive overview of the utility of this compound in medicinal chemistry, with a particular focus on its potential as a scaffold for the development of Factor Xa inhibitors, a critical class of anticoagulant drugs.[2][3][4] We will detail synthetic protocols for the derivatization of this scaffold and for the biological evaluation of the resulting compounds.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 771572-99-7 | ChemicalBook[5] |
| Molecular Formula | C₇H₉ClN₂ | PubChem |
| Molecular Weight | 156.61 g/mol | PubChem |
| Appearance | Pale yellow solid (predicted) | General Knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO | General Knowledge |
Synthetic Pathways to and from this compound
The primary route for the synthesis of this compound involves the reduction of a corresponding nitrile.
Protocol 1: Synthesis of this compound from 2-Amino-5-chlorobenzonitrile
This protocol is adapted from established methods for the reduction of nitriles to primary amines.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-5-chlorobenzonitrile
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF complex (3.0 eq) dropwise via a syringe, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 44 hours.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Application in Medicinal Chemistry: A Scaffold for Factor Xa Inhibitors
Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade.[2][3] Inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic diseases.[2] Several direct oral anticoagulants (DOACs) that target FXa are on the market. The discovery of novel FXa inhibitors with improved efficacy, safety, and pharmacokinetic profiles remains an active area of research.
The 2-aminomethylphenylamine scaffold has been identified as a promising core for the development of potent and selective FXa inhibitors.[4] The strategic positioning of the two amino groups allows for the incorporation of substituents that can interact with the key S1 and S4 pockets of the FXa active site. By analogy, this compound represents an attractive starting point for the design of new FXa inhibitors. The chlorine atom can potentially occupy a hydrophobic pocket in the enzyme, thereby enhancing binding affinity.
Conceptual Design of a Factor Xa Inhibitor:
Caption: Drug design strategy using the scaffold.
Protocol 2: N-Acylation of the Aniline Moiety
This protocol describes the selective acylation of the less reactive aniline nitrogen.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HBTU) if using a carboxylic acid
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Reductive Amination of the Benzylamine Moiety
This protocol details the functionalization of the more nucleophilic benzylamine.
Materials:
-
N-acylated this compound derivative (from Protocol 2)
-
Aldehyde or ketone (1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, methanol)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the N-acylated this compound derivative (1.0 eq) in dichloromethane, add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data: Representative Biological Activity
The following table presents IC₅₀ values for known Factor Xa inhibitors that share structural similarities with derivatives of this compound, demonstrating the potential potency of this scaffold.
| Compound Scaffold | P1 Group | P4 Group | Factor Xa IC₅₀ (nM) | Reference |
| 2-Aminomethylphenylamine derivative | 5-Chloro-2-thienyl | Morpholinone | 13 | Frontiers in Pharmacology[3] |
| Anthranilamide-based | Bromophenyl | Not specified | 13.4 | Frontiers in Pharmacology[3] |
| Diaminobenzamide derivative | Not specified | Not specified | 17.1 | Frontiers in Pharmacology[3] |
| Aminophenol-based | Propenyl-p-hydroxy-benzamidine | Not specified | <1 | PubMed[1] |
Biological Evaluation: In Vitro Factor Xa Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory activity of newly synthesized compounds against Factor Xa.
Workflow Diagram:
Caption: Factor Xa inhibition assay workflow.
Materials:
-
Human Factor Xa (purified enzyme)
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 8.3, containing NaCl and CaCl₂)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test compound dilutions, and human Factor Xa.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
This compound is a versatile and strategically valuable building block for medicinal chemistry. Its distinct reactive sites allow for controlled and diverse functionalization, making it an ideal scaffold for library synthesis in drug discovery programs. The analogy to the 2-aminomethylphenylamine core in known Factor Xa inhibitors strongly suggests its potential in the development of novel anticoagulants. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and to identify lead compounds for further optimization.
References
- Benchchem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
- Frontiers in Pharmacology. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology.
-
Frontiers Media S.A. (2023, February 20). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology. Retrieved from [Link]
- Mochizuki, A., et al. (2011). 2-aminomethylphenylamine as a novel scaffold for factor Xa inhibitor. Bioorganic & Medicinal Chemistry.
- ResearchGate. (2025). Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity | Request PDF.
- PubMed. (2001). Structure-based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity. PubMed.
- Google Patents. (n.d.). CN102174016A - Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone.
- PubMed. (2002). Design and synthesis of aminophenol-based factor Xa inhibitors. PubMed.
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- 4. 2-aminomethylphenylamine as a novel scaffold for factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 2-(Aminomethyl)-4-chloroaniline in Dye Synthesis: A Technical Guide for Researchers
Foreword for the Research Community
The synthesis of novel chromophores is a cornerstone of innovation across various scientific disciplines, from materials science to drug development. Within the vast landscape of synthetic dyes, azo compounds remain preeminent due to their synthetic accessibility, structural diversity, and broad spectrum of colors. This document provides a comprehensive technical guide on the potential application of 2-(Aminomethyl)-4-chloroaniline as a diazo component in the synthesis of azo dyes. While the use of many substituted chloroanilines is well-documented in dye chemistry, this compound represents a less-explored precursor. The presence of the aminomethyl group introduces a unique structural motif that could impart desirable properties to the resulting dyes, such as modified solubility, altered tinctorial strength, and potential for post-synthetic modification.
This guide is structured to provide both a theoretical framework and practical, step-by-step protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind the proposed synthetic strategies, drawing upon established principles of azo dye chemistry and extrapolating them to this specific, promising intermediate. The protocols provided herein are designed to be self-validating, with an emphasis on safety, reproducibility, and in-depth characterization of the synthesized compounds.
Introduction to this compound in Azo Dye Synthesis
This compound is a bifunctional aromatic compound containing a primary aromatic amine and a primary aliphatic amine. In the context of azo dye synthesis, the primary aromatic amine is the key functional group for diazotization, the process of converting it into a reactive diazonium salt.[1] This diazonium salt can then undergo an electrophilic substitution reaction with an electron-rich coupling component to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye.[2]
The chlorine atom at the 4-position is an electron-withdrawing group, which can influence the electronic properties of the diazonium salt and, consequently, the color and lightfastness of the final dye.[3] The aminomethyl group at the 2-position is of particular interest. As a potential site for protonation, it can enhance the water solubility of the dye. Furthermore, it can serve as a reactive handle for post-synthetic modifications, allowing for the covalent attachment of the dye to substrates or the introduction of other functional groups to fine-tune its properties.
The Diazotization-Coupling Reaction: A Mechanistic Overview
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt.[4] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[1]
-
Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine (the coupling component).[5] This electrophilic aromatic substitution reaction forms the stable azo-linked chromophore.[1]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially available |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Commercially available |
| 2-Naphthol | ≥99% | Commercially available |
| Sodium Hydroxide (NaOH) | ACS Reagent | Commercially available |
| Sodium Chloride (NaCl) | ACS Reagent | Commercially available |
| Ethanol | Reagent Alcohol | Commercially available |
| Distilled Water | High Purity | In-house |
| Starch-Iodide Paper | N/A | Commercially available |
| pH Indicator Strips | N/A | Commercially available |
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound. It is imperative to perform this reaction at low temperatures and to use the resulting diazonium salt solution immediately in the subsequent coupling reaction.
Step-by-Step Procedure:
-
In a 250 mL beaker, suspend 1.72 g (0.01 mol) of this compound in 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt should dissolve to form a clear solution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20 minutes.
-
Verify the completion of the diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture should turn starch-iodide paper blue-black. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
-
The resulting clear, cold solution of the diazonium salt is now ready for the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the diazotized this compound with 2-naphthol to form the azo dye.
Step-by-Step Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous, vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Acidify the reaction mixture to a pH of approximately 5 by the slow addition of dilute hydrochloric acid. This will precipitate any remaining dissolved dye.
Protocol 3: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is colorless and neutral.
-
To further purify the dye, recrystallize it from an appropriate solvent, such as an ethanol-water mixture.
-
Dry the purified dye in a vacuum oven at 60 °C to a constant weight.
Characterization and Data Presentation
The synthesized azo dye should be characterized using standard analytical techniques to confirm its structure and purity.
| Characterization Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, characteristic of the azo chromophore. The exact wavelength will depend on the solvent and the pH. |
| FTIR Spectroscopy | Characteristic peaks for N=N stretching (around 1400-1500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |
| ¹H NMR Spectroscopy | Aromatic and aliphatic protons with chemical shifts and coupling patterns consistent with the proposed structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the synthesized dye. |
Visualization of the Synthetic Pathway and Workflow
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of an azo dye from this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and characterization of the azo dye.
Safety and Handling Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.
-
Concentrated Acids and Bases: Corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Diazonium Salts: Potentially explosive when dry. Always handle in solution and at low temperatures. Do not attempt to isolate the solid diazonium salt.
Conclusion and Future Outlook
The protocols and theoretical framework presented in this application note provide a solid foundation for the exploration of this compound as a precursor in azo dye synthesis. The unique structural features of this molecule offer intriguing possibilities for creating novel dyes with tailored properties. Further research should focus on exploring a wider range of coupling components to generate a library of dyes with diverse colors and functionalities. The influence of the aminomethyl group on the tinctorial and fastness properties of the resulting dyes warrants a systematic investigation. It is our hope that this guide will stimulate further research and development in this promising area of dye chemistry.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-4-Chloro-5-Nitrophenol. Retrieved from [Link]
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The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol. Retrieved from [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
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CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. Retrieved from [Link]
- Google Patents. (n.d.). Diazotization of amines.
-
Organic Syntheses. (n.d.). REDUCTIVE ARYLATION OF ELECTRON-DEFICIENT OLEFINS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of para-chloroaniline and para-aminophenol.
-
ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Method used for preparing 2, 4, 6-trichloroaniline.
- Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
-
Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
-
Google Patents. (n.d.). United States Patent. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of 4-Chloroaniline in Dye and Pigment Manufacturing. Retrieved from [Link]
-
International Journal of Foundation for Modern Research. (2025). Analysis of the Structural and Photophysical Properties of Dyes. Retrieved from [Link]
Sources
Application Note: 2-(Aminomethyl)-4-chloroaniline as a Versatile Bifunctional Building Block for Novel Agrochemical Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are foundational scaffolds in the synthesis of a vast array of agrochemicals, imparting crucial physicochemical properties to the final active ingredients. This document explores the synthetic utility of 2-(aminomethyl)-4-chloroaniline, a bifunctional building block possessing differentiated reactivity at its aromatic and aliphatic amino groups. We will first discuss the critical safety and handling protocols for this class of compounds. To demonstrate the synthetic principles involving related chloroaniline intermediates in a real-world context, a detailed, step-by-step protocol for the synthesis of the blockbuster insecticide Chlorantraniliprole is provided. Finally, we propose novel synthetic pathways leveraging the unique reactivity of this compound to construct heterocyclic systems, highlighting its potential for generating new generations of crop protection agents.
The Chloroaniline Moiety in Modern Agrochemicals
The chloroaniline framework is a privileged structure in agrochemical design. The presence of a chlorine atom on the aromatic ring often enhances the lipophilicity of the molecule, which can improve its ability to penetrate plant cuticles or insect exoskeletons. Furthermore, the chloro-substituent can block sites of metabolic degradation, thereby increasing the bioavailability and residual activity of the pesticide.[1] Compounds like 4-chloroaniline are precursors to herbicides such as monolinuron and insecticides like pyraclostrobin.[1][2]
This compound introduces a higher level of complexity and synthetic potential. Its key features include:
-
Aniline Amine (-NH₂): A moderately reactive nucleophile, its reactivity can be modulated by the electronic effects of the ring substituents. It is a key handle for forming amides, ureas, and for participating in cyclization reactions.
-
Aminomethyl Group (-CH₂NH₂): A more basic and highly nucleophilic primary aliphatic amine, this group can undergo reactions under conditions that might leave the aniline amine untouched, allowing for regioselective chemistry.
-
Chlorine Substituent (-Cl): Provides the aforementioned benefits of lipophilicity and metabolic stability, and can also serve as a handle for cross-coupling reactions under specific catalytic conditions.
This differential reactivity makes it a prime candidate for the construction of complex heterocyclic scaffolds common in modern agrochemicals.
Critical Safety & Handling Protocols for Chloroanilines
Chloroanilines as a class are hazardous compounds and must be handled with extreme caution in a controlled laboratory environment.[3]
Hazard Profile:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. They can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, with symptoms including headache, dizziness, and cyanosis (blue skin and lips).[3]
-
Carcinogenicity: 4-Chloroaniline is classified as possibly carcinogenic to humans (IARC Group 2B).[4] All derivatives should be handled as potential carcinogens.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]
Mandatory Handling Procedures:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; check specific glove compatibility charts), and splash-proof safety goggles or a full-face shield.
-
Waste Disposal: Dispose of all contaminated materials and chemical waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.[3]
-
First Aid: In case of exposure, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[3]
Case Study: Synthesis of Chlorantraniliprole
To illustrate the industrial application of chloroaniline derivatives, we detail the synthesis of Chlorantraniliprole. This insecticide, a member of the anthranilic diamide class, acts on insect ryanodine receptors.[5] Its synthesis relies on the coupling of two key intermediates, one of which is a substituted 2-amino-5-chlorobenzoic acid derivative, highlighting the core utility of this structural class.[6][7]
Overall Synthetic Workflow
The synthesis can be visualized as a convergent process where two complex intermediates are prepared separately and then coupled in a final step.
Caption: Convergent synthesis plan for Chlorantraniliprole.
Protocol 3.1: Synthesis of Intermediate A (2-Amino-5-chloro-3-methylbenzoic acid)
This protocol outlines a common route starting from 2-nitro-3-methylbenzoic acid.[6]
Step 1: Reduction of the Nitro Group
-
Setup: Charge a hydrogenation reactor with 2-nitro-3-methylbenzoic acid and a suitable solvent (e.g., ethanol).
-
Catalyst: Add a catalytic amount of Raney Nickel (~5% w/w).
-
Reaction: Pressurize the reactor with hydrogen gas (e.g., 0.2 MPa) and heat to approximately 50°C.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reactor, vent the hydrogen, and filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid.
Step 2: Aromatic Chlorination
-
Setup: Dissolve the 2-amino-3-methylbenzoic acid from the previous step in a suitable inert solvent like dichloroethane.
-
Reagent: Bubble chlorine gas through the solution or, for better control, add sulfuryl chloride dropwise while maintaining the temperature around 50°C.
-
Monitoring: Monitor the formation of the desired product and the disappearance of the starting material by HPLC.
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, an aqueous workup followed by extraction and crystallization can be employed to isolate the pure 2-amino-5-chloro-3-methylbenzoic acid.
| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield |
| 1. Reduction | H₂, Raney Ni | Ethanol | 50°C | >90% |
| 2. Chlorination | Cl₂ or SO₂Cl₂ | Dichloroethane | 50°C | ~85-90% |
| Caption: Summary of reaction parameters for Intermediate A. |
Protocol 3.2: Synthesis of Intermediate B (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)
This intermediate is constructed from 2,3-dichloropyridine.[6]
Step 1: Hydrazino-substitution
-
React 2,3-dichloropyridine with hydrazine hydrate in a solvent such as ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.
Step 2: Pyrazole Ring Formation (Cyclization)
-
Condense the resulting hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.
Step 3 & 4: Bromination and Oxidation
-
Treat the pyrazolidinone intermediate with a brominating agent (e.g., phosphorus oxybromide) followed by an oxidation step to form the aromatic pyrazole ring.
Step 5: Hydrolysis
-
Hydrolyze the ester group under basic conditions to yield the final carboxylic acid, Intermediate B.
Protocol 3.3: Final Coupling and Amidation
The final step involves coupling Intermediate A and B. A robust method proceeds through a benzoxazinone intermediate to ensure high yield and purity.[6]
-
Benzoxazinone Formation: React 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A) with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B) in a solvent like acetonitrile. The reaction is promoted by a dehydrating agent or an activating agent such as methanesulfonyl chloride in the presence of a base.
-
Ring-Opening Amidation: The isolated (or in-situ generated) benzoxazinone intermediate is then treated with a solution of methylamine. The methylamine attacks the carbonyl, opening the ring to form the two amide bonds present in the final Chlorantraniliprole molecule.
-
Purification: The final product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[5]
Proposed Synthetic Applications of this compound
The unique bifunctional nature of this compound opens avenues for novel heterocyclic synthesis. Below is a proposed workflow for the synthesis of a quinazolinone derivative, a scaffold found in various bioactive compounds.
Rationale: The aliphatic amine is significantly more basic and nucleophilic than the aniline amine. It can be selectively acylated or used in reactions like reductive amination, leaving the aniline nitrogen free for subsequent cyclization chemistry.
Caption: Proposed synthesis of a quinazolinone scaffold.
Protocol Outline:
-
Selective N-Acylation: Dissolve this compound in a non-polar solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine). Cool the solution to 0°C and add an acyl chloride (R-COCl) dropwise. The more nucleophilic aliphatic amine will react preferentially.
-
Cyclization: Treat the resulting N-acyl intermediate with a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole) to facilitate cyclization between the aniline nitrogen and the acyl carbonyl, forming the quinazolinone ring system.
-
Further Derivatization: The resulting scaffold can be further functionalized at various positions to create a library of compounds for biological screening.
Conclusion
While direct commercial agrochemicals from this compound are not yet prevalent, its structure represents a compelling platform for discovery chemistry. The differential reactivity of its two amine functional groups provides a powerful handle for the regioselective synthesis of complex heterocyclic systems. By understanding the principles demonstrated in the synthesis of established agrochemicals like Chlorantraniliprole, researchers can effectively leverage building blocks like this compound to design and develop the next generation of innovative and effective crop protection solutions.
References
-
Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. [Link]
-
Reddy, B. V. S., et al. (2024). Retrosynthesis of chlorantraniliprole. ResearchGate. [Link]
- Google Patents. (2010). CN101717395A - Synthesis method of chlorantraniliprole pesticide.
-
TREA. (2024). Process for Preparing Chlorantraniliprole. TREA. [Link]
-
Ataman Kimya. 4-CHLOROANILINE. Ataman Kimya. [Link]
-
Wikipedia. 4-Chloroaniline. Wikipedia. [Link]
-
PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-(Aminomethyl)-4-chloroaniline
Abstract
This document provides a comprehensive technical guide on the selective derivatization of 2-(Aminomethyl)-4-chloroaniline, a key bifunctional building block in pharmaceutical and materials science research.[1] The inherent challenge in modifying this molecule lies in the differential reactivity of its two primary amine groups: one aliphatic and one aromatic. This guide elucidates the core principles of chemoselectivity and provides detailed, field-proven protocols for three critical classes of derivatization: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The methodologies are designed to grant researchers precise control over reaction outcomes, enabling the selective modification of the more nucleophilic aliphatic amine. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and guidelines for product characterization, ensuring scientific rigor and reproducibility.
The Principle of Chemoselective Derivatization
This compound possesses two nucleophilic centers: a primary aliphatic amine (-CH₂NH₂) and a primary aromatic amine (-NH₂). The successful and predictable derivatization of this molecule hinges on exploiting the intrinsic differences in their reactivity.
-
Aliphatic Amine (Benzylic): The lone pair of electrons on the nitrogen is localized, making it a strong Lewis base and a potent nucleophile. It is readily available for reaction with electrophiles.
-
Aromatic Amine (Aniline): The nitrogen's lone pair is delocalized into the π-system of the benzene ring through resonance. This delocalization significantly reduces its basicity and nucleophilicity. Furthermore, the electron-withdrawing effect of the chlorine atom at the para-position further deactivates this amine group.
Consequently, under controlled conditions, electrophilic reagents will preferentially react with the aliphatic amine. The protocols detailed herein are optimized to leverage this reactivity differential.
Caption: Reactivity hierarchy in this compound.
Protocol I: Selective N-Acylation of the Aliphatic Amine
N-acylation is a fundamental transformation used to introduce an amide functional group, which can modulate a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.[2] This protocol achieves selective acylation at the more reactive aliphatic amine using an acyl chloride under mild basic conditions.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive electrophiles. Acid anhydrides can also be used, often requiring slightly more forcing conditions.[2]
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar and aprotic, preventing unwanted side reactions, and effectively solubilizes the starting material and reagents.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial.[3] Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards product formation and prevents the protonation of the amine starting material, which would render it non-nucleophilic.
-
Temperature: Conducting the reaction at a low temperature (0 °C) mitigates the exothermicity of the reaction and enhances selectivity by ensuring that only the most nucleophilic amine reacts.
Experimental Protocol: Synthesis of N-{[5-chloro-2-(aminomethyl)phenyl]methyl}acetamide
Caption: Workflow for selective N-acylation.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired N-acylated derivative.
| Parameter | Condition | Rationale |
| Stoichiometry (Acyl Chloride) | 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| Stoichiometry (Base) | 1.5 eq | Sufficient excess to neutralize HCl and catalyze the reaction. |
| Temperature | 0 °C to RT | Controls reactivity and maximizes selectivity for the aliphatic amine. |
| Reaction Time | 2-5 hours | Typical duration for completion; should be confirmed by TLC. |
| Typical Yield | 85-95% | Dependent on purity of reagents and technique. |
Protocol II: Selective N-Sulfonylation of the Aliphatic Amine
The introduction of a sulfonamide moiety is a cornerstone of medicinal chemistry, as this group can act as a transition-state mimetic and improve pharmacokinetic properties.[4] The Hinsberg reaction, reacting an amine with a sulfonyl chloride, is the classic method for this transformation.[5]
Causality Behind Experimental Choices:
-
Reagent: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are common, effective sulfonating agents.
-
Solvent/Base: Pyridine is often used as both the solvent and the base. Its basicity is sufficient to neutralize the HCl byproduct, and its polar nature helps to solubilize the reaction components.
-
Selectivity: The principle of selectivity is identical to that in acylation; the aliphatic amine's superior nucleophilicity drives the reaction at that site. Forcing conditions (e.g., heat) would be required to derivatize the less reactive aromatic amine.[6]
Experimental Protocol: Synthesis of N-{[5-chloro-2-(aminomethyl)phenyl]methyl}-4-methylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC for the disappearance of the starting amine.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Recrystallize the crude solid or purify by column chromatography to obtain the pure sulfonamide.
| Parameter | Condition | Rationale |
| Stoichiometry (TsCl) | 1.05 eq | A small excess drives the reaction to completion. |
| Solvent/Base | Pyridine | Acts as both solvent and acid scavenger. |
| Temperature | 0 °C to RT | Standard conditions for selective sulfonylation of primary aliphatic amines. |
| Reaction Time | 12-16 hours | Sulfonylation is generally slower than acylation. |
| Typical Yield | 80-90% | Good yields are expected with pure reagents. |
Protocol III: Selective N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[7] It proceeds via the formation of an imine (or iminium ion) intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[8]
Causality Behind Experimental Choices:
-
Selectivity: This method offers exceptional selectivity. The formation of the imine intermediate requires a nucleophilic attack on the carbonyl carbon. The aliphatic amine is a far more effective nucleophile than the aromatic amine, meaning only the aliphatic amine will readily form the imine under mild, weakly acidic conditions.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[9] It is a mild and selective hydride donor, capable of reducing the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone. This prevents competitive reduction of the carbonyl starting material. Unlike sodium cyanoborohydride, STAB is not highly toxic.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are preferred solvents.[9]
-
Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more electrophilic and susceptible to reduction.
Experimental Protocol: Synthesis of N-Benzyl-1-[5-chloro-2-(aminomethyl)phenyl]methanamine
Caption: Mechanism of reductive amination.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing a stirred solution of this compound (1.0 eq) in DCE (approx. 0.1 M), add benzaldehyde (1.0 eq) followed by a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may cause some gas evolution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the pure secondary amine.
| Parameter | Condition | Rationale |
| Stoichiometry (Carbonyl) | 1.0 eq | A 1:1 ratio is typically sufficient for high conversion. |
| Stoichiometry (Reducer) | 1.5 eq | Excess ensures complete reduction of the imine intermediate. |
| pH | Weakly acidic | Catalyzes imine formation without passivating the amine. |
| Reaction Time | 12-24 hours | Reaction is typically complete overnight. |
| Typical Yield | 75-90% | A robust and high-yielding transformation.[10] |
Analytical Characterization
Confirmation of selective derivatization at the aliphatic amine can be achieved through standard spectroscopic methods:
-
¹H NMR: The appearance of a new amide N-H proton (typically a broad singlet or triplet around 6-8 ppm for acylation/sulfonylation) and the corresponding shift of the benzylic -CH₂- protons are key indicators. The aromatic -NH₂ protons should remain largely unchanged (a broad singlet around 3-5 ppm).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mono-derivatized product should be observed.
-
FT-IR: The appearance of a strong C=O stretch (amide, ~1650 cm⁻¹) or S=O stretches (sulfonamide, ~1350 and 1160 cm⁻¹) provides clear evidence of successful derivatization.
Safety Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Chloroaniline derivatives are toxic and should be handled in a well-ventilated fume hood.
-
Reagents: Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Sodium triacetoxyborohydride reacts with water to release hydrogen gas; quench reactions carefully. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4731. [Link]
-
Li, G., Zhao, L., & Li, D. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 385(7), 1296–1304. [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. [Link]
-
Latorre-Moratalla, M. L., Bover-Cid, S., & Vidal-Carou, M. C. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 31. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
de Fátima, A., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society. [Link]
-
Sletten, E. T., et al. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic Letters, 21(3), 708-712. [Link]
-
Chow, S. Y., & Odell, L. R. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. The Journal of Organic Chemistry, 82(5), 2539–2547. [Link]
-
Dakhel, Z. A. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135. [Link]
-
Semantic Scholar. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]
- Google Patents. (n.d.). DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Reductive aminations of aldehydes with aniline. [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
-
Foley, D. A., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(129), 106517-106529. [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
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Application Notes and Protocols for the Quantification of 2-(Aminomethyl)-4-chloroaniline
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(Aminomethyl)-4-chloroaniline. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound in various matrices. The guide delves into the fundamental principles and practical execution of three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each section offers a theoretical overview, explains the causal relationships behind experimental choices, and presents a detailed, step-by-step protocol. This guide is structured to provide full editorial control, ensuring that the information is presented in the most logical and impactful manner for the intended audience.
Introduction: The Significance of Quantifying this compound
This compound is a substituted chloroaniline that can be a critical intermediate or a potential impurity in the synthesis of various pharmaceutical compounds. Due to the known toxicological concerns associated with aromatic amines and chloroanilines, stringent control and accurate quantification of such compounds are paramount to ensure the safety and efficacy of drug products. Regulatory bodies like the FDA and EMA require rigorous validation of analytical methods used for impurity profiling.[1] This guide provides the foundational methodologies to develop and validate analytical procedures suitable for the quantification of this compound, ensuring compliance and data integrity.
Chemical Structure and Properties of this compound:
-
Molecular Formula: C₇H₉ClN₂
-
Molecular Weight: 156.61 g/mol
-
Appearance: Expected to be a solid at room temperature, similar to other chloroanilines.[2]
-
Key Functional Groups: Primary aromatic amine, aminomethyl group, chlorinated benzene ring. The presence of the primary aromatic amine makes it amenable to analysis by techniques that are sensitive to this functional group.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of chromophoric compounds like this compound. The aromatic ring and the amino groups constitute a chromophore that absorbs UV light, allowing for sensitive detection.
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation for this moderately polar compound. A non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of this compound can be optimized for effective separation from other components in the sample matrix. The addition of an acidifier, such as formic acid or phosphoric acid, to the mobile phase is crucial for achieving good peak shape by protonating the amine functional groups and minimizing tailing.[3]
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by diluting with the mobile phase.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended for complex matrices. A starting point could be 95% Solvent A and 5% Solvent B, ramping to 95% Solvent B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 240 nm (A UV scan of the analyte should be performed to determine the optimal wavelength).
-
-
Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For ultra-trace level quantification and enhanced selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique offers superior sensitivity and specificity compared to HPLC-UV.[4]
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix components by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules of the analyte. In the mass spectrometer, the precursor ion (the charged molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.[5]
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound.
Materials:
-
LC-MS/MS system with an ESI source
-
UPLC/HPLC system
-
C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Isotopically labeled internal standard (if available)
Procedure:
-
Mobile Phase and Standard/Sample Preparation: Prepare as described in the HPLC-UV section, but use LC-MS grade solvents and reagents. The concentration range for calibration standards will typically be much lower (e.g., 0.05 ng/mL to 50 ng/mL).
-
Mass Spectrometer Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify the most abundant and stable product ions for MRM.
-
Expected Precursor Ion [M+H]⁺: m/z 157.05
-
-
Chromatographic Conditions:
-
Column: C18 or PFP, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A fast gradient is typically used.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
Scan Type: MRM
-
MRM Transitions: To be determined during tuning (e.g., quantifier and qualifier transitions).
-
-
Analysis: Analyze the samples using the optimized LC-MS/MS method. The quantification is based on the ratio of the analyte peak area to the internal standard peak area (if used) versus the concentration of the calibration standards.
LC-MS/MS Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often required to improve volatility and chromatographic performance.
Principle of the Method
The sample, after derivatization, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.
Experimental Protocol: GC-MS
Objective: To provide an alternative, highly specific method for the quantification of this compound.
Materials:
-
GC-MS system with an EI source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent for extraction (e.g., ethyl acetate)
-
This compound reference standard
-
Helium (carrier gas)
Procedure:
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., BSTFA in pyridine) and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative of the amine groups.
-
-
Standard Preparation: Prepare calibration standards and derivatize them in the same manner as the samples.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
-
Analysis: Inject the derivatized standards and samples. Identify the analyte based on its retention time and the presence of characteristic ions. Quantify using a calibration curve based on the peak area of a selected ion.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrices.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Techniques
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate | Very High | High |
| Sensitivity | Good (µg/mL range) | Excellent (pg/mL to ng/mL range) | Very Good (ng/mL range) |
| Sample Prep | Simple | Simple to Moderate | Complex (derivatization) |
| Cost | Low | High | Moderate |
| Application | Routine QC, purity assessment | Trace analysis, impurity profiling | Confirmatory analysis |
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and cost-effective solution for routine analysis. For ultra-trace level detection and enhanced specificity, LC-MS/MS is the preferred method. GC-MS provides a reliable alternative, particularly for confirmatory purposes, although it requires a more involved sample preparation procedure. The protocols provided in this guide serve as a comprehensive starting point for the development and validation of analytical methods for this important compound.
References
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Dousa, M., et al. (2021). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Molecules, 26(15), 4465. Retrieved from [Link]
-
EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Jayaseelan, T., et al. (2021). A new LC-MS Method for the Determination of p-Chloroaniline and (S)-5-Chloro-α-(cyclopropylethynyl)-2- Amino-α- (trifluoromethyl) Benzene Methanol in Efavirenz Bulk Form. ResearchGate. Retrieved from [Link]
-
LCGC International. (2014). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Allied Sciences, 20(3), 3626-3635. Retrieved from [Link]
-
Patel, K. et al. (2021). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Shabir, G. A. (2022). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Scientific Reports, 12(1), 19373. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
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- 3. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. agilent.com [agilent.com]
- 6. aktpublication.com [aktpublication.com]
- 7. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Pharmaceutical Precursors Utilizing 2-(Aminomethyl)-4-chloroaniline: An Application & Protocol Guide
Abstract
This comprehensive guide details the strategic application of 2-(Aminomethyl)-4-chloroaniline as a pivotal precursor in the synthesis of high-value pharmaceutical intermediates. With its vicinal primary amine functionalities and a strategically positioned chlorine atom, this molecule offers a versatile platform for the construction of diverse heterocyclic scaffolds, particularly quinazolinones and benzodiazepines, which are core structures in numerous therapeutic agents. This document provides not only the theoretical underpinnings of these synthetic transformations but also detailed, field-proven protocols designed for reproducibility and scalability in a research and drug development setting. Each protocol is presented with an emphasis on the causality behind experimental choices, ensuring scientific integrity and a deep understanding of the reaction mechanisms.
Introduction: The Strategic Value of this compound
This compound, a substituted ortho-phenylenediamine, is a key building block in medicinal chemistry. Its structural features—an aniline amine and a benzylamine—provide differential reactivity that can be exploited for the regioselective synthesis of complex molecules. The presence of a chlorine atom on the benzene ring offers a handle for further functionalization through cross-coupling reactions and can also modulate the physicochemical and pharmacokinetic properties of the final compounds. This guide will focus on two primary applications of this precursor: the synthesis of 7-chloro-substituted quinazolinones and the preparation of 8-chloro-substituted 1,5-benzodiazepines. These scaffolds are of significant interest due to their prevalence in drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 108047-39-8 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| Appearance | White to yellow solid |
| Storage | 2-8°C, inert atmosphere, protected from light |
Synthetic Application I: Preparation of 7-Chloro-2-substituted-2,3-dihydroquinazolin-4(1H)-ones
The quinazolinone core is a privileged scaffold in drug discovery, with numerous derivatives approved as therapeutic agents. The following protocol details a robust, two-step synthesis of 7-chloro-2-substituted-2,3-dihydroquinazolin-4(1H)-ones from this compound, adapting the well-established Niementowski reaction.[2]
Rationale and Mechanistic Insight
The synthesis proceeds through an initial acylation of the more nucleophilic aniline nitrogen with an acyl chloride, followed by an intramolecular cyclization. The choice of a mild base is critical to prevent unwanted side reactions. The subsequent cyclization is typically acid-catalyzed, leading to the desired quinazolinone. The chlorine substituent at the 4-position of the starting material ultimately resides at the 7-position of the quinazolinone ring system, a common substitution pattern in bioactive molecules.
Detailed Experimental Protocol
Step 1: Acylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(aminomethyl)-4-chlorophenyl)amide. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form the Quinazolinone
-
Dissolve the crude N-(2-(aminomethyl)-4-chlorophenyl)amide from the previous step in ethanol (15 mL/mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired 7-chloro-2-substituted-2,3-dihydroquinazolin-4(1H)-one.
Data Presentation
Table 2: Expected Yields and Characterization Data for a Representative Quinazolinone
| Product | Starting Materials | Expected Yield | Key Spectroscopic Data (¹H NMR, δ ppm) |
| 7-Chloro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | This compound, Benzoyl chloride | 75-85% (over two steps) | 7.8-7.2 (m, Ar-H), 6.8 (s, 1H), 4.8 (s, 2H), 4.2 (br s, 1H) |
Synthetic Application II: Synthesis of 8-Chloro-4-substituted-2,3-dihydro-1H-1,5-benzodiazepines
1,5-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The ortho-diamine functionality of this compound makes it an ideal precursor for the synthesis of this seven-membered heterocyclic system through condensation with β-dicarbonyl compounds.
Rationale and Mechanistic Insight
This synthesis relies on the condensation of the two primary amine groups of this compound with a 1,3-dicarbonyl compound, such as a β-ketoester or a diketone. The reaction is typically catalyzed by an acid and proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to form the benzodiazepine ring. The regiochemistry of the final product is determined by the relative reactivity of the two carbonyl groups of the dicarbonyl compound.
Detailed Experimental Protocol
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v, 20 mL/mmol), add the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq).
-
Heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-chloro-4-substituted-2,3-dihydro-1H-1,5-benzodiazepine.
Data Presentation
Table 3: Expected Yields and Characterization Data for a Representative Benzodiazepine
| Product | Starting Materials | Expected Yield | Key Spectroscopic Data (¹H NMR, δ ppm) |
| 8-Chloro-4-methyl-2,3-dihydro-1H-1,5-benzodiazepine | This compound, Ethyl acetoacetate | 65-75% | 7.5-7.0 (m, Ar-H), 3.4 (s, 2H), 3.2 (s, 2H), 2.3 (s, 3H) |
Visualization of Synthetic Pathways
Quinazolinone Synthesis Workflow
Caption: Workflow for the synthesis of quinazolinones.
Benzodiazepine Synthesis Logical Flow
Caption: Logical flow for benzodiazepine synthesis.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of 7-chloro-substituted quinazolinones and 8-chloro-substituted 1,5-benzodiazepines are robust, reproducible, and grounded in well-established chemical principles. By providing a clear rationale for the experimental choices and detailed step-by-step instructions, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this key building block in their synthetic endeavors.
References
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Wikipedia. (2023, October 28). Pictet–Spengler reaction. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Delle Monache, G., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 336. [Link]
-
Organic Reactions, Inc. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers. [Link]
-
PubMed Central. (2021). Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry, 64(15), 11334-11357. [Link]
-
ResearchGate. (2015). Design, Synthesis, and Evaluation of 3,4-Dihydro-2H-[1][3]diazepino[6,7,1-hi]indol-1-ones as Inhibitors of Poly(ADP-Ribose) Polymerase. Retrieved January 5, 2026, from [Link]
-
MDPI. (2016). An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. Retrieved January 5, 2026, from [Link]
-
PubMed. (2011). Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines. The Journal of Organic Chemistry, 76(20), 8320-8328. [Link]
-
ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved January 5, 2026, from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
- Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
-
ResearchGate. (2014). Synthesis of conjugated benzodiazepine with L-alanine amino acid. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2014). 2-Benzoyl-4-chloroaniline thiosemicarbazone. Retrieved January 5, 2026, from [Link]
Sources
Application Note: A Comprehensive Protocol for the Diazotization of 2-(Aminomethyl)-4-chloroaniline
Executive Summary
This document provides a detailed experimental procedure for the diazotization of 2-(Aminomethyl)-4-chloroaniline, yielding the corresponding aryldiazonium salt. Aryldiazonium salts are exceptionally versatile intermediates in organic synthesis, serving as precursors for a vast array of functionalized aromatic compounds.[1][2] The diazotization process, while powerful, involves thermally unstable intermediates and requires strict adherence to safety protocols. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and critical safety considerations necessary for successful and safe execution. The resulting 2-(aminomethyl)-4-chlorobenzenediazonium salt is a valuable building block, particularly in the synthesis of novel heterocyclic compounds and other scaffolds relevant to drug discovery.[3][4][5]
Scientific Principles and Mechanistic Overview
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry.[6][7] The reaction proceeds through the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8][9]
The core mechanism involves several key steps:
-
Formation of the Diazotizing Agent: The mineral acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][6][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine (this compound) attacks the nitrosonium ion.[1][8]
-
Intermediate Formation: A series of deprotonation and protonation steps, including a key tautomerization, leads to the formation of a diazohydroxide intermediate.[6][8]
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water yields the relatively stable aryldiazonium ion.[6][8]
The stability of aryldiazonium salts, in contrast to their highly unstable aliphatic counterparts, is attributed to the resonance delocalization of the positive charge across the aromatic ring.[10][11] However, this stability is highly dependent on temperature. The decomposition of diazonium salts, which liberates nitrogen gas, is both enthalpically and entropically favorable, making low-temperature control paramount.[12]
Mandatory Safety and Handling Protocols
WARNING: Diazonium salts are potentially explosive in their solid, dry state and are thermally unstable.[13][14][15] This protocol is designed exclusively for the in situ generation and immediate use of the diazonium salt solution. DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT AS A SOLID.
-
Explosion Hazard: Never allow the diazonium salt solution to dry out.[14][16] Avoid friction, grinding, or shock.[13][15]
-
Thermal Control: The reaction is highly exothermic. Strict temperature control below 5 °C is critical to prevent violent decomposition.[1][9][13] Use an efficient ice-salt bath and monitor the internal reaction temperature continuously.
-
Ventilation: The reaction evolves nitrogen gas.[13][16] Ensure the procedure is performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[17]
-
Reagent Handling: Sodium nitrite is toxic and an oxidizer. Hydrochloric acid is highly corrosive. Handle these reagents with care.
-
Quenching: Prepare a quench solution (e.g., 10% aqueous sulfamic acid) beforehand.[14] Any excess nitrous acid must be neutralized at the end of the reaction. Unused diazonium salt solution can be quenched by adding it slowly to a stirred solution of hypophosphorous acid.[15]
Experimental Workflow Diagram
Caption: Experimental workflow for the in situ preparation of 2-(aminomethyl)-4-chlorobenzenediazonium chloride.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (~12 M, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.05 eq)
-
Deionized Water
-
Urea or Sulfamic Acid (for quenching)
-
Crushed Ice and Salt (for bath)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Low-temperature thermometer (-20 to 100 °C range)
-
Dropping funnel
-
Ice-salt bath
-
Starch-iodide test paper
-
Reaction Parameters
| Parameter | Value/Condition | Rationale & Expert Insight |
| Stoichiometry | ||
| This compound | 1.0 eq | The limiting reagent. |
| Concentrated HCl | 3.0 eq | One equivalent protonates the primary aromatic amine, one protonates the aminomethyl group, and the third provides the acidic medium for nitrous acid formation.[18] |
| Sodium Nitrite (NaNO₂) | 1.05 eq | A slight excess ensures complete reaction. Test for excess with starch-iodide paper.[16] |
| Temperature | 0–5 °C | CRITICAL. Prevents thermal decomposition of the diazonium salt and minimizes side reactions.[2][13][19] |
| Reaction Time | ~1-1.5 hours | Includes slow addition and subsequent stirring to ensure the reaction goes to completion. |
| Solvent | Water/HCl | The reaction is typically performed in an aqueous acidic medium. |
Step-by-Step Procedure
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq). To this, carefully add deionized water, followed by the slow addition of concentrated hydrochloric acid (3.0 eq) while stirring. The amine will dissolve to form its dihydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and begin vigorous stirring. Cool the solution until the internal temperature is stable between 0 °C and 5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Transfer this solution to a dropping funnel placed on the central neck of the reaction flask.
-
Diazotization: Begin adding the sodium nitrite solution dropwise to the cold, stirred amine salt solution. The rate of addition must be carefully controlled to ensure the internal reaction temperature does not rise above 5 °C. This step is exothermic. The addition typically takes 30-45 minutes.[20]
-
Monitoring and Completion: After the addition is complete, continue stirring the pale-yellow solution in the ice bath for an additional 15-30 minutes.
-
Test for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the completion of the diazotization.
-
Quenching Excess Nitrous Acid: If the test is positive, add a small amount of solid urea or sulfamic acid in portions until the starch-iodide test is negative. This step is crucial to prevent unwanted side reactions in subsequent steps.[14]
-
Immediate Use: The resulting clear solution of 2-(aminomethyl)-4-chlorobenzenediazonium chloride is now ready for immediate use in the next synthetic step (e.g., Sandmeyer reaction, azo coupling). Do not store this solution. [2][9]
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution |
| Reaction mixture turns dark brown/red; brown fumes (NOx) observed. | Temperature exceeded the 5 °C limit, causing decomposition. | Discontinue the reaction and quench safely. For future attempts, improve cooling efficiency (use an ice-salt-acetone bath) and slow the rate of nitrite addition significantly. |
| Starch-iodide test remains negative after all NaNO₂ is added. | Insufficient NaNO₂ or acid. | Add a small additional amount (2-5 mol%) of the NaNO₂ solution and re-test. Ensure the correct stoichiometry of acid was used initially. |
| Starting amine salt precipitates out of solution upon cooling. | Low solubility of the amine hydrochloride salt. | Ensure sufficient acid and water are used. Vigorous stirring is essential. For particularly insoluble amines, the addition of a co-solvent like glacial acetic acid may be considered.[21] |
Conclusion
The diazotization of this compound is a robust and scalable procedure when executed with precision and a commitment to safety. The strict control of temperature is the most critical parameter for success, preventing the decomposition of the thermally sensitive diazonium salt intermediate. The resulting in situ reagent is a powerful synthon, enabling the introduction of a wide variety of functional groups onto the aromatic ring and paving the way for the development of novel compounds in pharmaceutical and materials science research.
References
- JoVE. (2025). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- The mechanism of diazotization. (n.d.). Journal of Chemical Education - ACS Publications.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters - ACS Publications.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.).
- Wikipedia. (n.d.). Diazonium compound.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals.
- DIAZONIUM SALTS. (2020). Retrieved from a document hosted on a university website.
- Benchchem. (2025). Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Chemguide. (n.d.). making diazonium salts from phenylamine (aniline).
- ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives. Reagents and....
- Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation.
- PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- ChemicalBook. (n.d.). This compound synthesis.
- Benchchem. (2025). Application of 2-Chloro-N-phenylaniline in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols.
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- 8. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 9. chemguide.co.uk [chemguide.co.uk]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)-4-chloroaniline
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis and optimize your yield.
Core Synthesis Pathway: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step process starting from 2,5-dichloronitrobenzene. This pathway is designed to control selectivity and maximize the yield of the final product.
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-Dichloronitrobenzene
This step involves a nucleophilic aromatic substitution reaction where a chloro group is replaced by a cyano group.
Reagents and Materials:
-
2,5-Dichloronitrobenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Carbon tetrachloride
Procedure:
-
In a reaction vessel, combine 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.0-1.5 eq), and a catalytic amount of potassium cyanide in DMF.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and pour it into cooled toluene.[4]
-
Stir the solution at room temperature to precipitate inorganic salts.
-
Filter the mixture to remove insoluble inorganic compounds.
-
Distill off the toluene from the filtrate under reduced pressure.
-
Wash the residue with carbon tetrachloride to yield crude 4-chloro-2-nitrobenzonitrile.[4]
-
The crude product can be further purified by recrystallization.
Step 2: Selective Reduction of 4-Chloro-2-nitrobenzonitrile to 4-Chloro-2-nitrobenzylamine
This step requires the selective reduction of the nitrile group to a primary amine while leaving the nitro group intact. Catalytic hydrogenation is a common and effective method.[3]
Reagents and Materials:
-
4-Chloro-2-nitrobenzonitrile
-
Raney Nickel or Raney Cobalt catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Ammonia (optional, to suppress secondary amine formation)
Procedure:
-
In a high-pressure reactor, suspend 4-chloro-2-nitrobenzonitrile in a suitable solvent such as methanol or ethanol.
-
Add the Raney Nickel or Raney Cobalt catalyst (typically 5-10% by weight of the nitrile).
-
If secondary amine formation is a concern, a small amount of ammonia can be added to the reaction mixture.
-
Pressurize the reactor with hydrogen gas (typically 10-50 bar).
-
Heat the mixture to a temperature of 60-100°C and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake and by TLC or GC analysis.
-
Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 4-chloro-2-nitrobenzylamine.
Step 3: Chemoselective Reduction of 4-Chloro-2-nitrobenzylamine to this compound
The final step involves the reduction of the nitro group to an aniline. It is crucial to use a method that does not cause dehalogenation.
Reagents and Materials:
-
4-Chloro-2-nitrobenzylamine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Brine
Procedure:
-
Dissolve 4-chloro-2-nitrobenzylamine in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (typically 4-5 equivalents) to the solution.[4]
-
Heat the reaction mixture to reflux (approximately 70-80°C) under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice.[5]
-
Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[4][5]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Step 1: Cyanation
Q1: The cyanation reaction is slow or incomplete. How can I improve the conversion?
A1:
-
Temperature: Ensure the reaction temperature is maintained between 140-170°C. Lower temperatures can significantly slow down the reaction rate.[2][3]
-
Solvent Purity: The DMF used should be anhydrous. Water can react with the cyanide source and deactivate it.
-
Copper(I) Cyanide Quality: The quality of CuCN is crucial. If it has been exposed to air and moisture, it may have oxidized. Use freshly purchased or properly stored CuCN.
-
Stirring: Ensure efficient stirring to maintain a homogenous mixture, as this is a heterogeneous reaction.
Q2: I am observing the formation of by-products. What are they and how can I minimize them?
A2: A common by-product is the corresponding amide, formed by the hydrolysis of the nitrile. This is often due to the presence of water in the reaction mixture. Ensure all reagents and solvents are dry.
Step 2: Nitrile Reduction
Caption: Troubleshooting workflow for nitrile reduction.
Q3: The reduction of the nitrile is leading to the formation of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
A3: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[3]
-
Addition of Ammonia: The presence of ammonia in the reaction mixture can significantly suppress the formation of secondary amines.
-
Catalyst Choice: Raney Cobalt catalysts are often reported to be more selective for primary amine formation compared to Raney Nickel.[3]
-
Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine.
Q4: The nitro group is being reduced along with the nitrile. How can I prevent this?
A4: Achieving selectivity can be challenging.
-
Catalyst and Conditions: The choice of catalyst and reaction conditions is critical. Some catalytic systems are more chemoselective than others. A thorough literature search for the selective reduction of your specific substrate is recommended.
-
Chemical Reduction: Consider using a chemical reducing agent like borane-dimethyl sulfide complex, which has been shown to be effective for the selective reduction of nitriles in the presence of nitro groups.[6]
Step 3: Nitro Reduction
Q5: I am observing dehalogenation (loss of the chloro group) during the nitro reduction. How can I avoid this?
A5: Dehalogenation is a common side reaction, especially with palladium-based catalysts.
-
Choice of Reducing Agent: Metal-mediated reductions are generally preferred to avoid dehalogenation. SnCl₂·2H₂O in an acidic medium is a classic and effective method that typically does not affect aryl chlorides.[4] Iron powder with an acid (like HCl or acetic acid) is another excellent option.
-
Catalytic Hydrogenation: If catalytic hydrogenation is necessary, Platinum on carbon (Pt/C) is often less prone to causing dehalogenation than Palladium on carbon (Pd/C).
Q6: The reduction is incomplete, and I have a mixture of the starting material and product. What should I do?
A6:
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., 4-5 equivalents of SnCl₂·2H₂O).
-
Reaction Time and Temperature: Increase the reaction time or temperature as needed, while monitoring the reaction to avoid decomposition.
-
Purity of Starting Material: Impurities in the starting material can sometimes interfere with the reaction. Ensure your 4-chloro-2-nitrobenzylamine is reasonably pure.
Comparative Data on Synthesis Methodologies
The selection of a synthetic method depends on factors such as yield, reaction time, cost, safety, and available equipment. The following table summarizes reported data for key steps in the synthesis.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyanation | 2,5-dichloronitrobenzene, CuCN | DMF | 165-170 | 5.5 | 73.1 | [4] |
| 2 | Nitrile Reduction | Aromatic Nitriles, Raney Ni, H₂ | Ethanol | 80 | 2.5 | High Conversion | [2] |
| 3 | Nitro Reduction | Aromatic Nitro Compounds, SnCl₂·2H₂O | Ethanol | 70 | 0.5 | 94.5 | [5] |
References
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available at: [Link]
- US Patent US4375003A: Method for the hydrogenation of nitriles to primary amines.
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition. Available at: [Link]
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances. Available at: [Link]
- US Patent US4528143A: Process for the preparation of 4-chloro-2-nitrobenzonitrile.
-
Selective reduction of nitrile group in presence of ester group? ResearchGate. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? Stack Exchange. Available at: [Link]
-
Hydrogenation of nitriles in different reaction media. ResearchGate. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
- CA Patent CA1126760A: Hydrogenation of aromatic nitriles to primary amines.
-
European Patent EP0110559A1: Process for the preparation of 4-chloro-2-nitrobenzonitrile. Available at: [Link]
- US Patent US4528143A: Process for the preparation of 4-chloro-2-nitrobenzonitrile.
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]
-
Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. Available at: [Link]
-
Synthesis of 4-chloro-2-nitrobenzonitrile. PrepChem.com. Available at: [Link]
-
Catalytic Hydrogenation of Aromatic Nitro Compound in a Micro-Reactor. AIChE. Available at: [Link]
-
Notes- The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry. Available at: [Link]
- Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline. Google Patents.
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. Google Patents.
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troubleshooting side reactions in 2-(Aminomethyl)-4-chloroaniline synthesis
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-4-chloroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the primary synthetic route: the reduction of 2-amino-5-chlorobenzonitrile.
Q1: What is the most common and reliable method for synthesizing this compound?
The most frequently employed laboratory and industrial-scale synthesis involves the reduction of 2-amino-5-chlorobenzonitrile.[1] This precursor contains the required aromatic substitution pattern and a nitrile group that can be selectively reduced to a primary aminomethyl group. The choice of reducing agent is the most critical parameter and dictates the reaction conditions and potential side reactions.
Q2: Which reducing agents are suitable for the conversion of 2-amino-5-chlorobenzonitrile?
Several reducing agents can be effective, each with distinct advantages and disadvantages. The primary options include:
-
Borane Complexes (e.g., Borane-THF): Highly effective for reducing nitriles in the presence of other sensitive functional groups. This method is often clean and high-yielding.[2]
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): A powerful method, but it carries a significant risk of dehalogenation (loss of the chlorine atom), especially with palladium catalysts.[3][4] Raney Nickel is often preferred for its lower propensity to cause dehalogenation compared to Pd/C.
-
Metal Hydrides (e.g., LiAlH₄): A very strong reducing agent capable of reducing the nitrile. However, its high reactivity can lead to side reactions, and its use requires strictly anhydrous conditions and careful handling.
Q3: Why is controlling the reaction temperature so critical?
Temperature control is paramount for several reasons. For exothermic reductions, such as those using borane or LiAlH₄, poor temperature management can lead to runaway reactions. More importantly, elevated temperatures can promote undesirable side reactions, including:
-
Dehalogenation: The C-Cl bond can be cleaved at higher temperatures, particularly during catalytic hydrogenation.
-
Formation of Secondary Amines: The newly formed primary amine can react with intermediate imines to form dimers.
-
Solvent Degradation: Some solvents can decompose at higher temperatures, introducing impurities. For example, DMF can undergo pyrolysis.[5]
Section 2: Troubleshooting Guide: Common Side Reactions & Impurities
This section provides a detailed, problem-and-solution framework for issues encountered during the synthesis.
Problem 1: Low Yield & Significant Unreacted Starting Material
Symptom: TLC or HPLC analysis shows a large amount of remaining 2-amino-5-chlorobenzonitrile after the expected reaction time.
Possible Causes & Solutions:
-
Cause A: Inactive Reducing Agent or Catalyst.
-
Scientific Rationale: Metal hydrides like LiAlH₄ can be deactivated by moisture. Catalysts like Raney Nickel can lose activity over time or if poisoned by impurities (e.g., sulfur compounds).
-
Troubleshooting Steps:
-
Ensure all solvents and glassware are rigorously dried, especially when using metal hydrides.
-
Use a fresh, high-activity batch of the catalyst or reducing agent. For catalytic hydrogenation, ensure the catalyst was properly activated and handled under an inert atmosphere.
-
Consider increasing the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq for Borane-THF) after confirming the initial stoichiometry was correct.
-
-
-
Cause B: Insufficient Reaction Time or Temperature.
-
Scientific Rationale: While high temperatures are risky, a reaction that is too cold may proceed too slowly to reach completion in a practical timeframe.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely using TLC or HPLC.
-
If the reaction stalls at a low temperature (e.g., 0 °C), consider allowing it to slowly warm to room temperature and continue monitoring.[2]
-
Refer to established protocols for recommended temperature and duration profiles for your chosen reducing agent.
-
-
Problem 2: Presence of a Dehalogenated Impurity (2-(Aminomethyl)aniline)
Symptom: Mass spectrometry analysis detects a significant peak at a mass corresponding to C₇H₁₀N₂ (M.W. ~122.17), indicating the loss of the chlorine atom.
Possible Causes & Solutions:
-
Cause A: Overly Aggressive Catalytic Hydrogenation.
-
Scientific Rationale: Catalytic hydrodechlorination is a well-known side reaction, particularly with palladium catalysts and at elevated hydrogen pressures or temperatures. The catalyst can reduce the aryl-chloride bond.
-
Troubleshooting Steps:
-
Switch Catalyst: Replace Pd/C with a catalyst less prone to dehalogenation, such as Raney Nickel or a rhodium-based catalyst.
-
Optimize Conditions: Reduce the hydrogen pressure and reaction temperature.
-
Use an Inhibitor: In some cases, adding a mild catalyst inhibitor (e.g., a controlled amount of a quinoline solution) can suppress dehalogenation without completely halting the desired nitrile reduction. This requires careful optimization.
-
-
-
Cause B: Use of Borane-THF with Incompatible Additives.
-
Scientific Rationale: While less common, certain additives or impurities in the reaction mixture could potentially facilitate a reductive cleavage pathway.
-
Troubleshooting Steps:
-
Ensure the starting material is pure. Impurities from previous steps, such as residual acids or bases, can alter the reaction environment.[6]
-
Use high-purity solvents and reagents to minimize unknown variables.
-
-
Problem 3: Formation of Dimeric or Polymeric Byproducts
Symptom: The crude product shows baseline streaking on TLC, and the NMR spectrum is complex, with broad signals suggesting oligomers or polymers. A dimeric secondary amine impurity may also be detected by MS.
Possible Causes & Solutions:
-
Cause A: Intermolecular Reaction of Intermediates.
-
Scientific Rationale: The reduction of a nitrile proceeds through an intermediate imine. This imine can be attacked by the already-formed primary amine product, leading to the formation of a secondary amine dimer after further reduction. This is more likely at higher concentrations and temperatures.
-
Troubleshooting Steps:
-
Control Stoichiometry: Add the reducing agent to the solution of the nitrile, rather than the other way around. This maintains a low concentration of the intermediate and product relative to the reducing agent.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) slows the rate of intermolecular side reactions more than the primary reduction.
-
Use a Quenching Agent: Some protocols for catalytic hydrogenation add agents like ammonia to the reaction mixture. Ammonia can compete with the product for reaction with the intermediate imine, suppressing dimer formation.
-
-
Section 3: Recommended Experimental Protocol & Data
This section provides a validated starting protocol and summarizes key reaction parameters.
Protocol: Reduction of 2-amino-5-chlorobenzonitrile using Borane-THF
This protocol is adapted from established literature procedures.[2]
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolution: Dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.5-2.0 eq, typically 1M in THF) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by 2M HCl.
-
Workup: Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex. Cool to room temperature and basify with aqueous NaOH solution until pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization.
Data Table: Comparison of Reducing Systems
| Reducing System | Typical Conditions | Key Advantages | Major Potential Side Reactions |
| Borane-THF | 0 °C to RT, Anhydrous THF | High selectivity, clean reaction profile | Requires careful quenching and workup |
| Catalytic H₂ / Raney Ni | 25-50 °C, 50-500 psi H₂, EtOH/MeOH | Cost-effective for scale-up | Dehalogenation, catalyst deactivation |
| LiAlH₄ | 0 °C to RT, Anhydrous Ether/THF | Powerful and fast reduction | Low functional group tolerance, safety risk |
Section 4: Visualization of Key Processes
Synthetic Pathway Diagram
The following diagram illustrates the primary transformation from the nitrile precursor to the desired aminomethyl aniline product.
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Taylor, N. J., et al. (2017). Late-Stage Aromatic C–H 18F-Fluorination. Journal of the American Chemical Society, 139(24), 8267–8276. [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved January 5, 2026, from [Link]
-
Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29342–29348. [Link]
-
Reddit r/OrganicChemistry. (2020). Catalytic Hydrogenation. [Link]
- Google Patents. (1968). Purification of chloroanilines by vacuum distillation with a chromate. (U.S.
- Google Patents. (2010). Method for preparing m-chloro aniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Coupling Reactions of 2-(Aminomethyl)-4-chloroaniline
Welcome to the technical support center for optimizing coupling reactions involving 2-(aminomethyl)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile building block. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: Low yields in amide coupling reactions with this substrate often stem from the electronic properties of the aniline and the presence of two distinct amine functionalities. The aromatic amine is significantly less nucleophilic than the primary aliphatic amine due to the delocalization of the nitrogen's lone pair into the benzene ring. The electron-withdrawing effect of the chlorine atom further deactivates the aromatic amine.
Troubleshooting Steps & Optimization:
-
Choice of Coupling Reagent: Standard peptide coupling reagents like DCC/HOBt may not be sufficiently reactive. Consider more potent activating agents.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent, particularly for challenging substrates.[1] It rapidly forms an activated ester, minimizing side reactions.[1]
-
Acyl Chlorides/Fluorides: Converting the carboxylic acid to a more electrophilic species like an acyl chloride or fluoride can significantly accelerate the reaction.[2][3][4] Acyl fluorides, in particular, have shown efficacy in coupling with electron-deficient amines.[4]
-
-
Solvent and Temperature:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can solubilize the reactants and facilitate the reaction.[1]
-
Temperature: While many coupling reactions are run at room temperature, gentle heating (e.g., to 40-50 °C) can often overcome the activation energy barrier for less reactive anilines. However, be mindful of potential side reactions at elevated temperatures.
-
-
Base Selection: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the acid generated during the reaction without competing with the desired amine coupling.[1][5]
-
Reaction Time: Due to the reduced nucleophilicity of the aniline, extended reaction times (e.g., 12-24 hours) may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[1]
dot
Caption: Troubleshooting workflow for low-yield amide coupling.
Q2: I am observing the formation of a di-acylated product. How can I selectively acylate the primary aliphatic amine over the aromatic amine?
A2: The primary aminomethyl group is significantly more nucleophilic than the aromatic amine, making selective acylation achievable under controlled conditions.
Strategies for Selective N-Acylation:
-
Control Stoichiometry and Addition Rate:
-
Use a slight excess (1.0-1.1 equivalents) of the acylating agent.
-
Add the acylating agent slowly or dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to favor the more reactive primary amine.[2]
-
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). The higher activation energy required for the acylation of the less nucleophilic aromatic amine will be disfavored at lower temperatures.
-
Choice of Acylating Agent: Less reactive acylating agents, such as acid anhydrides, may offer better selectivity compared to highly reactive acyl chlorides.
Experimental Protocol for Selective N-Acylation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as DIPEA (1.2 eq).
-
Slowly add a solution of the acylating agent (e.g., acyl chloride, 1.05 eq) in the same solvent to the reaction mixture over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Q3: My Palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) with an aryl halide is not proceeding. What factors should I investigate?
A3: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the reaction conditions.[6]
Key Optimization Parameters:
| Parameter | Recommendation & Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. |
| Ligand | Sterically hindered, electron-rich phosphine ligands are essential. For anilines, ligands like XPhos or RuPhos are often good starting points.[7][8] The choice of ligand is critical and often substrate-dependent.[8] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice for its high reactivity.[8] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures.[8] |
| Solvent | Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used. |
| Temperature | Reactions are often heated, typically in the range of 80-110 °C.[7] Microwave irradiation can sometimes accelerate the reaction and improve yields.[7] Some modern catalyst systems can operate at room temperature.[9][10] |
| Atmosphere | The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon). |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
stability issues of 2-(Aminomethyl)-4-chloroaniline in storage
Welcome to the technical support guide for 2-(Aminomethyl)-4-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the potential challenges and their underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.
This guide is divided into two main sections: a Troubleshooting Guide for specific observational problems and a Frequently Asked Questions (FAQs) section for broader inquiries.
Troubleshooting Guide
This section addresses specific issues you may observe with your sample of this compound. Each issue is followed by potential causes and actionable solutions.
Issue 1: My this compound sample, which was initially a white or off-white solid, has developed a yellow, brown, or pinkish tint.
Potential Causes:
-
Oxidation: The primary cause of discoloration in anilines is oxidation. The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This process leads to the formation of colored impurities, such as quinone-imine derivatives and polymeric materials.[1][2] While the exact oxidation products of this compound are not extensively documented, the general mechanism for anilines involves the formation of radical cations that can dimerize or polymerize.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidation and other degradation pathways.[1][2][4][5] Many aromatic amines are known to be light-sensitive.[1][2]
-
Contamination: The presence of trace metal ions or other impurities can catalyze oxidative degradation.
Immediate Actions & Solutions:
-
Assess Purity: The first step is to determine if the material is still suitable for your experiment. Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the purity of the sample and identify the presence of degradation products.[6][7][8][9]
-
Purification (if necessary): If the purity is compromised but the bulk of the material is intact, you may consider recrystallization from a suitable solvent to remove colored impurities. However, this should be done with caution as heating can also promote degradation.
-
Review Storage Conditions: Immediately transfer the material to a container that offers better protection. An amber glass vial with a tight-fitting cap is recommended.[5] Purge the headspace with an inert gas like argon or nitrogen to displace oxygen before sealing.[4]
-
Future Prevention: Always store this compound in a cool, dark, and dry place under an inert atmosphere.[1][4][10][11]
Issue 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS) after storing my sample for some time.
Potential Causes:
-
Formation of Degradants: As discussed above, oxidation and photodegradation can lead to a variety of byproducts. For substituted anilines, these can include products of N-oxidation (like N-hydroxy derivatives or nitrones), C-C or N-N coupled dimers, and further oxidation to quinone-like structures.[3][12]
-
Hydrolysis: While less common for the aniline core itself, if the compound is stored in a non-anhydrous solvent or a humid environment, hydrolysis of other functional groups or impurities could occur.
-
Interaction with Container or Solvent: Improper storage in a reactive container or an unsuitable solvent can lead to the formation of adducts or other reaction products.
Diagnostic Workflow:
Caption: A workflow for diagnosing and addressing unexpected analytical peaks.
Solutions:
-
Characterize Impurities: If possible, use mass spectrometry (MS) to get molecular weights of the impurity peaks. This can provide clues as to their structure (e.g., an increase of 16 amu may suggest oxidation).
-
Solvent Selection: Ensure that any solvents used for storage or analysis are of high purity and free from peroxides or other reactive species.
-
Strict Environmental Control: For long-term storage, consider storing under inert gas in a sealed ampoule in a freezer.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, this compound should be stored under the following conditions:
-
Temperature: In a cool environment, refrigerated (2-8°C) or frozen for long-term storage.
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.[4]
-
Light: Protected from light by using an amber or opaque container.[1][2][4][5]
-
Container: In a tightly sealed, non-reactive container, such as a borosilicate glass vial with a PTFE-lined cap.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the amine functional groups.[4] |
| Light | In the dark (Amber Vial) | Prevents light-induced degradation (photodegradation).[1][2][4] |
| Moisture | Dry/Anhydrous | Prevents potential hydrolysis and moisture-related degradation.[11][13] |
Q2: How does the structure of this compound contribute to its instability?
A2: The instability of this compound is primarily due to the presence of two amino groups attached to an aromatic ring.
-
Aromatic Amine: The primary aromatic amine is highly susceptible to oxidation, which is a common degradation pathway for anilines.[1][3] The electron-donating nature of the amino group makes the aromatic ring more electron-rich and thus more prone to oxidation.
-
Benzylamine Moiety: The aminomethyl group (a benzylamine derivative) is also subject to oxidation.
-
Combined Effect: The presence of two amino groups can potentially increase the rate of polymerization and the formation of complex colored impurities upon degradation.
Caption: Key factors influencing the degradation of this compound.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for purity determination of non-volatile compounds like this. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point. UV detection is suitable due to the aromatic nature of the compound.[6][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the compound is sufficiently volatile and thermally stable. It provides excellent separation and structural information from the mass spectrum, which is useful for identifying impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and for identifying and quantifying impurities, especially if they have distinct signals from the parent compound.[9]
Q4: Can I dissolve this compound in a solvent for long-term storage?
A4: Storing this compound in solution is generally not recommended due to the increased potential for solvent-mediated degradation. If you must store it in solution for a short period:
-
Choose an appropriate solvent: Use a high-purity, anhydrous, and aprotic solvent in which the compound is stable. Solvents like anhydrous acetonitrile or THF could be considered, but their stability should be tested. Avoid protic solvents like methanol if hydrolysis is a concern.
-
Degas the solvent: The solvent should be degassed to remove dissolved oxygen.
-
Store under inert gas: Store the solution under an argon or nitrogen atmosphere.
-
Store at low temperature: Store the solution at -20°C or below.
-
Re-evaluate purity: Always re-analyze the solution for purity before use if it has been stored for any length of time.
References
- Khan, F., Pal, D., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62174.
-
Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]
-
Unknown. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]
- Khan, F., Pal, D., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62174.
-
Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Gallardo, I., & Garcés, P. (2023).
- Kulam, A., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
- Khan, F., Pal, D., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62174.
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
- Al-Adhami, M. A., et al. (2025).
- International Agency for Research on Cancer. (1993). para-CHLOROANILINE. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon: IARC.
-
Promoting the Quality of Medicines Plus (PQM+). (n.d.). Importance of controlling the 4- Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product. Retrieved from [Link]
- Mohamadighader, N., Saraei, M., & Nematollahi, D. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10(52), 31563-31569.
- Hongsawat, P., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. International Journal of Molecular Sciences, 25(6), 3481.
- Gorrod, J. W., & Gooderham, N. J. (1985). Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica, 15(12), 1021-1031.
- Ghaibi, S., et al. (2013). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 48(9), 758-775.
Sources
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 12. Microsomal N- and C-oxidation of 4-substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Impurities in 2-(Aminomethyl)-4-chloroaniline
Welcome to the technical support center for 2-(Aminomethyl)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during their work with this compound. Here, we synthesize our in-house expertise with established scientific principles to provide you with a comprehensive resource for identifying, quantifying, and eliminating common impurities.
Troubleshooting Guide: Common Scenarios & Immediate Actions
This section addresses specific issues you might encounter in a direct question-and-answer format, providing immediate troubleshooting steps.
Scenario 1: My HPLC/LC-MS analysis shows multiple unexpected peaks in my this compound sample.
-
Question: What are the likely identities of these unknown peaks?
-
Answer: Unexpected peaks can originate from several sources. The most common are:
-
Starting materials and intermediates: Incomplete reactions can lead to the presence of precursors. For instance, if the synthesis involves the reduction of a nitro group, the corresponding nitro-aniline intermediate may be present[1].
-
Isomeric impurities: The synthesis of substituted anilines can often result in the formation of positional isomers[1].
-
Side-reaction products: Unintended reactions can generate byproducts. For example, dimerization or polymerization of the starting material or product can occur.
-
Degradation products: this compound, like other anilines, can be susceptible to degradation upon exposure to air, light, or heat, leading to oxidation or the formation of colored impurities[2][3].
-
-
Question: How can I tentatively identify these impurities?
-
Answer: The first step is to utilize a high-resolution analytical technique.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable as it provides the molecular weight of each impurity, which is a critical piece of information for tentative identification[1][4].
-
Comparison to starting materials: Injecting known starting materials and intermediates into your analytical system can help identify if any of the impurity peaks correspond to these compounds.
-
Scenario 2: I'm observing a gradual color change (e.g., yellowing or darkening) in my stored this compound sample.
-
Question: What is causing this color change, and is it indicative of significant degradation?
-
Answer: A color change is often a sign of oxidative degradation. Aromatic amines are prone to oxidation, which can lead to the formation of highly colored polymeric impurities[3]. While a slight color change may not significantly impact the overall purity for some applications, it is a clear indicator that the compound is degrading and should be addressed.
-
Question: How can I prevent this degradation?
-
Answer: Proper storage is critical. This compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen[5].
Frequently Asked Questions (FAQs)
This section provides more in-depth answers to common questions regarding the analysis and purification of this compound.
Impurity Identification
Q1: What are the most common analytical techniques for assessing the purity of this compound?
A1: A multi-technique approach is often the most effective.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the purity of aromatic amines and separating them from impurities[6][7].
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying unknown impurities by providing molecular weight information[1][4][8].
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) are also powerful techniques for analyzing volatile impurities and isomers of chloroanilines[9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is the gold standard for the definitive structural elucidation of isolated impurities[1].
-
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of purification and for quick purity assessments[1].
Workflow for Impurity Identification and Resolution
Caption: Workflow for the identification and resolution of impurities.
Purification Strategies
Q2: My sample of this compound is only 95% pure by HPLC. What is the best method to improve its purity?
A2: The choice of purification method depends on the nature of the impurities and the scale of your work.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities[1]. Given that this compound is a basic amine, it may interact strongly with standard silica gel, leading to poor separation. To mitigate this, you can:
-
Recrystallization: If your compound is a solid, recrystallization is often the most effective method for achieving high purity[1][13]. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Acid-Base Extraction: The basicity of the two amine groups in this compound can be exploited for purification. The crude material can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous phase. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent[1].
-
Vacuum Distillation: For liquid aromatic amines, vacuum distillation can be an effective purification method[14].
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Assessment
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | A standard column for the separation of moderately polar organic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides good peak shape for amines. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | The organic modifier for elution. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter. | Ensures sample is fully dissolved and free of particulates. |
Protocol 2: Purification by Column Chromatography (with Triethylamine)
This protocol is designed to purify this compound using standard silica gel with an amine additive to improve recovery and peak shape.
-
Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol + 0.1% Triethylamine). Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Potential Impurities and their Identification
| Potential Impurity | Possible Origin | Suggested Analytical Method |
| 2-Nitro-4-chloro-benzylamine | Incomplete reduction of a nitro precursor | LC-MS, HPLC[1] |
| Positional Isomers (e.g., 3-Aminomethyl-4-chloroaniline) | Non-selective synthesis steps | HPLC, GC-MS, NMR[1] |
| Dimerized/Polymerized Products | Degradation/Side-reactions | LC-MS, Size Exclusion Chromatography |
| 4-Chloroaniline | Degradation or synthetic byproduct | GC-MS, LC-MS[15] |
Logical Relationships in Purification
Caption: Decision tree for selecting a purification method.
References
- Process for the purification of aromatic amines.
-
How do I purify ionizable organic amine compounds using flash column chromatography? . (2023-02-10). [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 . PLOS ONE. [Link]
-
Is there an easy way to purify organic amines? . (2023-01-19). [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 . National Institutes of Health. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? . (2014-12-22). Chemistry Stack Exchange. [Link]
-
Method 8131 Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency. [Link]
- Purification of chloroanilines by vacuum distillation with a chromate.
-
Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites . MDPI. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products . Waters Corporation. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 . Semantic Scholar. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents . (2021-01-19). ResearchGate. [Link]
-
Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles . ResearchGate. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling . United States National Library of Medicine. [Link]
-
Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... . ResearchGate. [Link]
-
This compound (C7H9ClN2) . PubChem. [Link]
-
Determination of Chloroaniline Compounds in Water by HS-GC-MS . Physical Testing and Chemical Analysis Part B:Chemical Analysis. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS . (2019-09-16). Agilent. [Link]
-
4-Chloroaniline | ClC6H4NH2 | CID 7812 . PubChem. [Link]
-
4-CHLOROANILINE . Ataman Kimya. [Link]
-
Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography . PubMed. [Link]
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Preparation method of mono-substituted para-chloroaniline.
-
4-Chloroaniline: CAS # 106-47-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis . Restek. [Link]
-
Recrystallization . Scribd. [Link]
- Method for preparing m-chloro aniline.
-
4-Chloroaniline . SIELC Technologies. [Link]
-
4-Chloroaniline . Wikipedia. [Link]
-
A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations . (2025-11-11). Springer. [Link]
- Process for the preparation of substituted 2-amino-benzophenones.
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Technical Support Center: HPLC Method Development for Halogenated Anilines
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in developing robust and reliable methods for this specific class of compounds. Halogenated anilines, being basic in nature, present a unique set of obstacles, primarily related to their interaction with silica-based stationary phases.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chromatographic principles, empowering you to make informed decisions and solve problems effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging problems encountered during the analysis of halogenated anilines. Each issue is broken down into its symptoms, likely causes, and a systematic approach to resolution.
Poor Peak Shape: Tailing Peaks
Peak tailing is arguably the most common issue when analyzing basic compounds like halogenated anilines. An ideal peak is symmetrical, but tailing can compromise resolution and lead to inaccurate integration. The symmetry is often quantified by the USP tailing factor (Tf), where a value greater than 1.2 indicates significant tailing.[1]
❓ Question: Why are my halogenated aniline peaks consistently tailing, even with a standard C18 column?
Answer: The primary cause of peak tailing for basic compounds like halogenated anilines is secondary ionic interactions with residual silanol groups on the surface of silica-based stationary phases.[2]
Here's the mechanism:
-
Silanol Groups: Even with advanced manufacturing, silica-based columns have residual silanol groups (Si-OH). At mid-range pH values (typically > 3.5), these groups can deprotonate to become negatively charged (Si-O⁻).[3]
-
Analyte Ionization: Halogenated anilines are weak bases. In mobile phases with a pH below their pKa, the amine functional group becomes protonated, carrying a positive charge (Ar-NH3⁺).
-
Secondary Interaction: This positively charged analyte can then interact strongly with the negatively charged silanol sites via an ion-exchange mechanism. This interaction is stronger than the intended reversed-phase partitioning, causing a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak shape.[2][4]
Other contributing factors can include column contamination, extra-column volume (dead volume) in the HPLC system, and column overload.[1][3]
💡 Solution Pathway: A Systematic Approach to Eliminating Peak Tailing
To effectively combat peak tailing, a logical, step-by-step approach is necessary. The following workflow helps isolate and address the root cause.
Caption: Systematic troubleshooting workflow for peak tailing.
-
Optimize Mobile Phase pH: The first and often most effective step is to control the ionization of the silanol groups.
-
Action: Lower the aqueous mobile phase pH to a range of 2.5 to 3.0 using an appropriate buffer or acidifier (e.g., 20 mM potassium phosphate or 0.1% formic/trifluoroacetic acid).[5]
-
Reasoning: At low pH, the silanol groups are protonated (Si-OH) and thus electrically neutral, which eliminates the secondary ion-exchange interaction with the protonated aniline.[5][6]
-
-
Consider Mobile Phase Additives (with caution):
-
Action: Add a "silanol suppressor" or competing base, such as 0.1% triethylamine (TEA), to the mobile phase.[5]
-
Reasoning: The competing base, being in high concentration, preferentially interacts with the active silanol sites, effectively masking them from the analyte.[5]
-
Caveat: This approach can shorten column lifetime and is not ideal for LC-MS applications as TEA can cause significant ion suppression.[5] It is often considered a legacy solution now that superior column technologies are available.[3]
-
-
Select an Appropriate Column: Modern HPLC columns are designed to minimize silanol interactions.
-
Action: Switch to a column packed with high-purity silica that has been extensively end-capped. End-capping uses small silane reagents to chemically bond and shield many of the residual silanol groups.[7]
-
Advanced Action: For particularly challenging separations, use a column with a specialized stationary phase, such as:
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a water-rich layer near the silica surface that shields the analyte from residual silanols.[7]
-
Charged Surface Phases: Some modern columns incorporate a low-level positive charge on the stationary phase surface. This electrostatically repels protonated basic analytes, preventing them from getting close enough to interact with residual silanols, resulting in exceptionally sharp peaks.
-
-
-
Inspect the HPLC System for Extra-Column Effects:
-
Action: Minimize any dead volume in the system. Ensure all tubing connections are made correctly with no gaps.[3] Use narrow internal diameter tubing (e.g., 0.005") where possible, especially between the column and detector.[7]
-
Reasoning: Extra-column band broadening, caused by large or poorly swept volumes outside of the column, can contribute to peak asymmetry and mimic tailing.[1]
-
Insufficient Resolution
Achieving baseline separation (Rs ≥ 1.5) is critical for accurate quantification, especially for closely related isomers (e.g., 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) or impurities.
❓ Question: I am struggling to separate isomeric halogenated anilines. They are co-eluting or only partially resolved. What should I do?
Answer: The resolution between two peaks is governed by three factors: column efficiency (N), selectivity (α), and retention factor (k').[8] For difficult separations like isomers, changing the selectivity (α) is the most powerful and effective strategy.[8]
💡 Solution Pathway: A Multi-faceted Approach to Improving Resolution
-
Change the Organic Modifier: This is the easiest way to alter selectivity.
-
Action: If you are using acetonitrile (ACN) as the organic modifier, switch to methanol (MeOH), or vice-versa. You can also explore mixtures of the two.
-
Reasoning: Acetonitrile and methanol have different physicochemical properties and interact differently with both the analyte and the stationary phase.[9] Methanol is a protic solvent capable of hydrogen bonding, while aprotic ACN interacts more through dipole-dipole interactions. This difference can significantly alter the elution order and spacing of peaks.
-
-
Change the Stationary Phase Chemistry: If modifying the mobile phase is insufficient, changing the column provides the most dramatic shift in selectivity.
-
Action: Move beyond a standard C18 column. Consider stationary phases that offer alternative separation mechanisms.
-
Reasoning & Recommendations:
-
Phenyl-Hexyl Phase: Provides π-π interactions with the aromatic ring of the anilines. This can be highly effective for separating aromatic positional isomers.
-
Pentafluorophenyl (PFP or F5) Phase: This is an excellent choice for halogenated compounds.[10][11] It offers multiple interaction modes, including dipole-dipole, hydrogen bonding, and π-π interactions, which can produce unique selectivity for halogenated isomers.[12]
-
-
-
Optimize Mobile Phase pH:
-
Action: Carefully adjust the mobile phase pH. Even small changes in pH can influence the ionization of the anilines, which in turn affects their retention and potentially the selectivity between them.[13][14]
-
Reasoning: Halogenated anilines have slightly different pKa values depending on the position and type of halogen. Operating the mobile phase at a pH close to these pKa values can maximize selectivity differences (though it may compromise peak shape, so a balance must be found).[13] It is generally recommended to work at a pH at least one unit away from the analyte's pKa for method robustness.[6]
-
-
Increase Column Efficiency (N):
-
Action: Use a longer column (e.g., 250 mm instead of 150 mm) or a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems).[9]
-
Reasoning: Higher efficiency produces narrower peaks, which require less space between them to be resolved. While effective, this often comes at the cost of higher backpressure and longer run times.[9]
-
Baseline Noise & Drift
A stable baseline is essential for achieving low detection limits and accurate integration.
❓ Question: My chromatogram shows a noisy or drifting baseline. What are the common causes and how can I fix it?
Answer: Baseline issues are often related to the mobile phase, the detector, or contamination within the system.
💡 Solution Pathway: Diagnosing and Correcting Baseline Problems
| Problem Symptom | Potential Causes | Recommended Solutions |
| Cyclic Pulsing | Pump check valves malfunctioning or air bubbles in the pump. | Degas the mobile phase thoroughly.[15] Purge the pump to remove any trapped air. If pulsing continues, sonicate the check valves in isopropanol or replace them. |
| High-Frequency Noise | Detector lamp is failing or there is electrical interference. | Check the detector lamp's energy output and lifetime; replace if necessary.[15][16] Ensure the instrument is properly grounded and away from other electronic equipment.[15] |
| Long-Term Drift | Insufficient column equilibration, changes in mobile phase composition (e.g., evaporation of a volatile component), or temperature fluctuations.[15][16] | Ensure the column is fully equilibrated with the mobile phase before starting analysis. Keep mobile phase bottles loosely capped to prevent evaporation but prevent dust entry. Use a column thermostat to maintain a constant temperature.[15] |
| Irregular Spikes | Air bubbles passing through the detector cell or particulate contamination.[15] | Degas the mobile phase and filter it through a 0.45 µm or 0.2 µm filter before use.[15] Filter all samples to remove particulates.[15] |
Frequently Asked Questions (FAQs)
This section covers broader questions related to method development strategy for halogenated anilines.
❓ FAQ 1: What is a good starting point for developing a new reversed-phase HPLC method for a halogenated aniline?
Answer: A systematic approach is key. Here is a robust set of starting conditions that can be optimized further.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | Modern, high-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm) | A C18 provides a good hydrophobic starting point. High-purity silica minimizes silanol effects.[7] Smaller particle sizes (e.g., <2 µm) can be used for UHPLC for higher efficiency.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water OR 20mM Potassium Phosphate, pH 2.7 | A low pH is crucial to protonate silanols and ensure good peak shape for the basic aniline.[5][6] Formic acid is volatile and MS-compatible, while phosphate offers strong buffering capacity for UV methods. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier with low viscosity and good UV transparency.[18] |
| Gradient | Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) | This allows you to determine the approximate elution conditions quickly, which can then be optimized to a shallower gradient for better resolution.[19] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate that provides a good balance between analysis time and efficiency.[20] |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature can improve efficiency and reproducibility by lowering mobile phase viscosity.[20] |
| Detector | UV-Vis / DAD | Set the wavelength at the absorbance maximum (λmax) of the specific halogenated aniline. A Diode Array Detector (DAD) is useful for checking peak purity. |
| Sample Diluent | Mobile Phase at initial conditions (e.g., 95:5 A:B) | Dissolving the sample in a solvent weaker than or equal to the initial mobile phase strength is critical to prevent peak distortion and fronting.[1][21] |
❓ FAQ 2: How do I choose the right column for resolving a complex mixture of halogenated anilines and their impurities?
Answer: The choice depends on the specific goals of the separation. A decision tree can guide your selection process.
Caption: Decision tree for HPLC column selection.
-
For General Screening: Start with a high-quality, fully end-capped C18 column. It is a robust, versatile choice for reversed-phase chromatography.[18]
-
To Solve Peak Tailing: If peak shape is your main problem, a column specifically designed for basic compounds is the best solution. A polar-embedded phase or a charged-surface phase will provide superior performance over a standard C18.[1]
-
To Resolve Isomers: When selectivity is the issue, you need a different interaction mechanism. A Pentafluorophenyl (PFP/F5) column is highly recommended for its unique ability to interact with halogenated and aromatic compounds, often providing the resolution that C18 columns cannot.[10][11][12]
❓ FAQ 3: What is the role of forced degradation studies in developing a stability-indicating method for a halogenated aniline drug substance?
Answer: Forced degradation (or stress testing) is a regulatory requirement and a critical part of method development.[22][23] Its purpose is to intentionally degrade the drug substance under harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate potential degradation products.[22][24]
The resulting stressed samples are then analyzed using your HPLC method. This process is essential for:
-
Demonstrating Specificity: You must prove that your method can separate the intact drug substance from all potential degradation products, process impurities, and excipients.[25]
-
Understanding Degradation Pathways: It helps identify how the molecule is likely to degrade over its shelf life, which informs formulation and packaging decisions.[22]
-
Ensuring Peak Purity: Using a Diode Array Detector (DAD), you can assess the spectral homogeneity of the main analyte peak in stressed samples to ensure no degradants are co-eluting.
A successful forced degradation study shows that your method is "stability-indicating," meaning it can accurately measure the concentration of the active ingredient over time without interference from its degradants.[24]
Key Protocols
Protocol 1: Systematic Approach to Mobile Phase pH Optimization for a Halogenated Aniline
This protocol outlines a structured experiment to determine the optimal mobile phase pH for improving peak shape and resolution.
Objective: To evaluate the effect of mobile phase pH on the retention and peak shape of a target halogenated aniline.
Materials:
-
HPLC system with UV/DAD detector
-
High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Buffers/Acids: Potassium phosphate monobasic, phosphoric acid, formic acid, trifluoroacetic acid (TFA)
-
Analyte standard (~1 mg/mL stock solution)
Procedure:
-
Prepare Mobile Phases: Prepare three different aqueous mobile phases (Mobile Phase A).
-
pH 2.7: 20 mM Potassium Phosphate buffer, pH adjusted to 2.7 with phosphoric acid.
-
pH 3.5: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
pH 7.0: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.
-
Note: Filter all aqueous mobile phases through a 0.45 µm filter.
-
-
Set Initial HPLC Conditions:
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: DAD at analyte's λmax
-
-
Perform Isocratic Runs:
-
Equilibrate the column with a 50:50 mixture of Mobile Phase A (pH 7.0) and Mobile Phase B for at least 15 column volumes.
-
Inject the analyte standard and record the chromatogram. Note the retention time and tailing factor.
-
Flush the system and column thoroughly with 60:40 water:ACN.
-
Repeat the equilibration and injection steps using the pH 3.5 mobile phase.
-
Flush the system and column again.
-
Repeat the equilibration and injection steps using the pH 2.7 mobile phase.
-
-
Analyze Results:
-
Compare the chromatograms from the three pH conditions.
-
Expected Outcome: You will likely observe significant peak tailing at pH 7.0. The tailing should decrease substantially at pH 3.5 and be minimal at pH 2.7.[5][26] Retention time will also change; for a basic compound, retention often decreases as the mobile phase pH is lowered in this range.[14][27]
-
References
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
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Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. [Link]
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Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2024). uHPLCs. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]
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What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. [Link]
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Improve Performance of Strongly Basic Molecules. (2017). Phenomenex Science Unfiltered. [Link]
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Back to Basics: The Role of pH in Retention and Selectivity. (2014). LCGC International. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. (2014). ResearchGate. [Link]
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Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc. [Link]
-
Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. (2002). ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. (2023). Moravek. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2011). American Pharmaceutical Review. [Link]
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High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2014). ResearchGate. [Link]
-
HPLC Column Selection Guide. Linklab. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. (2013). ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
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Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2024). G-M-I, Inc. [Link]
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Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
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HPLC Sample Preparation. Organomation. [Link]
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HPLC Column Selection Guide. KNAUER. [Link]
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HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
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How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2024). The Pharma Knowledge. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2015). Open Access Journals. [Link]
-
Improving Sample Preparation in HPLC. (2020). LCGC North America. [Link]
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How To Improve Resolution In HPLC: 5 Simple Tips. (2024). PharmaGuru. [Link]
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Common Issues in HPLC Analysis. (2024). Medikamenter Quality Services. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2024). Mastelf. [Link]
-
How to Improve HPLC Resolution: Key Factors for Better Separation. (2024). Mastelf. [Link]
-
Challenges during HPLC method development and how to fix them. (2021). YouTube. [Link]
-
Methods for Changing Peak Resolution in HPLC. (2023). Chrom Tech, Inc. [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019). ResearchGate. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru from Thermo Fisher Scientific. [Link]
-
Stability Indicating Forced Degradation Studies. (2018). RJPT. [Link]
-
Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2013). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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- 7. chromtech.com [chromtech.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
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- 11. linklab.gr [linklab.gr]
- 12. researchgate.net [researchgate.net]
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- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. gmi-inc.com [gmi-inc.com]
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- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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- 25. rjptonline.org [rjptonline.org]
- 26. agilent.com [agilent.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(Aminomethyl)-4-chloroaniline
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and ensure a successful and efficient synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-5-chlorobenzonitrile, from a readily available starting material like anthranilic acid. The second, and often more challenging stage, is the selective reduction of the nitrile group of 2-amino-5-chlorobenzonitrile to the corresponding primary amine.
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide: Synthesis of 2-Amino-5-chlorobenzonitrile (Precursor)
This section addresses common issues encountered during the synthesis of the 2-amino-5-chlorobenzonitrile intermediate.
Question 1: Low yield during the chlorination of anthranilic acid.
-
Possible Cause: Incomplete reaction or formation of di-substituted byproducts. The chlorination of anthranilic acid can sometimes lead to the formation of 3,5-dichloroanthranilic acid if the reaction conditions are not carefully controlled.[1]
-
Troubleshooting:
-
Reagent Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride). Use of a slight excess is often necessary, but a large excess can promote di-substitution.
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the chlorinating agent to minimize side reactions.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure complete consumption of the starting material.
-
Purification: The desired 5-chloroanthranilic acid can be purified by recrystallization from an ethanol-water mixture to remove any di-substituted impurities.[1]
-
Question 2: Poor conversion of 5-chloroanthranilic acid to 2-amino-5-chlorobenzamide.
-
Possible Cause: Inefficient activation of the carboxylic acid or incomplete amidation.
-
Troubleshooting:
-
Acid Chloride Formation: Ensure the complete conversion of 5-chloroanthranilic acid to its acid chloride using a suitable reagent like thionyl chloride. The reaction should be performed in an inert solvent and may require heating.
-
Ammonia Addition: Add the acid chloride solution slowly to a cold, concentrated solution of ammonia to prevent side reactions and ensure efficient amidation.[2]
-
pH Control: Maintain a basic pH during the amidation step to ensure the amine nucleophile is in its reactive form.
-
Question 3: Incomplete dehydration of 2-amino-5-chlorobenzamide to 2-amino-5-chlorobenzonitrile.
-
Possible Cause: Inactive dehydrating agent or insufficient reaction time.
-
Troubleshooting:
-
Choice of Dehydrating Agent: Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent for this conversion.[2][3] Ensure it is fresh and has not been exposed to moisture.
-
Reaction Conditions: The reaction with P₂O₅ is often performed neat or in a high-boiling inert solvent. The mixture may require heating to drive the reaction to completion.
-
Work-up: The product is often isolated by vacuum distillation directly from the reaction mixture.[2] Ensure a good vacuum to distill the product efficiently.
-
Troubleshooting Guide: Reduction of 2-Amino-5-chlorobenzonitrile
The selective reduction of the nitrile to a primary amine is a critical step where selectivity is key.
Question 1: Low yield of the desired primary amine, this compound.
-
Possible Cause: Incomplete reaction, over-reduction, or formation of secondary and tertiary amine byproducts. The formation of byproducts is a common issue in nitrile hydrogenation.[4][5]
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst is crucial for selectivity. While various catalysts like Palladium (Pd) and Platinum (Pt) can be used, non-noble metal catalysts like carbon-coated Nickel (Ni/NiO@C) have shown high selectivity for primary amines under mild conditions.[5][6] Raney Nickel is also a common choice.[7]
-
Reaction Conditions:
-
Temperature and Pressure: Mild conditions (e.g., 25-40 °C and lower pressures of H₂) are often preferred to minimize side reactions.[4]
-
Solvent: The choice of solvent can influence the reaction. Alcohols like ethanol or methanol are commonly used.
-
Additives: The addition of ammonia can help to suppress the formation of secondary and tertiary amines.
-
-
Reaction Monitoring: Track the reaction progress by TLC or GC-MS to determine the optimal reaction time and prevent over-reduction.
-
Question 2: Significant formation of secondary and tertiary amine byproducts.
-
Possible Cause: The intermediate imine can react with the product primary amine to form secondary amines, which can further react. This is a well-known side reaction in nitrile reduction.[4]
-
Troubleshooting:
-
Catalyst Choice: Some catalysts are more prone to forming secondary amines. For example, Platinum catalysts can sometimes favor secondary amine formation.[5][8]
-
Ammonia Presence: Conducting the hydrogenation in the presence of ammonia is a common strategy to minimize the formation of secondary and tertiary amines.
-
Solvent System: Using a solvent system that can help to remove the primary amine product from the catalyst surface as it is formed can reduce the likelihood of further reactions.
-
Caption: Troubleshooting decision tree for the reduction step.
FAQs on Scaling Up the Synthesis
Q1: What are the main safety concerns when scaling up this synthesis?
A: The primary safety concerns include:
-
Handling of Corrosive Reagents: Thionyl chloride and sulfuryl chloride are corrosive and react violently with water. Ensure they are handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The chlorination and amidation steps can be exothermic. On a larger scale, efficient heat dissipation is crucial. Use a reactor with good temperature control and add reagents slowly.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation reactor and ensure there are no ignition sources.
Q2: How can I improve the purification of the final product at a larger scale?
A: For larger quantities, traditional column chromatography may not be practical. Consider these options:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[9]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for large-scale purification to obtain a high-purity product.
-
Salt Formation: The product is an amine and can be converted to a salt (e.g., hydrochloride salt) which may have different solubility properties, facilitating purification by precipitation or extraction.
Q3: Are there any specific challenges with catalyst handling and recovery at scale?
A: Yes, at a larger scale:
-
Catalyst Filtration: Filtering the hydrogenation catalyst (e.g., Raney Nickel, Pd/C) from a large volume of reaction mixture can be challenging. Use appropriate filtration equipment, and be aware that some catalysts can be pyrophoric when dry.
-
Catalyst Deactivation: On a larger scale, impurities in the starting material or solvent can deactivate the catalyst more quickly. Ensure high-purity reagents are used.
-
Catalyst Recycling: For cost-effectiveness, catalyst recycling should be considered. The recovered catalyst may need reactivation before reuse.
Experimental Protocols
Synthesis of 2-Amino-5-chlorobenzonitrile
This protocol is a multi-step process starting from anthranilic acid.
| Step | Reagents and Conditions | Purpose |
| 1. Chlorination | Anthranilic acid, sulfuryl chloride, ether, 0-10 °C | To synthesize 5-chloroanthranilic acid.[1] |
| 2. Amidation | 5-chloroanthranilic acid, thionyl chloride, then concentrated ammonia solution, 0-10 °C | To convert the carboxylic acid to an amide.[2] |
| 3. Dehydration | 2-amino-5-chlorobenzamide, phosphorus pentoxide, heat, vacuum distillation | To form the nitrile from the amide.[2] |
Detailed Steps:
-
Chlorination of Anthranilic Acid: To a solution of sulfuryl chloride in absolute ether, slowly add powdered anthranilic acid while maintaining the temperature between 0-10 °C. After the addition is complete, remove the solvent and excess sulfuryl chloride under vacuum. The residue is then treated with water and subsequently digested with dilute hydrochloric acid. The 5-chloroanthranilic acid is precipitated by the addition of sodium acetate and can be recrystallized from an ethanol-water mixture.[1]
-
Amidation: The dried 5-chloroanthranilic acid is converted to its acid chloride by reacting with thionyl chloride. The excess thionyl chloride is removed by distillation. The resulting acid chloride is then added slowly to a cold, concentrated ammonia solution with vigorous stirring to produce 2-amino-5-chlorobenzamide. The product is collected by filtration and washed with cold water.[2]
-
Dehydration: The 2-amino-5-chlorobenzamide is mixed with phosphorus pentoxide and heated under vacuum. The 2-amino-5-chlorobenzonitrile product is collected as a distillate.[2]
Reduction of 2-Amino-5-chlorobenzonitrile
This protocol describes the catalytic hydrogenation of the nitrile to the primary amine.
| Parameter | Condition | Rationale |
| Starting Material | 2-Amino-5-chlorobenzonitrile | The nitrile precursor. |
| Catalyst | Raney Nickel or Ni/NiO@C | Selective for primary amine formation.[5][6][7] |
| Solvent | Ethanol or Methanol | Common solvents for hydrogenation. |
| Additive | Ammonia (optional) | Suppresses the formation of secondary and tertiary amines.[4] |
| Hydrogen Pressure | 1-10 bar | Milder pressures can improve selectivity.[5][6] |
| Temperature | 25-85 °C | Lower temperatures favor selectivity.[4] |
Detailed Steps:
-
To a solution of 2-amino-5-chlorobenzonitrile in ethanol, add the hydrogenation catalyst (e.g., Raney Nickel).
-
If used, saturate the solution with ammonia.
-
The mixture is then stirred under a hydrogen atmosphere at the desired temperature and pressure until the reaction is complete (monitored by TLC or GC-MS).
-
After the reaction is complete, the catalyst is carefully filtered off.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization.[9]
References
-
Catalysis Science & Technology. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. Retrieved from [Link]
-
Nagy, J. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]
-
Liu, W., & Liu, J. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Google Patents. (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
-
Reddit. (2017). Is my synthesis of p-Chloroaniline from Benzene correct?. Retrieved from [Link]
- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
- Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
- Google Patents. (n.d.). CN101774930A - Method for preparing m-chloro aniline.
-
Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]
Technical Support Center: Refining Crystallization Methods for 2-(Aminomethyl)-4-chloroaniline
Prepared by the Applications Science Division
Welcome to the technical support guide for the crystallization of 2-(Aminomethyl)-4-chloroaniline (CAS No: 108047-39-8). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during the purification of this compound. Our goal is to move beyond simple protocols and explain the causal relationships in the crystallization process, empowering you to optimize your results with scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization strategy for this compound.
Q1: What are the key structural features of this compound that influence its crystallization?
A1: this compound possesses two basic amine groups—a primary aromatic amine (aniline) and a primary benzylic amine. Its predicted pKa is approximately 9.3, indicating its basic nature.[1][2][3] These functional groups allow for hydrogen bonding, which is conducive to forming a stable crystal lattice. The presence of the chloro-substituted aromatic ring adds rigidity to the molecule, which is also a favorable characteristic for crystallization.[4] However, the molecule's ability to act as both a hydrogen bond donor and acceptor can sometimes lead to the formation of amorphous solids or oils if the crystallization conditions are not carefully controlled.
Q2: Should I crystallize this compound as a free base or as a salt?
A2: The choice between crystallizing this compound as a free base or as a salt is a critical strategic decision.
-
Free Base Crystallization: This is often the most direct method. The free base is expected to be soluble in moderately polar to non-polar organic solvents. This approach is suitable if the impurities have significantly different solubility profiles from the product.
-
Salt Crystallization: Forming a salt, such as the hydrochloride (HCl) salt, is a highly effective purification strategy for amines.[5][6] Protonating the basic amine groups dramatically increases the compound's polarity, rendering it soluble in polar protic solvents like alcohols or water, while non-polar impurities remain in solution. This technique can often produce highly ordered, stable crystals and is excellent for removing non-basic impurities.
Q3: How do I select an appropriate solvent system for crystallization?
A3: The ideal solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[7][8] A systematic screening process is the most reliable method.
-
Single Solvent Screening: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Solvent Pair Screening: If no single solvent is ideal, use a solvent pair.[7] This involves dissolving the compound in a "good" solvent (in which it is very soluble) at an elevated temperature and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify and then slow cooling should induce crystallization.
The following table provides a starting point for solvent selection.
| Compound Form | Solvent Class | Recommended Solvents | Rationale & Causality |
| Free Base | Aromatic | Toluene | The aromatic nature of toluene interacts well with the phenyl ring of the compound. Often a good choice for aromatic compounds.[5] |
| Esters / Ketones | Ethyl Acetate, Acetone | Moderately polar solvents that can often provide the desired solubility gradient with temperature. | |
| Alcohols | Isopropanol, Ethanol | The amine groups can hydrogen bond with the alcohol, but solubility might be high even at room temperature. Often used as the "good" solvent in a pair. | |
| Non-polar | Heptane, Cyclohexane | Likely to be "poor" solvents. Excellent for use as anti-solvents when paired with more polar solvents like Ethyl Acetate or Toluene.[5] | |
| Hydrochloride Salt | Alcohols | Ethanol, Methanol, Isopropanol | The high polarity of the salt requires polar protic solvents to achieve dissolution at elevated temperatures.[6] |
| Alcohol/Water Mixtures | Ethanol/Water | Adding water increases the solvent polarity, which can be useful for dissolving the salt. The ratio can be tuned to optimize recovery. | |
| Alcohol/Ether Mixtures | Isopropanol/MTBE | A less polar anti-solvent like MTBE can be added to a solution of the salt in alcohol to induce precipitation. |
Section 2: Troubleshooting Guide
This guide is structured to provide direct answers to specific experimental problems.
Q4: I've dissolved my compound, but no crystals are forming upon cooling. What should I do?
A4: This is a common issue that indicates the solution is not sufficiently supersaturated. The problem can be addressed by inducing nucleation or by increasing the solute concentration.[9]
-
Probable Cause 1: Too much solvent was used. Your solution is stable and below the saturation point even at low temperatures.
-
Probable Cause 2: Lack of nucleation sites. Crystal growth requires an initial seed or surface to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[7] The microscopic imperfections in the glass can serve as nucleation points.
-
Solution 2: Seeding. If you have a small amount of the pure solid, add a single tiny crystal ("seed crystal") to the cooled solution.[9] This provides a template for crystal growth.
-
-
Probable Cause 3: Cooling is too rapid. Some compounds require a longer period to organize into a crystal lattice.
-
Solution: Allow the flask to cool to room temperature undisturbed over a longer period (several hours). Once at room temperature, you can then move it to a refrigerator or ice bath to maximize yield.
-
Q5: My compound is "oiling out" instead of forming crystals. How can I fix this?
A5: Oiling out occurs when the solute comes out of solution as a liquid phase. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture.
-
Probable Cause 1: The solution is highly supersaturated. The concentration of the solute is so high that it crashes out of solution before it can form an ordered lattice.
-
Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (10-20% of the total volume) of additional hot solvent to reduce the supersaturation level.[9] Allow it to cool much more slowly.
-
-
Probable Cause 2: Inappropriate solvent choice. The solvent may be too non-polar, causing the compound to separate as an oil.
-
Solution: Try a more polar solvent or a different solvent pair. For instance, if you are using a Toluene/Heptane system, try switching to an Ethyl Acetate/Heptane system.
-
-
Probable Cause 3: Impurities are present. Impurities can disrupt the crystal lattice formation and promote oiling.
-
Solution: Consider a pre-purification step. If you are crystallizing the free base, try converting it to the HCl salt, crystallizing it, and then neutralizing it back to the free base if required. This process is excellent for removing non-basic impurities.
-
Q6: My crystallization worked, but the final yield is very low. How can I improve it?
A6: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[9]
-
Probable Cause 1: Too much solvent was used. While avoiding oversaturation is key to preventing oiling, using an excessive amount of solvent will lead to poor recovery.[9]
-
Solution: After filtering the crystals, try concentrating the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure. For future attempts, use less solvent initially.
-
-
Probable Cause 2: The final cooling temperature is not low enough. The solubility of the compound, while low at room temperature, may still be significant.
-
Solution: After cooling to room temperature, place the crystallization flask in an ice-water bath (0 °C) or even a dry ice/acetone bath (if the solvent is suitable) for at least an hour before filtration to minimize the amount of dissolved product.
-
-
Probable Cause 3: Premature crystallization during a hot filtration step. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a stemless funnel to prevent crystallization in the stem. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
Crystallization Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Caption: A troubleshooting workflow for common crystallization problems.
Section 3: Experimental Protocols
These protocols provide detailed, self-validating methodologies for the crystallization of this compound.
Protocol 1: Standard Recrystallization of the Free Base
This protocol describes a general procedure for purifying the free base form of the compound.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a starting volume of the chosen solvent (e.g., 10 mL of Toluene). Heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue to add the hot solvent in small portions (1-2 mL at a time) until all the solid has just dissolved. The solution should be clear and saturated. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing yield, but adding a slight excess (e.g., 5-10%) can help prevent premature crystallization and improve crystal quality.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. An ideal crystallization should show crystal formation within 20-30 minutes.[9]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 60 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the purified material by melting point and compare it to the crude starting material.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This protocol is highly effective for removing non-basic impurities.
-
Dissolution of Free Base: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-15 mL per gram of amine).
-
Salt Formation: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolate Crude Salt: Collect the crude HCl salt by vacuum filtration and wash it with a small amount of the cold solvent (e.g., diethyl ether).
-
Recrystallization of Salt: Transfer the crude salt to a clean Erlenmeyer flask. Add a polar solvent such as isopropanol or ethanol.
-
Dissolution: Heat the mixture to boiling with stirring. Add the hot solvent portion-wise until the salt completely dissolves.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation and Drying: Collect the purified hydrochloride salt crystals by vacuum filtration, wash with a small amount of the cold polar solvent, and dry under vacuum.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
What is YOUR crystallisation go-to? (2024). Reddit r/OrganicChemistry. [Link]
-
How to Crystallize Organic Compounds. (2024). wikiHow. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Recrystallization and Crystallization. University Course Material. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-(Aminomethyl)-4-chloroaniline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Aminomethyl)-4-chloroaniline. This compound, a substituted aniline, is representative of intermediates and potential impurities encountered in pharmaceutical manufacturing.
This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that not only outlines the "how" but, more critically, the "why" behind each step of the validation process. We will establish a robust HPLC-UV method and then rigorously validate its performance characteristics in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, we will compare this workhorse method against powerful alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide a complete analytical perspective.
Part 1: Establishing the Analytical Framework: A Proposed HPLC-UV Method
While a specific compendial method for this compound may not be universally published, a robust method can be developed based on the well-understood chromatography of related aromatic amines and chloroanilines.[4][5] Reversed-phase HPLC is the technique of choice due to its versatility and suitability for polar compounds.
Experimental Protocol: HPLC-UV Method
Objective: To achieve a sharp, symmetrical, and well-resolved peak for this compound, suitable for quantitative analysis.
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase: A gradient elution is often optimal. For this analysis, a suitable mobile phase would be a mixture of a phosphate buffer and acetonitrile. An acidic pH (e.g., 3.0) is chosen to ensure the primary amine of the analyte is protonated, which typically results in better peak shape and retention on a C18 column.[4]
-
Solvent A: 0.05 M Monobasic Sodium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: UV detection at 239 nm. Chloroanilines exhibit significant absorbance in this region, providing good sensitivity.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial composition) to a target concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Part 2: The Cornerstone of Confidence: Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][6] The following validation parameters are assessed based on the latest ICH Q2(R2) guidelines.[2][3]
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] It is the first and most critical validation parameter, as it proves the method can distinguish the analyte from other substances.
Experimental Protocol:
-
Placebo Analysis: Prepare and inject a solution containing all matrix components (e.g., excipients in a drug product formulation) except the analyte.
-
Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector if available to assess the peak purity of the analyte in the presence of any co-eluting impurities.
Acceptance Criteria:
-
The placebo solution should show no interfering peaks at the retention time of this compound.
-
In stressed samples, the analyte peak should be well-resolved from any degradation product peaks (Resolution > 2).
-
The peak purity analysis should pass, indicating no significant co-elution.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range.[7] This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations. For an assay, the range is typically 80% to 120% of the target concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal (close to zero).
-
A visual inspection of the plot should confirm linearity.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[8] It is typically determined by recovery studies, which confirm that the method can accurately quantify the analyte in a sample matrix.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
Acceptance Criteria:
-
The relative standard deviation (%RSD) for repeatability and intermediate precision should typically be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol: These can be determined based on:
-
Signal-to-Noise Ratio (S/N): An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5°C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Organic composition of the mobile phase (e.g., ± 2%).
-
-
Analyze the system suitability of the samples under each varied condition.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits under all varied conditions.
Summary of Validation Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Illustrative Result | Status |
| Specificity | No interference at analyte Rt | No interference observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 80-120% of target | 80-120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.8% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.2% | Pass |
| LOD | S/N ≥ 3 | 0.1 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.3 µg/mL | Pass |
| Robustness | SST parameters met | All variations met SST | Pass |
Part 3: A Comparative Look at Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, certain analytical challenges may necessitate alternative methods. Here, we compare it with GC-MS and LC-MS/MS.
Sources
- 1. BAuA - Articles - MAK Commission: p-Chloroaniline - Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS) - Federal Institute for Occupational Safety and Health [baua.de]
- 2. series.publisso.de [series.publisso.de]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
- 8. thaiscience.info [thaiscience.info]
A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-chloroaniline and 4-chloroaniline for Pharmaceutical and Chemical Synthesis
In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks with precisely tuned reactivity is paramount. Substituted anilines are foundational scaffolds in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the chemical reactivity of two key aniline derivatives: 2-(Aminomethyl)-4-chloroaniline and its structural isomer, 4-chloroaniline. Understanding the nuanced differences in their reactivity profiles is critical for researchers and process chemists aiming to optimize reaction outcomes and streamline synthetic routes.
This comparison is grounded in established principles of physical organic chemistry and supported by data from analogous systems, providing a predictive framework for their behavior in common synthetic transformations.
Molecular Architecture and its Implications on Reactivity
At first glance, this compound and 4-chloroaniline share a common chlorophenylamine core. However, the seemingly subtle placement of an aminomethyl group at the ortho position in the former introduces profound steric and electronic consequences that dramatically differentiate its chemical behavior from the simpler 4-chloroaniline.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| This compound | ![]() | C₇H₉ClN₂ | 156.62 | Ortho-aminomethyl substituent, two primary amino groups of differing basicity. |
| 4-chloroaniline | ![]() | C₆H₆ClN | 127.57 | Para-chloro substituent, sterically unhindered primary amino group.[1] |
The core of our comparative analysis lies in the "ortho effect," a phenomenon where a substituent adjacent to a reaction center exerts an influence on reactivity that is not solely predicted by its electronic properties.[2] In this compound, this effect is multifaceted, arising from steric hindrance and the potential for intramolecular interactions.
Comparative Reactivity Analysis: A Tale of Two Amines
The reactivity of an aniline derivative is primarily governed by the nucleophilicity of the amino group and the electron density of the aromatic ring. Here, we dissect the expected differences between our two subject compounds in key chemical transformations.
Nucleophilicity of the Aromatic Amino Group
The lone pair of electrons on the nitrogen atom of the aromatic amino group is central to its nucleophilic character. In 4-chloroaniline, this lone pair is readily available for reaction, its nucleophilicity being moderately reduced by the electron-withdrawing inductive effect of the para-chloro substituent.
In contrast, the aromatic amino group of this compound is expected to be significantly less nucleophilic due to a combination of factors:
-
Steric Hindrance: The ortho-aminomethyl group physically obstructs the approach of electrophiles to the aromatic amino group. This steric impediment is a classic manifestation of the ortho effect and is known to decrease reaction rates.
-
Intramolecular Hydrogen Bonding: The proximity of the aminomethyl group allows for the formation of an intramolecular hydrogen bond between the hydrogen of the aromatic amine and the nitrogen of the aminomethyl group. This interaction can reduce the availability of the lone pair on the aromatic nitrogen, thereby decreasing its nucleophilicity. Studies on similar systems have shown that intramolecular hydrogen bonding can significantly influence the conformation and reactivity of molecules.[3][4]
The aliphatic primary amine of the aminomethyl group in this compound is expected to be more basic and a stronger nucleophile than the aromatic amine. This presents both a challenge and an opportunity in synthesis, as reactions may selectively occur at the more reactive aliphatic amine, or protection-deprotection strategies may be required.
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution reactions.[5][6] However, the high reactivity of anilines can often lead to polysubstitution and other side reactions.[7]
-
4-chloroaniline: In EAS reactions, the amino group directs incoming electrophiles to the positions ortho to it (positions 2 and 6). Given that the para position is blocked by the chloro group, substitution is expected to occur at the 2-position. The chloro substituent, while deactivating, will also influence the regioselectivity.
-
This compound: The aromatic amino group will direct incoming electrophiles to the para position relative to it (position 5) and the other ortho position (position 6). The bulky ortho-aminomethyl group will likely sterically hinder attack at the 6-position, favoring substitution at the 5-position. However, the overall rate of EAS on the ring is expected to be lower than that of 4-chloroaniline due to the steric hindrance and potential deactivation through intramolecular interactions affecting the aromatic amine's activating ability.
It is also crucial to consider that under the acidic conditions often employed for EAS reactions (e.g., nitration), the highly basic aliphatic amine of the aminomethyl group will be protonated, forming an ammonium salt. This positively charged group would act as a deactivating, meta-directing group, further complicating the reactivity profile.
Experimental Protocols for Comparative Reactivity Assessment
To empirically determine the relative reactivities of this compound and 4-chloroaniline, the following experimental protocols are proposed. These reactions are chosen for their prevalence in synthetic chemistry and their sensitivity to the electronic and steric factors discussed.
Comparative N-Acetylation
N-acetylation is a common method to assess the nucleophilicity of an amine. The rate of this reaction is directly related to the availability of the lone pair on the nitrogen atom.
Objective: To compare the rate of N-acetylation of the aromatic amino group in this compound and 4-chloroaniline under identical conditions.
Methodology:
-
Reactant Preparation: Prepare separate equimolar solutions of this compound and 4-chloroaniline in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation: To each solution, at a constant temperature (e.g., 25°C), add a stoichiometric equivalent of acetic anhydride.
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots at regular intervals and analyzing them by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The disappearance of the starting material and the appearance of the N-acetylated product should be quantified.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rates can be determined from the slope of these plots, providing a quantitative comparison of the reactivity.
Expected Outcome: 4-chloroaniline is expected to undergo N-acetylation at a significantly faster rate than this compound due to the lower steric hindrance and higher nucleophilicity of its amino group. In the case of this compound, selective acetylation of the more nucleophilic aliphatic amine is a likely outcome, and the reaction may yield a mixture of products.
DOT Script for N-Acetylation Workflow
Caption: Workflow for Comparative N-Acetylation.
Comparative Diazotization-Sandmeyer Reaction
Diazotization of the aromatic amino group to form a diazonium salt, followed by a Sandmeyer reaction, is a staple transformation in aromatic chemistry. The rate of diazotization is sensitive to the electronic properties of the aniline.
Objective: To compare the efficiency and product distribution of the diazotization-iodination of this compound and 4-chloroaniline.
Methodology:
-
Diazotization:
-
Dissolve each aniline derivative separately in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature.[2] The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using TLC.
-
-
Sandmeyer Iodination:
-
To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI).
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
-
Work-up and Analysis:
-
Extract the product with a suitable organic solvent.
-
Analyze the crude product by GC-MS to identify and quantify the desired aryl iodide and any side products.
-
Expected Outcome: 4-chloroaniline is expected to undergo diazotization smoothly to yield the corresponding diazonium salt, which will then be converted to 4-chloro-1-iodobenzene. The diazotization of this compound may be more complex. The presence of two amino groups could lead to the formation of a bis-diazonium salt if excess diazotizing agent is used. Furthermore, the ortho-aminomethyl group could potentially participate in intramolecular cyclization reactions with the newly formed diazonium salt, leading to byproducts.
DOT Script for Diazotization-Sandmeyer Reaction
Caption: Diazotization-Sandmeyer Reaction Workflow.
Summary of Predicted Reactivity
| Reaction Type | 4-chloroaniline | This compound | Underlying Rationale |
| N-Acylation (Aromatic Amine) | Faster | Slower | Steric hindrance and potential intramolecular hydrogen bonding in the ortho-substituted aniline. |
| Diazotization | Clean, predictable | Potential for side reactions | Presence of a second, more basic amino group and potential for intramolecular cyclization. |
| Electrophilic Aromatic Substitution | Higher rate, substitution at C2 | Lower rate, likely substitution at C5 | Steric hindrance from the ortho-aminomethyl group and potential deactivation under acidic conditions. |
Conclusion for the Practicing Scientist
The choice between this compound and 4-chloroaniline as a synthetic precursor must be made with a clear understanding of their distinct reactivity profiles.
-
4-chloroaniline serves as a straightforward, sterically unhindered building block where reactions at the amino group and ortho to it on the aromatic ring can be predicted with high confidence using standard electronic and steric considerations.
-
This compound presents a more complex, yet potentially more versatile, platform. The ortho-aminomethyl group significantly encumbers the aromatic amine, reducing its nucleophilicity and directing electrophilic attack to less hindered positions. The presence of a second, more nucleophilic aliphatic amine opens avenues for selective functionalization but also necessitates careful consideration of reaction conditions and potential side reactions.
For syntheses requiring predictable and high-yielding reactions at the aromatic amine or the ortho positions of the aniline ring, 4-chloroaniline is the superior choice. Conversely, for applications where steric shielding of the aromatic amine is desired, or where the dual functionality of two distinct amino groups can be leveraged for sequential or selective reactions, This compound offers unique synthetic possibilities, albeit with the need for more rigorous optimization and control of reaction conditions.
This guide serves as a foundational resource for anticipating the chemical behavior of these two important aniline derivatives. It is imperative that the principles outlined herein are validated through empirical testing for each specific application to ensure the development of robust and efficient synthetic methodologies.
References
-
Wikipedia. Ortho effect. [Link]
-
LibreTexts. 20.7: Reactions of Arylamines. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
LibreTexts. 24.8: Reactions of Arylamines. [Link]
-
ResearchGate. Studies on the hydrogen bonding of aniline's derivatives by FT-IR. [Link]
-
PubMed. Studies on the hydrogen bonding of aniline's derivatives by FT-IR. [Link]
-
PubChem. 4-Chloroaniline. [Link]
Sources
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Guide to the Isomers of (Aminomethyl)-chloroaniline: Distinguishing Positional Variants in Drug Discovery
In the landscape of pharmaceutical development and molecular synthesis, the precise structural characterization of intermediates is not merely a procedural formality; it is the bedrock of reproducible and reliable outcomes. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups, often exhibit divergent biological activities and reaction kinetics. The (aminomethyl)-chloroaniline scaffold is a key pharmacophore, and the ability to unequivocally distinguish between its isomers, such as 2-(Aminomethyl)-4-chloroaniline, 3-(Aminomethyl)-4-chloroaniline, and 5-Aminomethyl-2-chloroaniline, is paramount for researchers in drug discovery and process development.
This technical guide provides a comprehensive spectroscopic comparison of these three isomers. By leveraging a combination of experimental data and predictive methodologies grounded in established principles, we will explore the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) profiles. This guide is designed to be a practical resource for scientists, offering not only comparative data but also the underlying rationale for the observed spectroscopic differences and detailed protocols for reproducible analysis.
The Isomers in Focus
The isomers under consideration are positional variants of an aminomethyl group on a chloroaniline core. Their distinct substitution patterns give rise to unique electronic environments and, consequently, differentiable spectroscopic signatures.
Figure 1: Structures of the (Aminomethyl)-chloroaniline isomers under comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, allowing for the differentiation of these isomers.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between these isomers. The splitting patterns and chemical shifts of the aromatic protons are dictated by their position relative to the electron-donating amino (-NH₂) and aminomethyl (-CH₂NH₂) groups, and the electron-withdrawing chloro (-Cl) group.
Expert Insight: The -NH₂ group is a strong ortho-, para-director and activating group, leading to increased electron density at these positions and a consequent upfield shift (lower ppm) of the corresponding protons. The -Cl atom is deactivating yet ortho-, para-directing, exerting a deshielding effect. The -CH₂NH₂ group has a weaker electron-donating effect than -NH₂. The interplay of these substituent effects results in a unique spectral fingerprint for each isomer.[1][2]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic H | 6.6 - 7.2 | m | - |
| -CH₂- | ~3.8 | s | - | |
| -NH₂ (aniline) | ~3.7 (broad) | s | - | |
| -NH₂ (methyl) | ~1.5 (broad) | s | - | |
| 3-(Aminomethyl)-4-chloroaniline | Aromatic H | 6.7 - 7.3 | m | - |
| -CH₂- | ~3.9 | s | - | |
| -NH₂ (aniline) | ~3.8 (broad) | s | - | |
| -NH₂ (methyl) | ~1.6 (broad) | s | - | |
| 5-Aminomethyl-2-chloroaniline | Aromatic H | 6.5 - 7.1 | m | - |
| -CH₂- | ~3.7 | s | - | |
| -NH₂ (aniline) | ~4.0 (broad) | s | - | |
| -NH₂ (methyl) | ~1.5 (broad) | s | - |
Note: The chemical shifts of N-H protons are highly dependent on solvent and concentration and may exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents.
Expert Insight: The carbon atom directly attached to the electron-donating amino group (ipso-carbon) will be shifted downfield, while the ortho and para carbons will be shifted upfield. Conversely, the carbon attached to the electron-withdrawing chlorine atom will be deshielded (shifted downfield).[3][4][5]
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Isomer | Predicted Aromatic Carbon Shifts (δ, ppm) | Predicted -CH₂- Shift (δ, ppm) |
| This compound | 115-145 | ~45 |
| 3-(Aminomethyl)-4-chloroaniline | 116-146 | ~46 |
| 5-Aminomethyl-2-chloroaniline | 117-147 | ~44 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency.
-
Pulse Sequence: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The positions of the absorption bands correspond to the frequencies of molecular vibrations.
Expert Insight: All three isomers will exhibit characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹ (typically two bands for the symmetric and asymmetric stretches). The C-N stretching vibrations of the aromatic amine will appear around 1250-1335 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹. The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be a key diagnostic tool.[6][7][8][9]
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibration | This compound | 3-(Aminomethyl)-4-chloroaniline | 5-Aminomethyl-2-chloroaniline |
| N-H Stretch (amine) | 3450-3250 (m, br) | 3450-3250 (m, br) | 3450-3250 (m, br) |
| C-H Stretch (aromatic) | 3100-3000 (m) | 3100-3000 (m) | 3100-3000 (m) |
| C-H Stretch (aliphatic) | 2960-2850 (m) | 2960-2850 (m) | 2960-2850 (m) |
| N-H Bend (amine) | 1620-1580 (s) | 1620-1580 (s) | 1620-1580 (s) |
| C=C Stretch (aromatic) | 1600, 1500 (m) | 1600, 1500 (m) | 1600, 1500 (m) |
| C-N Stretch (aromatic) | ~1300 (s) | ~1300 (s) | ~1300 (s) |
| C-Cl Stretch | 800-600 (s) | 800-600 (s) | 800-600 (s) |
| C-H Out-of-plane bend | ~820 (s) | ~860, 800 (s) | ~870, 810 (s) |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: A background spectrum is recorded with a clean ATR crystal and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
Expert Insight: The amino group, being an auxochrome, will cause a bathochromic (red) shift of the benzene π → π* transitions. The position of the substituents will subtly influence the λmax values. In an acidic medium, protonation of the amino group to form the anilinium ion will result in a hypsochromic (blue) shift, as the lone pair on the nitrogen is no longer in conjugation with the aromatic ring.[10][11][12]
Table 4: Predicted UV-Vis Spectral Data (in Ethanol)
| Isomer | Predicted λmax (nm) |
| This compound | ~245, ~300 |
| 3-(Aminomethyl)-4-chloroaniline | ~240, ~295 |
| 5-Aminomethyl-2-chloroaniline | ~250, ~305 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Spectrometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent in a matched cuvette as a reference.
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique for volatile compounds.
Expert Insight: All three isomers will have the same molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation patterns, however, can differ based on the stability of the resulting fragments. A common fragmentation pathway for benzylamines is the loss of the amino group to form a stable benzylic cation. The relative positions of the chloro and aminomethyl groups will influence the subsequent fragmentation of the aromatic ring.[13][14][15]
Table 5: Predicted Key Mass Spectrometry Fragments (EI)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| All Isomers | 156/158 (due to ³⁵Cl/³⁷Cl isotopes) | [M-NH₂]⁺, [M-CH₂NH₂]⁺, fragments from ring cleavage |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient to ensure separation and elution (e.g., 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Integrated Spectroscopic Analysis Workflow
A logical and efficient workflow is crucial for the comprehensive analysis and differentiation of these isomers. The following diagram outlines a recommended approach.
Figure 2: A generalized workflow for the spectroscopic identification of (aminomethyl)-chloroaniline isomers.
Conclusion
The effective differentiation of the this compound, 3-(Aminomethyl)-4-chloroaniline, and 5-Aminomethyl-2-chloroaniline isomers is readily achievable through a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, IR, UV-Vis, and MS that allows for unambiguous identification. This guide provides the foundational data and methodologies to empower researchers to confidently characterize these and other structurally similar molecules, thereby ensuring the integrity and success of their research and development endeavors.
References
-
Borges, E. M., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(5), 643-655. Available at: [Link]
-
JoVE. (2022). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Available at: [Link]
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Available at: [Link]
-
Gao, J., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(5), 898-907. Available at: [Link]
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Gao, J., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]
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Audran, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. HAL Open Science. Available at: [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 2-(Aminomethyl)-4-chloroaniline
Introduction
2-(Aminomethyl)-4-chloroaniline is a key building block in medicinal chemistry and materials science, often utilized in the synthesis of complex heterocyclic structures. Its preparation typically involves the reduction of a nitrile precursor, 2-amino-5-chlorobenzonitrile. While seemingly straightforward, the choice of reducing agent for this transformation is critical, profoundly impacting yield, purity, safety, and scalability. The presence of the primary aniline group and the aromatic chloride on the substrate necessitates a careful selection of reagents to ensure chemoselectivity and avoid unwanted side reactions.
This guide provides an in-depth comparison of alternative reagents for the synthesis of this compound. We move beyond a simple listing of methods to explore the mechanistic rationale, operational advantages, and inherent limitations of each approach. By presenting comparative data and detailed, field-tested protocols, this document aims to equip researchers, chemists, and process development professionals with the knowledge to make informed decisions tailored to their specific synthetic goals, whether for bench-scale discovery or large-scale production.
The Primary Synthetic Pathway: A Critical Reduction Step
The most common and efficient route to this compound is the reduction of the cyano group of 2-amino-5-chlorobenzonitrile. This precursor is accessible through multi-step synthesis starting from materials like anthranilic acid.[1][2] The core challenge lies in converting the nitrile to a primary amine without affecting the existing amino and chloro substituents on the aromatic ring.
Caption: Primary synthetic route to this compound.
Comparative Analysis of Reducing Agents
The selection of a reducing agent is a balance of reactivity, selectivity, safety, and cost. We will compare several classes of reagents, from classical strong hydrides to modern catalytic systems.
Lithium Aluminum Hydride (LiAlH₄): The Aggressive Workhorse
LiAlH₄ is a powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including nitriles and amides.[3][4][5]
-
Mechanistic Insight: The reduction proceeds via nucleophilic attack of the hydride (H⁻) from the AlH₄⁻ anion onto the electrophilic carbon of the nitrile. This occurs twice, first forming an imine intermediate which is then further reduced to the amine.[6][7] The final product is an aluminum-amine complex that must be hydrolyzed during workup to liberate the free amine.
-
Expertise & Experience: LiAlH₄ is highly effective and typically provides high yields. However, its extreme reactivity with protic solvents (including atmospheric moisture) makes it hazardous. It is pyrophoric and requires strictly anhydrous conditions and careful handling. The workup procedure can be challenging due to the formation of gelatinous aluminum salt byproducts. Its lack of chemoselectivity makes it unsuitable for more complex substrates with sensitive functional groups like esters or ketones.
Catalytic Hydrogenation: The Scalable Industrial Standard
This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. It is a cornerstone of industrial chemical production.[8]
-
Mechanistic Insight: The reaction occurs on the surface of the catalyst. H₂ gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The nitrile also coordinates to the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the triple bond.
-
Reagent Comparison:
-
Raney® Nickel: A cost-effective and highly active catalyst for nitrile reduction.[8] However, it can sometimes promote the formation of secondary and tertiary amine byproducts through the condensation of the intermediate imine with the product amine.[8] It is also pyrophoric when dry.
-
Rhodium/Palladium Catalysts: These precious metal catalysts can offer higher selectivity and operate under milder conditions. Rhodium, in particular, has shown excellent performance in producing primary amines from nitriles, especially when used with a basic substance in a two-phase solvent system.[9]
-
-
Expertise & Experience: This method is highly atom-economical and generates minimal waste. The primary drawback for laboratory settings is the need for specialized high-pressure hydrogenation equipment. For industrial applications, this is the preferred route due to its efficiency and cost-effectiveness.
Catalytic Transfer Hydrogenation (CTH): The Safer Catalytic Alternative
CTH offers the benefits of hydrogenation without the need for high-pressure H₂ gas, making it more accessible for standard laboratory setups.
-
Mechanistic Insight: This process involves a hydrogen donor molecule (e.g., 2-propanol, formic acid, ammonium formate) that transfers hydrogen to the substrate on the catalyst surface.
-
Reagent System: A common and effective system employs Raney® Nickel as the catalyst with 2-propanol serving as the hydrogen donor.[10] The reaction is typically run at reflux temperature. The addition of a base, such as potassium hydroxide (KOH), can be crucial for preventing the formation of secondary amine byproducts.[10]
-
Expertise & Experience: CTH is an excellent compromise between the aggressive nature of LiAlH₄ and the specialized equipment required for high-pressure hydrogenation. It is operationally simple and uses readily available, inexpensive reagents. While an excess of the hydrogen donor is required, the improved safety profile is a significant advantage.
Activated Sodium Borohydride (NaBH₄) Systems: The Versatile Bench-Top Method
Sodium borohydride (NaBH₄) is a mild and easy-to-handle reducing agent, but it is generally incapable of reducing nitriles on its own.[11] Its reducing power can be dramatically enhanced by the addition of transition metal salts.
-
Mechanistic Insight: The addition of salts like Cobalt(II) chloride (CoCl₂) or Nickel(II) chloride (NiCl₂) to NaBH₄ in an alcoholic solvent generates finely divided, highly active metal borides in situ. These species are the true catalysts, functioning similarly to heterogeneous hydrogenation catalysts.
-
Reagent Systems:
-
NaBH₄ / CoCl₂: This combination is a well-established method for the selective reduction of nitriles to primary amines under mild conditions.[12]
-
NaBH₄ / Raney® Ni: This system combines the convenience of NaBH₄ with the proven catalytic activity of Raney® Ni, achieving high yields at room temperature.[13][14]
-
-
Expertise & Experience: These systems are exceptionally convenient for lab-scale synthesis. They are tolerant of air and moisture (relative to LiAlH₄), do not require special equipment, and use an inexpensive hydride source. The primary consideration is the need to remove the metal salts during workup, but this is typically straightforward. This approach offers an excellent balance of reactivity, safety, and practicality.
Data-Driven Performance Comparison
The following table summarizes the key performance characteristics of the discussed reagent systems for the reduction of aromatic nitriles. Yields and conditions are representative and can vary based on the specific substrate and optimization.
| Reagent System | Typical Yield | Temperature | Pressure | Safety & Handling | Key Advantages & Disadvantages |
| LiAlH₄ | >90% | Reflux (THF) | Atmospheric | High Hazard: Pyrophoric, reacts violently with water. Requires inert atmosphere. | Pro: Very powerful and fast. Con: Poor selectivity, hazardous, difficult workup. |
| H₂ / Raney® Ni | >95% | 25-100 °C | 50-1000 psi | High Hazard: Flammable H₂ gas, requires high-pressure reactor. Catalyst is pyrophoric. | Pro: Highly efficient, atom economical, scalable. Con: Requires specialized equipment. |
| Raney® Ni / 2-Propanol | 85-95% | Reflux | Atmospheric | Moderate Hazard: Flammable solvent. Catalyst is pyrophoric. | Pro: Avoids H₂ gas, mild conditions.[10] Con: Requires stoichiometric H-donor. |
| NaBH₄ / CoCl₂ | 80-95% | 0-25 °C | Atmospheric | Low Hazard: Reagents are stable in air. Standard bench-top setup. | Pro: Operationally simple, safe, mild conditions.[12] Con: Stoichiometric metal waste. |
| NaBH₄ / Raney® Ni | >90% | 25 °C | Atmospheric | Moderate Hazard: Catalyst is pyrophoric. | Pro: Very mild conditions (room temp), high yield, convenient.[13][14] Con: Catalyst handling. |
Detailed Experimental Protocols
The following protocols are self-validating systems, designed for clarity and reproducibility.
Protocol 1: Catalytic Transfer Hydrogenation with Raney® Nickel and 2-Propanol
This protocol is adapted from procedures known for CTH of nitriles.[10] It prioritizes safety by avoiding molecular hydrogen.
Caption: General experimental workflow for nitrile reduction.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-chlorobenzonitrile (1.0 eq), 2-propanol (15 mL per gram of nitrile), and potassium hydroxide (2% w/v relative to 2-propanol).[10]
-
Catalyst Addition: Causality: Raney® Nickel is pyrophoric when dry; it must be handled as a slurry and kept wet at all times. Carefully add a slurry of water-washed Raney® Nickel (approx. 2.5 times the weight of the nitrile) to the reaction mixture.[10]
-
Reaction: Heat the suspension to a gentle reflux (approx. 82 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Causality: Filtration of the catalyst is the most hazardous step. The filter cake must not be allowed to dry in the air. Carefully filter the mixture through a pad of Celite®, ensuring the catalyst bed is kept wet with 2-propanol or water during and after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.
Protocol 2: Reduction with Sodium Borohydride and Raney® Nickel
This protocol leverages a mild and efficient system for the direct hydrogenation of nitriles.[13][14]
Methodology:
-
Setup: In a flask under ambient atmosphere, place potassium borohydride (4.0 eq) and a slurry of Raney® Nickel (approx. 1.0 eq by moist weight) in dry ethanol (2.5 mL per mmol of substrate).[13][14]
-
Substrate Addition: Add 2-amino-5-chlorobenzonitrile (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 45-60 minutes. Monitor by TLC.
-
Workup and Isolation: Filter the catalyst through Celite® (keeping the filter cake wet). Evaporate the organic solvent from the filtrate. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer, filter, and concentrate to yield the primary amine product.[14]
Conclusion and Recommendations
The synthesis of this compound via nitrile reduction can be accomplished through various effective methods. The optimal choice is dictated by the specific constraints of the laboratory or production facility.
-
For Large-Scale Industrial Production: Traditional catalytic hydrogenation with Raney® Nickel and H₂ gas remains the most economically viable option, provided the necessary high-pressure equipment and safety protocols are in place.
-
For Bench-Scale Synthesis Prioritizing Safety and Simplicity: Activated NaBH₄ systems , particularly with Raney® Nickel or CoCl₂, offer an outstanding combination of high yield, mild room-temperature conditions, and operational simplicity.[13][14] They obviate the need for pyrophoric hydrides like LiAlH₄ and high-pressure gas.
-
For Labs without High-Pressure Reactors Seeking a Catalytic Route: Catalytic transfer hydrogenation is an excellent alternative. It provides the benefits of catalytic reduction using standard glassware and represents a significant safety improvement over both LiAlH₄ and high-pressure H₂.[10]
Ultimately, by understanding the causality behind each method's reactivity and requirements, researchers can select the most appropriate and efficient pathway to synthesize this compound for their specific application.
References
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Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Available at: [Link]
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Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkat USA. Available at: [Link]
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Wu, B., et al. (2011). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]
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Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. Available at: [Link]
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Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. Available at: [Link]
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Thomas, S., et al. (2014). A Dual Site Catalyst for Mild, Selective Nitrile Reduction. NIH National Library of Medicine. Available at: [Link]
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Chinese Journal of Organic Chemistry. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Available at: [Link]
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Blankespoor, R., et al. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure for the reduction of amino acids. Available at: [Link]
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BYJU'S. (n.d.). Lithium aluminium hydride. Available at: [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
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-
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Anilines
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and control of substituted anilines, focusing on the critical process of cross-validation. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation and transfer.
The Imperative for Rigorous Method Validation for Substituted Anilines
Substituted anilines are a cornerstone of modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, their utility is matched by their potential toxicity and the stringent regulatory scrutiny applied to them. Consequently, the analytical methods used to control their purity and quantify their presence must be rigorously validated to ensure they are fit for their intended purpose.[1][2][3]
Method validation demonstrates, through documented evidence, that a procedure is suitable for its intended use.[1][3][4] Cross-validation becomes essential when a method is transferred between different laboratories, instruments, or even analysts, guaranteeing that the method maintains its performance characteristics. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which forms the basis of the principles discussed herein.[5][6][7]
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is the first critical decision in developing a robust method for substituted anilines. The physicochemical properties of the specific aniline derivative (e.g., volatility, polarity, presence of a chromophore) will heavily influence this choice.
| Technique | Principle | Strengths for Substituted Anilines | Limitations & Considerations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Widely applicable, robust, suitable for non-volatile and thermally labile anilines. Good for purity and assay determination.[8][9] | Requires a UV chromophore. Peak tailing can be an issue due to the basic nature of anilines.[10] |
| GC-MS | Separation based on volatility and column interaction, detection by mass spectrometry. | High sensitivity and specificity.[11][12] Excellent for volatile anilines and impurity profiling.[13] | May require derivatization for less volatile anilines to improve peak shape and volatility.[12][14] Potential for on-column degradation. |
| LC-MS/MS | Combines HPLC separation with highly specific tandem mass spectrometry detection. | Considered the gold standard for sensitivity and selectivity, especially for trace-level analysis in complex matrices.[10][11][13] | Higher cost and complexity. Ion suppression/enhancement effects from the matrix must be carefully managed. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, minimal sample and solvent consumption. | Can have lower sensitivity and robustness compared to HPLC. Method development can be more complex. |
The Cross-Validation Framework: Ensuring Method Portability
Cross-validation aims to demonstrate that two or more methods or laboratories can produce equivalent results for the same set of samples. The process involves a pre-approved protocol that defines the scope, parameters to be tested, and, crucially, the acceptance criteria.
A typical cross-validation workflow is illustrated below.
Caption: Interrelationship of core analytical validation parameters.
Experimental Protocols: A Comparative Case Study
To illustrate the process, we present protocols for the cross-validation of two common methods for determining the assay of 4-Chloroaniline in a drug substance.
Protocol 1: HPLC-UV Method
Objective: To provide a robust, widely accessible method for the quantification of 4-Chloroaniline.
Causality Behind Choices:
-
Column (C18): A C18 column is selected for its versatility and proven performance in retaining moderately polar aromatic compounds like 4-Chloroaniline. [9]* Mobile Phase (Acetonitrile/Phosphate Buffer): A buffered mobile phase (pH 7.0) is critical. The basicity of the aniline amine group can cause interactions with residual silanols on the silica support, leading to peak tailing. Maintaining a neutral pH minimizes this effect, ensuring symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.
-
Detection (240 nm): This wavelength is selected based on the UV absorbance maximum of 4-Chloroaniline, ensuring optimal sensitivity.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve 25 mg of 4-Chloroaniline reference standard in a 50:50 mixture of acetonitrile and water to make a 100 mL stock solution (250 µg/mL).
-
Sample Preparation: Accurately weigh 50 mg of the drug substance containing 4-Chloroaniline and dissolve in 200 mL of the same solvent mixture.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 20mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Sequence: Inject the blank (solvent), five replicates of the standard solution, and duplicate preparations of the sample solution.
-
Calculations: Quantify the 4-Chloroaniline content in the sample by comparing the peak area response to that of the reference standard.
Protocol 2: GC-MS Method
Objective: To provide a highly specific and sensitive alternative method, particularly useful for identifying and quantifying trace-level impurities alongside the main component.
Causality Behind Choices:
-
Derivatization (N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA): While 4-Chloroaniline is volatile enough for GC, its polar amine group can cause peak tailing. Derivatization with BSTFA converts the -NH2 group to a less polar -N(Si(CH3)3)2 group, dramatically improving peak shape and chromatographic performance.
-
Column (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is an excellent general-purpose choice, providing good separation for a wide range of derivatized compounds. [14]* Detection (SIM Mode): Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity. By monitoring only the characteristic ions of derivatized 4-Chloroaniline (e.g., the molecular ion and key fragments), chemical noise is reduced, lowering the detection limits. [15] Step-by-Step Methodology:
-
Standard & Sample Preparation: Prepare stock solutions of the reference standard and sample in a suitable aprotic solvent like Toluene.
-
Derivatization:
-
Pipette 1.0 mL of each solution into separate autosampler vials.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials and heat at 70 °C for 30 minutes.
-
Allow to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM). Monitor ions m/z 271 (M+), 256, 73.
-
-
Analysis Sequence & Calculations: Follow a similar sequence to the HPLC method, using the peak area of the primary monitored ion for quantification.
Data Comparison and Acceptance Criteria
For a successful cross-validation, the results from both methods (or from two labs using the same method) must be statistically equivalent.
| Parameter | HPLC-UV (Lab A) | GC-MS (Lab B) | Acceptance Criteria | Statistical Test |
| Accuracy (% Recovery) | Mean: 99.5% | Mean: 100.2% | Mean recovery 98.0-102.0%. Difference between means ≤ 2.0%. | Two-sample t-test |
| Precision (%RSD, n=6) | 0.45% | 0.62% | RSD for each method ≤ 2.0%. | F-test (to compare variances) |
| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 | Visual & Statistical |
| Assay Result (% w/w) | Mean: 99.8% | Mean: 99.6% | Difference between mean results ≤ 2.0%. | Two-sample t-test |
Interpretation: The acceptance criteria must be pre-defined in the validation protocol. [4][16]An F-test is used to compare the precision (variances) of the two methods. If the variances are not significantly different, a two-sample t-test can be used to compare the means (accuracy or assay results). If the results fall within the acceptance criteria, the cross-validation is successful.
Specific Challenges in the Analysis of Substituted Anilines
-
Oxidative Stability: Anilines can be susceptible to oxidation, forming colored degradation products. Sample preparations should be protected from light and analyzed promptly. In some cases, antioxidants may be added to the sample diluent.
-
Peak Tailing: As discussed, the basicity of the amine functional group is a primary cause of poor peak shape in both GC and HPLC. This can be mitigated by using end-capped HPLC columns, buffered mobile phases, or derivatization in GC. [10]* Matrix Effects: In complex samples (e.g., environmental or biological matrices), co-eluting compounds can interfere with the analysis, particularly in LC-MS where they can cause ion suppression. [17]Thorough sample clean-up procedures, such as solid-phase extraction (SPE), are essential.
Conclusion
The cross-validation of analytical methods for substituted anilines is a non-negotiable component of quality control and regulatory compliance. A successful validation is not merely a box-checking exercise; it is a scientifically rigorous process that ensures data integrity across the lifecycle of a product or study. By carefully selecting the appropriate analytical technique based on the analyte's properties and by designing a validation protocol grounded in the principles of ICH Q2(R2), organizations can ensure their methods are robust, reliable, and portable. The choice between a workhorse method like HPLC-UV and a highly specific one like GC-MS will depend on the specific requirements of the analysis, but both must be proven fit for purpose through a comprehensive validation study.
References
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Q2(R2) Validation of Analytical Procedures March 2024 . Source: U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Source: Pharmaguideline. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . Source: gmp-compliance.org. [Link]
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Quality Guidelines . Source: International Council for Harmonisation (ICH). [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . Source: European Medicines Agency. [Link]
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3 Key Regulatory Guidelines for Method Validation . Source: Altabrisa Group. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager. [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater . Source: Taylor & Francis Online. [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . Source: ECA Academy. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative . Source: PubMed. [Link]
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FDA Releases Guidance on Analytical Procedures . Source: BioPharm International. [Link]
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Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater . Source: ResearchGate. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures . Source: European Medicines Agency. [Link]
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Determination of Aniline in Soil by ASE/GC-MS . Source: MDPI. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry . Source: NIH National Library of Medicine. [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater . Source: ResearchGate. [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS . Source: Agilent. [Link]
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High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization . Source: ResearchGate. [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater . Source: Royal Society of Chemistry. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Source: International Council for Harmonisation (ICH). [Link]
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Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions . Source: ResearchGate. [Link]
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Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS . Source: ResearchGate. [Link]
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Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) . Source: International Journal of Pharmaceutical Sciences. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . Source: AMSbiopharma. [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater . Source: Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Chloroanilines: A Comparative Performance Analysis
Introduction: The Enduring Importance of Chloroanilines and the Need for Synthetic Scrutiny
Chloroanilines are a cornerstone of the chemical industry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. Their utility is underscored by the presence of the reactive amine group, which allows for a multitude of subsequent chemical transformations, and the chlorine substituent, which modulates the electronic properties and reactivity of the aromatic ring. Given their widespread application, the efficiency, scalability, and environmental impact of their synthetic routes are of paramount importance to researchers and chemical process developers.
This guide provides an in-depth, comparative analysis of the most common synthetic pathways to chloroanilines. We will move beyond a simple recitation of reaction schemes to a critical evaluation of their performance, supported by experimental data. As your partner in the lab, my goal is to equip you with the insights needed to make informed decisions for your specific research and development needs, whether you are working on milligram-scale discovery or process optimization for kilogram-scale production. We will delve into the nuances of each method, from the classical and industrially dominant reduction of nitrochlorobenzenes to modern cross-coupling strategies, providing you with the technical details and practical considerations necessary for success.
Route 1: The Workhorse - Reduction of Nitrochlorobenzenes
The reduction of nitrochlorobenzenes is the most established and widely used method for the synthesis of chloroanilines on both laboratory and industrial scales. The readily available starting materials, straightforward reaction conditions, and generally high yields make this a robust and reliable choice. The core of this method lies in the chemoselective reduction of the nitro group in the presence of a C-Cl bond.
Causality Behind Experimental Choices
The choice of reducing agent is the most critical variable in this synthesis and is dictated by factors such as cost, scalability, chemoselectivity, and waste generation.
-
Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl): These are classical methods that are often employed in academic labs due to their low cost and operational simplicity. The active reducing species is nascent hydrogen, generated in situ. However, these methods generate stoichiometric amounts of metal salt waste, which can be problematic for large-scale synthesis and waste disposal.
-
Catalytic Hydrogenation: This is the preferred method for industrial-scale production due to its high atom economy (with H₂ as the reductant, the only byproduct is water), high yields, and cleaner reaction profiles. The choice of catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and reaction conditions (hydrogen pressure, temperature) is crucial for achieving high selectivity and avoiding hydrodechlorination (the undesired reduction of the C-Cl bond).
Experimental Protocols
Protocol 1.1: Catalytic Hydrogenation of 4-Chloronitrobenzene to 4-Chloroaniline
This protocol is a representative example of a catalytic hydrogenation.
Materials:
-
4-Chloronitrobenzene
-
Ethanol (or Methanol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Hydrogen gas
-
Nitrogen gas
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, a solution of 4-chloronitrobenzene (e.g., 15.7 g, 0.1 mol) in ethanol (150 mL) is prepared.
-
The 5% Pd/C catalyst (e.g., 0.5 g) is carefully added to the solution.
-
The reactor is sealed and purged several times with nitrogen gas to remove any oxygen.
-
The reactor is then purged with hydrogen gas.
-
The reaction mixture is stirred and heated to a specified temperature (e.g., 60-80°C) under a constant hydrogen pressure (e.g., 2-4 MPa).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.
-
The reactor is purged with nitrogen gas.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 4-chloroaniline.
-
The product can be further purified by recrystallization or distillation.
Route 2: Modern C-N Bond Formation - The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a versatile and highly efficient palladium-catalyzed method for the formation of C-N bonds.[1] This reaction is particularly valuable for synthesizing complex molecules under relatively mild conditions and with excellent functional group tolerance.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium precursor, a suitable phosphine ligand, and the base.
-
Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices.
-
Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands, such as XPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Ammonia Source: For the synthesis of primary anilines, a key challenge is the use of ammonia as the nitrogen source. This is often addressed by using an ammonia surrogate, such as benzophenone imine, or by using aqueous ammonia under carefully controlled conditions.[2]
Experimental Protocol
Protocol 2.1: Buchwald-Hartwig Amination of 4-Chlorobromobenzene with an Amine
This protocol provides a general procedure for the amination of an aryl halide.
Materials:
-
4-Chlorobromobenzene
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOt-Bu (e.g., 1.4 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous toluene, 4-chlorobromobenzene (1.0 eq), and the amine (1.2 eq) are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at a specified temperature (e.g., 100°C) for a designated time (e.g., 4-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Route 3: The Classical Alternative - Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While it often requires harsher reaction conditions (high temperatures) compared to the Buchwald-Hartwig amination, it can be a cost-effective alternative, especially for large-scale syntheses, as copper catalysts are significantly cheaper than palladium catalysts.
Causality Behind Experimental Choices
The key parameters in an Ullmann condensation are the copper source, the base, and the solvent.
-
Copper Source: Traditionally, copper powder or copper(I) salts (e.g., CuI, Cu₂O) are used. The use of ligands can sometimes improve the reaction efficiency and lower the required temperature.
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required.
-
Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or nitrobenzene, is typically used to achieve the necessary high reaction temperatures.
Experimental Protocol
Protocol 3.1: Ullmann-type Condensation of 4-Chloroiodobenzene with Aqueous Ammonia
This protocol is a representative example of a copper-catalyzed amination.
Materials:
-
4-Chloroiodobenzene
-
Aqueous ammonia
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
A mixture of 4-chloroiodobenzene (1.0 eq), Cu₂O (e.g., 0.1 eq), and K₂CO₃ (2.0 eq) in NMP is prepared in a high-pressure reactor.
-
Aqueous ammonia (e.g., 5-10 eq) is added to the reactor.
-
The reactor is sealed and heated to a high temperature (e.g., 150-200°C) with vigorous stirring for an extended period (e.g., 24-48 hours).
-
The reaction progress is monitored by GC-MS.
-
After completion, the reactor is cooled to room temperature, and the pressure is carefully vented.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., toluene).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization.
Route 4: A Niche Application - The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4] While not a general method for chloroaniline synthesis, it can be a useful route if the corresponding chlorobenzamide is readily available. The reaction proceeds via an isocyanate intermediate.
Causality Behind Experimental Choices
The Hofmann rearrangement is typically carried out using a halogen (bromine or chlorine) in the presence of a strong base.
-
Halogen and Base: The most common reagent is sodium hypobromite (NaOBr), which is generated in situ from bromine and sodium hydroxide.[5] The use of sodium hypochlorite is also possible. The strong basic conditions are necessary for the deprotonation of the amide and the subsequent rearrangement.
Experimental Protocol
Protocol 4.1: Hofmann Rearrangement of 4-Chlorobenzamide to 4-Chloroaniline
This protocol is based on a general procedure for the Hofmann rearrangement.
Materials:
-
4-Chlorobenzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Diethyl ether
Procedure:
-
A solution of sodium hypobromite is prepared by slowly adding bromine (1.0 eq) to a cold (0°C) solution of sodium hydroxide (excess) in water with vigorous stirring.
-
To this cold solution, 4-chlorobenzamide (1.0 eq) is added in one portion with continued stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 70-80°C) for a certain time (e.g., 1-2 hours).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-chloroaniline.
-
The product can be purified by recrystallization or distillation.
Comparative Performance Analysis
To facilitate a direct comparison of these synthetic routes, the following table summarizes key performance indicators based on literature data. It is important to note that yields and conditions can vary depending on the specific substrate and optimization.
| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | p-Chloronitrobenzene | H₂, Pd/C | 60-80°C, 2-4 MPa H₂ | >95 | >99 | High atom economy, clean reaction, scalable. | Requires specialized high-pressure equipment, potential for hydrodechlorination. |
| Buchwald-Hartwig Amination | p-Chlorobromobenzene | Pd₂(dba)₃, XPhos, NaOt-Bu, Amine | 100°C, 4-24 h | 80-95 | >98 | Mild conditions, broad substrate scope, high functional group tolerance. | Expensive catalyst and ligands, requires inert atmosphere. |
| Ullmann Condensation | p-Chloroiodobenzene | Cu₂O, K₂CO₃, NH₃(aq) | 150-200°C, 24-48 h | 60-80 | >97 | Inexpensive catalyst. | Harsh reaction conditions, long reaction times, often lower yields. |
| Hofmann Rearrangement | p-Chlorobenzamide | Br₂, NaOH | 70-80°C, 1-2 h | 75-85 | >97 | Useful for specific substrates, one-carbon degradation. | Stoichiometric use of hazardous bromine, generation of salt waste.[6] |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the transformations involved, the following diagrams illustrate the reaction pathways for each synthetic route.
Caption: Reaction pathways for the synthesis of chloroanilines.
Caption: Logical workflow for selecting a chloroaniline synthetic route.
Green Chemistry and Safety Considerations: A Commitment to Sustainable Science
As responsible scientists, it is incumbent upon us to consider the environmental impact and safety of our chemical processes.
Green Chemistry Metrics:
-
Atom Economy: Catalytic hydrogenation exhibits the highest atom economy, as the only byproduct is water. Metal/acid reductions and the Hofmann rearrangement have poor atom economy due to the generation of stoichiometric amounts of salt waste.
-
E-Factor (Environmental Factor): The E-factor, which is the mass ratio of waste to product, is lowest for catalytic hydrogenation. For other methods, solvent usage and waste from reagents and workup significantly increase the E-factor.[7][8]
-
Solvent Selection: The choice of solvent has a significant impact on the greenness of a process. The use of greener solvents, such as ethanol or even water, is preferable to hazardous solvents like nitrobenzene or chlorinated hydrocarbons.[9]
Safety:
-
Reagents: Many of the reagents used in these syntheses are hazardous. For example, bromine is highly corrosive and toxic.[5] Nitroaromatics can be explosive. Strong acids and bases require careful handling.
-
Reaction Conditions: High-pressure hydrogenations and high-temperature reactions require specialized equipment and careful monitoring to prevent accidents.
-
Waste Disposal: The disposal of heavy metal catalysts and salt byproducts must be done in accordance with environmental regulations.[10][11][12]
Conclusion: Selecting the Optimal Route for Your Needs
The synthesis of chloroanilines offers a fascinating case study in the evolution of organic chemistry, from classical stoichiometric reactions to highly efficient catalytic processes. The "best" synthetic route is not a one-size-fits-all answer but rather a decision based on a careful consideration of your specific needs.
-
For large-scale, cost-effective production with a focus on green chemistry, catalytic hydrogenation of nitrochlorobenzenes is the undisputed champion.
-
For complex molecule synthesis where mild conditions and high functional group tolerance are paramount, the Buchwald-Hartwig amination is an invaluable tool, despite its higher cost.
-
The Ullmann condensation remains a viable option for certain applications where cost is a primary driver and harsh conditions are tolerable.
-
The Hofmann rearrangement serves a niche but important role when the corresponding chlorobenzamide is a readily accessible starting material.
By understanding the underlying principles and practical considerations of each of these methods, you are now better equipped to navigate the synthetic landscape and choose the most effective path to your target chloroaniline.
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Li, H., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances, 7(53), 33563-33570. [Link]
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Zhang, Y., et al. (2020). Pt/Al2O3 coated with N-doped carbon as a highly selective and stable catalyst for catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline. RSC Advances, 10(23), 13645-13653. [Link]
-
Wang, Y., et al. (2018). Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. Molecules, 23(11), 2956. [Link]
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Wang, C., et al. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. Catalysts, 11(4), 517. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis for a vast range of pharmaceuticals.[1][2] The substitution pattern on the aniline ring profoundly influences the molecule's conformation, electronic distribution, and ultimately, its biological activity.[1] Therefore, a rigorous and multi-faceted approach to structural analysis is paramount for identity confirmation, purity assessment, and understanding structure-activity relationships (SAR) in drug development.[1][3]
This guide provides an in-depth comparison of key analytical techniques used to characterize aniline compounds. It moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for robust and reliable analysis.
The Analytical Toolkit: A Multi-Technique Approach
No single technique can provide a complete structural picture. A comprehensive analysis relies on the synergy of several methods to probe different aspects of the molecular architecture.[2] The primary methods involve spectroscopy for functional group identification and mapping chemical environments, chromatography for separation and purity assessment, and crystallography for definitive three-dimensional structure determination.[1][2]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Principle & Application: IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[2][4] For anilines, it is particularly effective for confirming the presence and type of the amine group (-NH₂) and observing shifts due to aromatic substitution.
Key Diagnostic Peaks for Anilines:
-
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[5][6] Secondary amines (R₂NH) show only a single weak band in this region, while tertiary amines show none.[5] For aniline, these peaks typically appear around 3442 and 3360 cm⁻¹.[4][5]
-
N-H Bending: Primary amines display a characteristic "scissoring" vibration in the 1580-1650 cm⁻¹ region.[5][6] This can sometimes be mistaken for a C=C aromatic ring stretch, which appears in the same vicinity.
-
C-N Stretching: Aromatic amines show a strong C-N stretching band in the 1250-1335 cm⁻¹ region.[4][5] This is at a higher frequency compared to aliphatic amines due to the partial double-bond character from resonance with the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small drop of the liquid aniline sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.
Causality Behind Choices: ATR-FTIR is chosen for its simplicity and speed, requiring minimal to no sample preparation. This minimizes the potential for sample alteration and is ideal for rapid screening and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
Principle & Application: NMR spectroscopy provides the most definitive information about the molecular structure in solution by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[2] It reveals the chemical environment of each atom, their connectivity, and spatial relationships, allowing for unambiguous structure elucidation.
¹H NMR Characteristics of Aniline Derivatives:
-
Amine Protons (N-H): The chemical shift of N-H protons is highly variable (typically 0.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7] The signal is often broad and may not show coupling. Adding a few drops of D₂O will cause the N-H signal to disappear due to proton-deuterium exchange, a useful diagnostic test.[6][7]
-
Aromatic Protons (Ar-H): These protons typically resonate in the 6.5-8.0 ppm range. The substitution pattern on the ring creates distinct splitting patterns (e.g., doublets, triplets) that are invaluable for determining the position of substituents (ortho, meta, para). Electron-donating groups (e.g., -OCH₃) tend to shift aromatic protons upfield (to lower ppm), while electron-withdrawing groups (e.g., -NO₂) shift them downfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400-600 MHz). The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize magnetic field homogeneity.
-
Data Acquisition: A standard single-pulse experiment is run. Key parameters include the number of scans (typically 16-64), a relaxation delay of 1-5 seconds, and an appropriate spectral width.[2]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.
Causality Behind Choices: Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum. High-field spectrometers are preferred as they provide better signal dispersion and resolution, which is critical for resolving complex splitting patterns in substituted aromatic systems.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
Principle & Application: HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[8] For aniline analysis, Reversed-Phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[9] It is essential for assessing the purity of synthesized compounds and for monitoring reaction progress.[2]
Experimental Protocol: RP-HPLC for Aniline Derivatives
-
System Preparation:
-
Column: A C18 column (e.g., 150 mm length, 4.6 mm I.D., 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate buffer) is typical.[9][10] The exact ratio is optimized to achieve good separation.
-
Detector: A UV detector set to an appropriate wavelength (e.g., 254 nm or 270 nm) is standard for aromatic compounds.[9]
-
-
Sample Preparation: Prepare a dilute solution of the aniline sample in the mobile phase to ensure solubility and compatibility.
-
Analysis: Inject a small volume (e.g., 1-20 µL) of the sample onto the column.[8][10] The components are separated based on their relative affinity for the stationary and mobile phases.
-
Data Analysis: The retention time (the time it takes for a compound to elute) is used for identification by comparison to a standard. The peak area is proportional to the concentration and is used for quantification.
Causality Behind Choices: RP-HPLC is ideal for the moderately polar nature of most aniline derivatives. The use of a buffered mobile phase helps to maintain a consistent ionization state for the basic amine group, leading to sharp, reproducible peaks. A C18 column provides excellent hydrophobic retention for the aromatic ring.
Comparative Analysis of Substituted Anilines
The true power of these analytical techniques is revealed when comparing a series of related compounds. The electronic effects of substituents (electron-donating vs. electron-withdrawing) have a predictable and measurable impact on the physicochemical and spectroscopic properties of the aniline molecule.
Consider three representative compounds: Aniline, 4-Methylaniline (p-Toluidine), and 4-Nitroaniline.
| Property / Technique | Aniline (C₆H₅NH₂) | 4-Methylaniline (-CH₃, EDG) | 4-Nitroaniline (-NO₂, EWG) | Rationale for Difference |
| Basicity (pKa) | ~4.6[11] | ~5.1 | ~1.0 | The electron-donating -CH₃ group increases electron density on the nitrogen, making it more basic (higher pKa). The electron-withdrawing -NO₂ group delocalizes the nitrogen's lone pair, making it less available for protonation and thus less basic (lower pKa).[12][13][14] |
| FTIR N-H Stretch (cm⁻¹) | ~3442, 3360[4][5] | Slightly Lower | Slightly Higher | The -CH₃ group increases electron density, slightly weakening the N-H bond. The -NO₂ group withdraws electron density, strengthening the N-H bond and shifting the stretch to a higher frequency. |
| ¹H NMR δ (ppm) - NH₂ | ~3.5-4.0 | ~3.0-3.5 | ~5.5-6.5 | Increased electron density from the -CH₃ group shields the NH₂ protons (upfield shift). Decreased electron density from the -NO₂ group deshields them significantly (downfield shift). |
| ¹H NMR δ (ppm) - Ar-H | ortho: ~6.7, meta: ~7.2, para: ~6.8 | ortho: ~6.6, meta: ~7.0 | ortho: ~6.6, meta: ~8.1 | The -CH₃ group shields the aromatic protons. The powerful deshielding effect of the -NO₂ group is most pronounced on the adjacent (meta to NH₂) protons. |
| HPLC Retention Time | Intermediate | Longer | Shorter | On a C18 column, the more non-polar 4-methylaniline interacts more strongly and has a longer retention time. The more polar 4-nitroaniline elutes faster. |
Note: Specific spectral values (cm⁻¹, ppm) can vary depending on the solvent, concentration, and instrument.
Visualizing the Analytical Workflow
A systematic approach is crucial when characterizing a newly synthesized or unknown aniline derivative. The following workflow outlines a logical progression from initial identification to detailed structural confirmation.
Caption: General workflow for the characterization of aniline derivatives.
The Definitive Method: Single-Crystal X-ray Diffraction
When an unambiguous, high-resolution three-dimensional structure is required, single-crystal X-ray diffraction (SCXRD) is the gold standard.[3] This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1][3] While often challenging due to the need for high-quality single crystals, SCXRD is invaluable for understanding solid-state packing, polymorphism, and for providing foundational data for computational modeling.[3]
Conclusion
The structural analysis of aniline and its derivatives is a critical task in drug development and materials science that demands a well-reasoned, multi-technique approach. By combining the strengths of IR, NMR, and HPLC, researchers can confidently determine the identity, purity, and detailed structural features of these vital compounds. Understanding how substituents modulate the spectroscopic and chromatographic properties provides a predictive framework for analysis and is essential for the rational design of new chemical entities. For absolute structural confirmation, single-crystal X-ray diffraction remains the ultimate arbiter.
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The Analytical Gauntlet: A Comparative Guide to Confirming the Structure of 2-(Aminomethyl)-4-chloroaniline Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. The synthesis of derivatives from complex starting materials, such as 2-(aminomethyl)-4-chloroaniline, presents a unique analytical challenge. This molecule's dual nucleophilic nature, possessing both a primary aromatic amine and a primary benzylic amine, opens the door to a variety of potential reaction outcomes, including regioisomers and di-substituted byproducts. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to navigate this complexity, ensuring the confident identification of your target compound.
The Challenge: Regioselectivity in the Acylation of a Diamine
This compound is a versatile building block, but its reactivity is nuanced. It features two primary amine groups with distinct electronic environments:
-
Aniline Amine (-NH₂ on the ring): The lone pair of electrons on this nitrogen is delocalized into the aromatic π-system. This resonance stabilization reduces its basicity and nucleophilicity compared to a typical aliphatic amine.
-
Benzylamine Amine (-CH₂NH₂): This amine is insulated from the aromatic ring by a methylene (-CH₂) group. Consequently, its lone pair is localized, making it more basic and significantly more nucleophilic than the aniline amine.[1][2]
In a typical acylation reaction (e.g., with an acyl chloride or anhydride), this difference in nucleophilicity is the determining factor for the major product. The more nucleophilic benzylamine is expected to react preferentially, yielding the N-(2-amino-5-chlorobenzyl)amide. However, under forcing conditions or with a large excess of the acylating agent, di-acylation can occur. Furthermore, acylation at the less reactive aniline nitrogen remains a possibility.
This leads to three potential products from a simple acylation, each with a unique structure that must be definitively identified:
-
Product A (Major, Benzylamine Acylation): N-((2-amino-5-chlorophenyl)methyl)acetamide
-
Product B (Minor, Aniline Acylation): N-(2-(aminomethyl)-4-chlorophenyl)acetamide
-
Product C (Di-acylation): N-(2-(acetamidomethyl)-4-chlorophenyl)acetamide
The following sections will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in distinguishing between these possibilities.
Comparative Spectroscopic Analysis
To illustrate the power of these techniques, we will predict the key spectral features of our starting material and the three potential acylation products. These predictions are based on established principles and data from analogous compounds: 4-chloroaniline, 2-aminobenzylamine, N-acetyl-4-chloroaniline, and N-benzylacetamide.[3][4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
The key diagnostic signals in the ¹H NMR spectrum will be the chemical shifts and multiplicities of the methylene (-CH₂) protons and the amine/amide (N-H) protons.
| Compound | Predicted Chemical Shift (ppm) of -CH₂- Protons | Predicted Chemical Shift (ppm) of N-H Protons | Rationale for Differentiation |
| Starting Material | ~3.8 ppm (singlet) | ~1.6 ppm (s, 2H, -CH₂NH₂ )~4.2 ppm (s, 2H, Ar-NH₂ ) | Two distinct, broad singlets for the two -NH₂ groups. The -CH₂- group is a singlet adjacent to the aromatic region. |
| Product A (Major) | ~4.4 ppm (doublet) | ~5.0 ppm (s, 2H, Ar-NH₂ )~8.2 ppm (triplet, 1H, -C(O)NH -) | The -CH₂- protons are now coupled to the adjacent amide N-H, appearing as a doublet. A new downfield amide proton signal appears as a triplet. The aromatic amine protons remain. |
| Product B (Minor) | ~3.9 ppm (singlet) | ~1.7 ppm (s, 2H, -CH₂NH₂ )~9.8 ppm (singlet, 1H, -C(O)NH -) | The -CH₂- group remains a singlet as it is not coupled to a proton. A very downfield amide proton signal appears, while the benzylic amine protons are retained. |
| Product C (Di-acylated) | ~4.5 ppm (doublet) | ~8.3 ppm (triplet, 1H, -C(O)NH CH₂-)~9.9 ppm (singlet, 1H, -C(O)NH Ar-) | Two distinct amide N-H signals are present. The -CH₂- protons are again a doublet due to coupling with the adjacent amide proton. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. The key is the difference in multiplicity and the number of N-H signals.
¹³C NMR provides complementary information, with the chemical shifts of the methylene carbon and the carbonyl carbon being most diagnostic.
| Compound | Predicted Chemical Shift (ppm) of -C H₂- Carbon | Predicted Chemical Shift (ppm) of -C =O Carbon | Rationale for Differentiation |
| Starting Material | ~45 ppm | N/A | A single aliphatic carbon signal. |
| Product A (Major) | ~44 ppm | ~170 ppm | A new carbonyl carbon appears. The methylene carbon shift is slightly altered. |
| Product B (Minor) | ~46 ppm | ~169 ppm | A new carbonyl carbon appears. The methylene carbon shift is distinct from Product A. |
| Product C (Di-acylated) | ~44 ppm | ~169 ppm~171 ppm | Two distinct carbonyl signals are expected due to the different electronic environments of the two amide groups. |
Experimental Protocols
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified reaction product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons which may exchange in other solvents.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the structure.
-
Compare the observed spectra with the predicted data in the tables above to identify the product.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the product and providing structural clues through fragmentation patterns.
| Compound | Predicted Molecular Ion (M⁺) (m/z) for ³⁵Cl/³⁷Cl | Key Fragment Ions (m/z) | Rationale for Differentiation |
| Starting Material | 156 / 158 | 140 (loss of NH₂) | The molecular ion peak will show the characteristic ~3:1 isotopic pattern for chlorine. |
| Product A (Major) | 198 / 200 | 156 (loss of acetyl group)140 (loss of acetamide) | The molecular weight increases by 42 amu (C₂H₂O). Fragmentation will show the loss of the added acetyl group. |
| Product B (Minor) | 198 / 200 | 181 (loss of NH₂)127 (loss of aminomethyl and acetyl) | Fragmentation will differ from Product A, with a prominent loss of the aminomethyl group being possible. |
| Product C (Di-acylated) | 240 / 242 | 198 (loss of acetyl group)156 (loss of two acetyl groups) | The molecular weight increases by 84 amu. Stepwise loss of the two acetyl groups will be observed. |
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the purified product in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (ESI-TOF):
-
Infuse the sample solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Ensure the mass accuracy is calibrated to within 5 ppm.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion ([M+H]⁺).
-
Use the exact mass to calculate the elemental formula and confirm it matches the expected product.
-
If conducting MS/MS, analyze the fragmentation pattern by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to confirm the predicted fragments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While less definitive than NMR for isomer differentiation, it provides crucial confirmatory evidence.
| Compound | Key Stretching Frequencies (cm⁻¹) | Rationale for Differentiation |
| Starting Material | 3450-3250 (N-H stretch, two bands for each NH₂)~1620 (N-H bend) | Shows characteristic primary amine stretches and bends. No carbonyl peak. |
| Product A (Major) | 3450-3300 (N-H stretch, Ar-NH₂)~3300 (N-H stretch, amide)~1640 (C=O stretch, Amide I) ~1550 (N-H bend, Amide II) | Appearance of a strong carbonyl (Amide I) band is the key indicator of reaction. The primary aromatic amine stretches remain. |
| Product B (Minor) | ~3400 (N-H stretch, -CH₂NH₂)~3300 (N-H stretch, amide)~1660 (C=O stretch, Amide I) ~1540 (N-H bend, Amide II) | A strong carbonyl band is present. The benzylic amine stretches are retained. The C=O stretch may be at a slightly higher wavenumber than in Product A due to conjugation with the ring. |
| Product C (Di-acylated) | ~3300 (N-H stretch, two amide bands)~1670 & ~1645 (two C=O stretches) ~1540 (N-H bend, two amide bands) | The absence of primary amine N-H stretches and the potential presence of two distinct carbonyl peaks would confirm di-acylation. |
Protocol 3: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the key functional group frequencies, paying close attention to the N-H region (3500-3200 cm⁻¹) and the carbonyl region (1700-1630 cm⁻¹).
-
Compare the spectrum to that of the starting material to confirm the appearance of amide-related bands.
-
Visualizing the Analytical Workflow
The logical flow for confirming the structure of a potential acylation product of this compound can be summarized in the following workflow diagram.
Caption: Workflow for the structural confirmation of reaction products.
Conclusion
The structural elucidation of derivatives of this compound requires a multi-faceted analytical approach. While FTIR provides a rapid confirmation of the acylation reaction, it lacks the specificity to distinguish between the potential regioisomers. Mass spectrometry is essential for confirming the correct molecular weight, but it is NMR spectroscopy that provides the unambiguous, detailed structural information necessary to differentiate between acylation at the benzylic amine versus the aniline amine. By employing these techniques in a logical workflow and comparing the acquired data against predicted values based on known structural analogs, researchers can confidently and rigorously confirm the structure of their final products. This commitment to analytical precision is paramount for the integrity of research and the successful development of new chemical entities.
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comparative study of catalysts for 2-(Aminomethyl)-4-chloroaniline reactions
An In-Depth Guide to Catalysis in the Synthesis and Derivatization of 2-(Aminomethyl)-4-chloroaniline
Introduction: The Versatility of this compound
This compound is a key structural motif and a versatile intermediate in the development of pharmaceuticals and agrochemicals. Its utility stems from a unique combination of three reactive centers within a single molecule: a nucleophilic primary aniline, a primary aliphatic amine, and an aryl chloride moiety amenable to cross-coupling reactions. This trifecta of functionality allows for sequential and diverse chemical modifications, making it a valuable building block for constructing complex molecular architectures.
However, harnessing the full synthetic potential of this intermediate requires a nuanced understanding of catalysis. The choice of catalyst is paramount, dictating the efficiency, selectivity, and economic viability of transformations, whether in its synthesis or its subsequent use in bond-forming reactions. This guide provides a comparative analysis of catalytic systems for two critical transformations involving this compound: its synthesis via catalytic hydrogenation and its derivatization through C-N cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Part I: Catalytic Synthesis of this compound via Hydrogenation
The most direct and industrially scalable route to this compound is the catalytic hydrogenation of 4-chloro-2-nitrobenzonitrile. This transformation is a formidable challenge as it requires the simultaneous or sequential reduction of two distinct functional groups—an aromatic nitro group and a nitrile—while preserving the sensitive C-Cl bond, which is susceptible to hydrodechlorination. The selection of an appropriate catalyst is therefore critical to achieving high yield and selectivity.
The primary challenge is to steer the reaction away from the undesired hydrodechlorination pathway, which leads to impurity formation and yield loss. Catalysts are chosen based on their ability to promote nitro and nitrile reduction at a rate significantly faster than C-Cl bond cleavage.
Comparative Analysis of Hydrogenation Catalysts
The choice of catalyst typically involves a trade-off between the high activity of precious metals and the cost-effectiveness of base metals.
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Noble Metals | Pt/C, Pd/C | 50-100°C, 10-50 bar H₂ | High activity, milder conditions, good selectivity with modifiers. | Higher cost, risk of hydrodechlorination (especially with Pd/C). |
| Base Metals | Raney® Nickel, Co-based | 80-150°C, 50-100 bar H₂ | Low cost, robust, suitable for large-scale production. | Requires higher temperatures/pressures, can have lower selectivity. |
| Modified Catalysts | Pt/C with vanadate | Varies | Enhanced selectivity, suppresses side reactions. | Added complexity and cost of catalyst modification. |
Expertise & Experience: Palladium-based catalysts, while highly active, are often too aggressive for substrates containing aryl chlorides, promoting significant hydrodechlorination. Platinum-on-carbon (Pt/C) generally offers a better balance of activity and selectivity.[1] For industrial applications, Raney® Nickel is a workhorse catalyst due to its low cost, though it often requires more forcing conditions and careful optimization to minimize C-Cl bond cleavage.[2][3] The addition of inhibitors or modifiers, such as amines or specific inorganic salts, can often passivate the catalyst surface to suppress the unwanted dehalogenation side reaction.[2][4]
Experimental Protocol: Synthesis via Raney® Nickel Hydrogenation
This protocol describes a representative procedure for the hydrogenation of 4-chloro-2-nitrobenzonitrile.
Materials:
-
4-Chloro-2-nitrobenzonitrile (1.0 eq)
-
Methanol or Ethanol (10-15 volumes)
-
Raney® Nickel (5-10 wt% of substrate), water-wet
-
Ammonia solution (optional, as dechlorination inhibitor)
-
High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet.
Procedure:
-
Reactor Setup: Charge the autoclave with 4-chloro-2-nitrobenzonitrile and the alcohol solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the water-wet Raney® Nickel catalyst to the reactor. Causality Note: Raney® Nickel is pyrophoric when dry; it must be handled as a slurry.
-
Inhibitor (Optional): If hydrodechlorination is a concern, a small amount of a basic inhibitor like ammonia can be added. This helps to neutralize any trace HCl formed and modulate catalyst activity.
-
Sealing and Purging: Seal the reactor and purge the headspace multiple times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere and remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-120°C).
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Cooldown and Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The filter cake containing the catalyst should be kept wet and handled carefully to prevent ignition.
-
Workup: The filtrate, containing the product, can be concentrated under reduced pressure. The crude product can then be purified by distillation or recrystallization.
Visualization: Synthetic Workflow
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminomethyl)-4-chloroaniline
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The compound 2-(Aminomethyl)-4-chloroaniline, a halogenated aromatic amine, is a valuable intermediate. However, its structural similarity to other chloroanilines necessitates a rigorous and informed approach to its handling and, critically, its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each critical step. Our goal is to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. As a chlorinated aniline derivative, it shares a toxicological profile with compounds known for their potential harm to human health and the environment.
Toxicological Concerns:
-
Acute Toxicity: Chloroanilines are toxic if swallowed, inhaled, or if they come into contact with the skin.[1][2]
-
Methemoglobinemia: A significant risk associated with aniline and its derivatives is the formation of methemoglobin, which impairs the blood's ability to carry oxygen, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and in severe cases, death.[1][3] The onset of these symptoms can be delayed for several hours post-exposure.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies the parent compound, 4-chloroaniline, as Group 2B, meaning it is "possibly carcinogenic to humans." Therefore, this compound should be handled as a suspected carcinogen with extreme caution.[3]
-
Skin Sensitization: It may cause an allergic skin reaction.[1][2]
Ecotoxicity: This class of compounds is classified as very toxic to aquatic life with long-lasting effects.[4][5] Their persistence in the environment means that improper disposal, such as release into drains, can lead to significant and lasting ecological damage.[1][6]
| Hazard Identification | Description | Primary Sources |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301 + H311 + H331 |
| Carcinogenicity | Suspected of causing cancer. | H350 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | H410[5] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before waste is even generated, establishing a safe handling environment is paramount. This is a non-negotiable prerequisite for any work involving this compound.
Primary Engineering Control: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning certified laboratory chemical fume hood.[7] This is the primary barrier to prevent the inhalation of dust or vapors.
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards of chlorinated anilines.
-
Hand Protection: Wear chemical-resistant gloves. For anilines, butyl, neoprene, or Viton gloves are recommended.[7] Standard nitrile gloves are not recommended as they may offer insufficient protection.[7] Always change gloves immediately if contamination is suspected.
-
Eye Protection: Use chemical splash goggles or a full-face shield.[1] Standard safety glasses do not provide adequate protection from splashes.[8]
-
Body Protection: A fully-buttoned lab coat is mandatory.[7] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[1]
-
Respiratory Protection: While a fume hood is the primary control, if there is a risk of generating dust or aerosols outside of a hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[8][9] All personnel requiring a respirator must be medically cleared and fit-tested.[7]
Step-by-Step Waste Segregation & Collection Protocol
Improper segregation of hazardous waste can lead to dangerous chemical reactions and complicates the final disposal process. Follow this protocol diligently.
Step 1: Designate a Waste Container
-
Use only compatible, sealable containers provided by your institution's Environmental Health & Safety (EH&S) department.[7] High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and must list all contents, including "this compound."[9]
Step 2: Segregate Waste Streams
-
Pure Compound & Concentrated Residues: Collect any unused or waste this compound directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[7]
-
Contaminated Solvents: If the compound is used in a solution, the resulting waste solvent must be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix this with non-halogenated solvent waste.[10]
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be treated as hazardous waste and placed in a sealed container for solid waste disposal.[7][11]
Step 3: Maintain Safe Storage
-
Keep waste containers tightly closed when not in use.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area.[7]
-
Crucially, store this waste away from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[3][7]
The Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams containing this compound, from generation to final handoff.
Caption: Disposal workflow for this compound waste streams.
Emergency Protocols: Spill & Exposure Management
Accidents require immediate and correct action to mitigate harm.
In Case of a Spill:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[11][12] Close the doors to the affected area.[13]
-
Assess: From a safe distance, assess the extent of the spill. For a minor spill that you are trained and equipped to handle, proceed. For a major spill, or if you are ever in doubt, call emergency services immediately.[12]
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby ignition sources if it is safe to do so.[12][13]
-
PPE: Don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert, dry absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][11] Do not use combustible materials like paper towels. Avoid raising dust.[1]
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container using spark-free tools if a flammable solvent is involved.[11]
-
Decontaminate: Wipe down the spill area with an appropriate solvent (consult the SDS) and then soap and water. Collect all decontamination materials as hazardous waste.[7]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency safety shower.[11][13] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][13] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7][13] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Regulatory & Final Disposition
The ultimate fate of this compound waste is destruction via methods that comply with federal and local regulations.
-
Hazardous Waste Classification: This compound is a halogenated organic compound. Wastes containing it are subject to regulation under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[10][14] Chemical waste generators are legally responsible for correctly identifying and classifying their waste.[9]
-
Prohibited from Land Disposal: The EPA has strict land disposal restrictions (LDRs) for halogenated organic compounds (HOCs).[10][14] This waste cannot be sent to a landfill.
-
Approved Disposal Method: The required method of disposal is high-temperature incineration in a licensed hazardous waste facility.[1] Specifically, a rotary kiln incinerator equipped with high-efficiency afterburners and scrubbers is necessary to destroy the compound and neutralize the resulting acidic gases (like hydrogen chloride).[10]
Never dispose of this chemical down the drain or in the regular trash.[1][7] All waste must be handled by a licensed and approved hazardous waste disposal contractor.
Conclusion
The responsible management of this compound is a direct reflection of our commitment to a culture of safety and environmental stewardship. By understanding its hazardous properties, implementing robust engineering and personal protective controls, and adhering strictly to the segregation and disposal protocols outlined in this guide, we can effectively mitigate the risks associated with this compound. Always consult your institution's specific Chemical Hygiene Plan and your EH&S department for guidance.
References
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Aniline Waste Management. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]
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Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026. Retrieved from [Link]
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Documents Related to the Hazardous Waste Listing of Dyes and Pigments. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Chemical Spill Response. (n.d.). University of Texas at Dallas - Safety and Risk Management. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]
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Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]
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Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR :: 40 CFR Part 268. Retrieved from [Link]
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Evacuation Plan: Chemical Release. (n.d.). University of California, Santa Barbara - Department of Chemistry and Biochemistry. Retrieved from [Link]
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The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023, October 1). PubMed Central. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland - Environmental Safety, Sustainability & Risk. Retrieved from [Link]
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Safety Data Sheet: 4-Chloroaniline for Synthesis. (2016, May 18). Loba Chemie. Retrieved from [Link]
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4-Chloroaniline Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Aniline - Registration Dossier. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Aminomethyl)-4-chloroaniline
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. The compound 2-(Aminomethyl)-4-chloroaniline is a substituted aromatic amine, a class of chemicals that demands the highest level of respect and caution in the laboratory. This guide moves beyond a simple checklist, providing a deep, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our approach is grounded in the understanding that true laboratory safety is not just about following rules, but about understanding the causality behind them.
While specific toxicological data for this compound is not as widely documented as for its parent compound, 4-chloroaniline, its chemical structure necessitates that we handle it with extreme caution. The guidance herein is synthesized from established safety protocols for chloroanilines and primary aromatic amines, which are known for their significant health hazards.[1][2][3]
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of this compound is critical to appreciating the necessity of the stringent PPE protocols that follow. The molecule's chloroaniline backbone is the primary driver of its toxicological profile.
-
Primary Routes of Exposure : The most likely routes of occupational exposure are through skin contact and inhalation of dust particles.[4] Ingestion is a less common but still possible route of accidental exposure.[4]
-
Acute Toxicity : Chloroanilines are toxic if swallowed, inhaled, or in contact with skin.[5][6][7] Exposure can lead to severe health effects.
-
Dermal Absorption and Damage : Aromatic amines are readily absorbed through the skin.[2] Contact can cause severe irritation, burns, and potentially sensitizing allergic skin reactions.[4][5][8] It is crucial to understand that contaminated clothing does not necessarily protect against skin toxicity.[9]
-
Systemic Effects & Methemoglobinemia : A significant and dangerous property of chloroanilines is their ability to interfere with the blood's capacity to carry oxygen, a condition known as methemoglobinemia.[4][8] Symptoms can include headache, dizziness, fatigue, and a characteristic blue tint to the skin and lips (cyanosis).[4][8] Higher levels of exposure can lead to respiratory distress, collapse, and even death.[4] The onset of these symptoms can be delayed for 2 to 4 hours or more after exposure.[5]
-
Carcinogenicity : 4-chloroaniline is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[9] Therefore, this compound should be handled as a potential carcinogen with extreme caution.[4][5]
-
Eye Damage : Direct contact can cause severe eye irritation and damage.[4][9]
-
Environmental Hazard : This class of chemicals is very toxic to aquatic life and can cause long-term adverse effects in the environment.[5][10] Proper disposal is not just a safety measure, but an environmental responsibility.
The Core PPE Protocol: A Multi-Layered Defense
PPE is the final barrier between you and the chemical. It should always be used in conjunction with primary engineering controls, which are the first and most effective line of defense.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, especially the solid form, must be performed inside a certified chemical fume hood.[5] This minimizes the risk of inhalation and contains any potential spills.
PPE Selection Matrix
This table provides at-a-glance guidance for the minimum required PPE based on the specific laboratory operation.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile or Neoprene Gloves | Chemical Goggles | Cuffed Lab Coat (fully buttoned) | Not required if inside a certified fume hood or ventilated enclosure. |
| Preparing Solutions | Double Nitrile or Neoprene Gloves | Chemical Goggles & Face Shield | Cuffed, fluid-resistant Lab Coat | Not required if inside a certified fume hood. |
| Performing Reactions/Transfers | Double Nitrile or Neoprene Gloves | Chemical Goggles & Face Shield | Cuffed, fluid-resistant Lab Coat | Not required if inside a certified fume hood. |
| Minor Spill Cleanup (<5g / <50mL) | Double Nitrile or Neoprene Gloves | Chemical Goggles & Face Shield | Disposable Coveralls over Lab Coat | N95/FFP3 respirator for solids; Half-face respirator with organic vapor cartridges for solutions. |
| Waste Disposal (Sealing Containers) | Single Pair Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Cuffed Lab Coat | Not required for sealed containers. |
Detailed Breakdown of PPE Components
-
Hand Protection : The high risk of dermal absorption makes glove selection paramount.
-
Rationale : Double-gloving provides redundancy. If the outer glove is torn or contaminated, the inner glove still offers protection. It also allows for the safe removal of the contaminated outer glove without touching it with a bare hand.
-
Protocol : Wear two pairs of well-fitting nitrile or neoprene gloves. While nitrile is common, some aromatic amines may have short breakthrough times; always check the manufacturer's compatibility data.[11] For prolonged operations, consider heavier-duty gloves like Butyl rubber or specialized laminates (e.g., Silver Shield®).[11][12] Contaminated gloves must be removed and disposed of as hazardous waste immediately.
-
-
Eye and Face Protection :
-
Rationale : Protects against splashes and airborne particles. Standard safety glasses are insufficient.
-
Protocol : At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[5][13] When handling solutions, especially during transfers or when there is a higher risk of splashing, a full-face shield must be worn over the chemical goggles.[4]
-
-
Body Protection :
-
Rationale : Prevents skin contact from spills or contamination of personal clothing.
-
Protocol : Wear a clean, fully buttoned lab coat with tight-fitting cuffs. For procedures with a higher splash risk, a fluid-resistant or disposable lab coat is recommended. Workers whose clothing becomes contaminated should change into clean clothing immediately, and contaminated items must not be taken home.[4][8] For cleaning spills, disposable coveralls (e.g., Tychem®) are required.[8]
-
-
Respiratory Protection :
-
Rationale : Prevents inhalation of the toxic and potentially carcinogenic dust or aerosols.
-
Protocol : Respiratory protection is generally not required when all work is conducted within a certified chemical fume hood. If handling the solid compound outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (N95/FFP3) is mandatory.[13][14] For spill cleanup or emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[5]
-
Standard Operating Procedures (SOPs)
Adherence to a strict, step-by-step workflow is essential for minimizing exposure risk.
Experimental Workflow with Safety Checkpoints
Caption: Experimental workflow from preparation to disposal, highlighting critical safety checkpoints.
SOP 1: Weighing and Solution Preparation
-
Preparation : Before bringing the chemical into the lab, ensure the fume hood is operational, the work area is clear, and all required PPE is readily available.
-
Don PPE : Put on all required PPE as outlined in the matrix above (double gloves, lab coat, goggles).
-
Weighing : Perform all weighing operations on a disposable weigh boat inside a fume hood or a ventilated balance enclosure to contain any dust.
-
Transfer : Carefully transfer the solid to the reaction vessel inside the fume hood.
-
Solubilization : Add the solvent slowly to the solid to avoid splashing. If the dissolution is exothermic, ensure proper cooling is in place.
-
Cleanup : Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
SOP 2: Spill Management
-
Minor Spill (Solid <5g or Liquid <50mL) :
-
Alert personnel in the immediate area.
-
If safe to do so, use an appropriate absorbent material (e.g., sand or a commercial spill kit) to cover the spill. Do not use combustible materials like paper towels for large liquid spills.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Major Spill :
-
Evacuate the laboratory immediately, closing the doors behind you.
-
Alert your institution's emergency response team or safety officer.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
SOP 3: Decontamination and Waste Disposal
-
Decontamination : All glassware and equipment that has come into contact with this compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated liquid hazardous waste container, followed by a thorough wash with soap and water.
-
Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, etc.
-
Liquid Waste : Reaction mixtures, solvent rinses, etc.
-
-
Disposal : Dispose of all hazardous waste according to your institution's and local environmental regulations.[15] For p-chloroaniline, the RCRA waste number is P024; it is prudent to handle waste from its derivatives with the same level of care.[9]
The Self-Validating System: A Framework for Trust
A trustworthy safety protocol is one that is consistently verified. The following tools are designed to create a self-validating safety culture.
Pre-Operational Checklist
| Check | Verified (✓) |
| I have read and understood the SDS for this chemical class. | |
| My chemical fume hood has been certified within the last year. | |
| I have all the necessary PPE (double gloves, goggles, face shield, lab coat). | |
| I know the location of the nearest safety shower and eyewash station. | |
| I know the location of the appropriate spill kit. | |
| My hazardous waste containers are properly labeled and accessible. |
PPE Selection Decision Flowchart
This diagram provides a logical pathway to ensure the correct level of PPE is chosen for every task.
Caption: Decision flowchart for selecting the appropriate level of personal protective equipment.
By integrating an understanding of the inherent risks with these detailed operational and PPE protocols, you can confidently and safely work with this compound. This methodical approach not only protects you and your colleagues but also ensures the integrity of your research.
References
-
New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from nj.gov. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from cdc.gov. [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from diplomatacomercial.com.br. [Link]
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National Institutes of Health (NIH). (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from ors.od.nih.gov. [Link]
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ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from pubs.acs.org. [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from pubs.acs.org. [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from researchgate.net. [Link]
-
Chem Service. (2014, June 2). SAFETY DATA SHEET: 3-Chloroaniline. Retrieved from chemservice.com. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

